Panaxynol
描述
Falcarinol has been reported in Eleutherococcus koreanus, Angelica japonica, and other organisms with data available.
an acetylenic hydrocarbon, similar to cicutoxin, derived from oleic acid in Araliaceae, Umbelliferae and other plants; RN given refers to (R-(Z))-isomer; it can cause contact dermatitis in some individuals; this compound is the 3,4-cis-8,9-trans isomer of falcarinol
Structure
2D Structure
属性
IUPAC Name |
(3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJAEDFOKNAMQD-QXPKXGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CC#CC#C[C@@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Record name | falcarinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Falcarinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415266 | |
| Record name | Panaxynol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21852-80-2 | |
| Record name | (-)-Falcarinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21852-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falcarinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021852802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panaxynol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANAXYNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1DJD416I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FALCARINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Panaxynol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxynol, a naturally occurring polyacetylene, has garnered significant scientific interest due to its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It further details established experimental protocols for its extraction, isolation, and quantification, and elucidates the key signaling pathways through which it exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources and Distribution of this compound
This compound is primarily found in plants belonging to the Araliaceae and Apiaceae families. Its distribution within these families is widespread, with notable concentrations in the roots of several well-known medicinal plants and common vegetables.
Araliaceae Family
The most prominent source of this compound is the Araliaceae family, particularly within the genus Panax.
-
Panax ginseng (Korean Ginseng): The roots of Panax ginseng are a rich source of this compound and its related polyacetylene, panaxydol.[1]
-
Panax quinquefolius (American Ginseng): American ginseng is another significant source, with studies indicating its presence in the roots.[2]
-
Panax notoginseng (Sanqi): The lipophilic fractions of Panax notoginseng have been shown to contain both this compound and panaxydol.[3][4]
Apiaceae Family
The Apiaceae family, which includes many common vegetables, also serves as a dietary source of this compound and structurally similar polyacetylenes like falcarinol.
-
Daucus carota (Carrot): Carrots are a well-documented source of falcarinol-type polyacetylenes.[5] The concentration of these compounds can vary between cultivars.
-
Apium graveolens (Celery): The roots of celery contain this compound and related compounds.
-
Pastinaca sativa (Parsnip): Parsnip has been identified as a vegetable with a high concentration of bioactive polyacetylenes.
-
Petroselinum crispum (Parsley): Parsley is another member of the Apiaceae family that contains these bioactive compounds.
-
Foeniculum vulgare (Fennel): Fennel also contains polyacetylenes, although in some cases at lower concentrations compared to other Apiaceae vegetables.
Quantitative Distribution of this compound and Related Polyacetylenes
The concentration of this compound and related polyacetylenes can vary significantly depending on the plant species, the specific part of the plant, and growing conditions. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Pastinaca sativa (Parsnip) | Root | Total Polyacetylenes | >7.5 | |
| Apium graveolens (Celery) | Root | Total Polyacetylenes | >2.5 | |
| Petroselinum crispum (Parsley) | Root | Total Polyacetylenes | >2.5 | |
| Daucus carota (Carrot) | Root | Falcarinol | 0.016 - 0.084 (mg/g fresh weight) | |
| Daucus carota (Carrot) | Root | Falcarindiol | 0.008 - 0.040 (mg/g fresh weight) | |
| Daucus carota (Carrot) | Root | Falcarindiol-3-acetate | 0.008 - 0.027 (mg/g fresh weight) | |
| Panax ginseng | Fine Roots | Total Ginsenosides | 142.49 ± 1.14 | |
| Panax quinquefolius | Fine Roots | Total Ginsenosides | 115.69 ± 3.51 |
Note: Data for ginsenosides in Panax species is included to provide context on the relative abundance of different bioactive compounds within the same plant. Direct quantitative comparisons for this compound across all species are limited in the literature.
Experimental Protocols
Extraction of this compound from Panax ginseng Roots
This protocol describes a general method for the extraction of this compound from dried ginseng root powder. Various methods have been reported, including sonication, heat-reflux, and Soxhlet extraction.
Materials:
-
Dried, powdered roots of Panax ginseng
-
Ethanol (95% or absolute)
-
Hexane
-
Rotary evaporator
-
Vacuum centrifuge
-
Filter paper
Protocol:
-
Weigh a known amount of dried Panax ginseng root powder.
-
Suspend the powder in ethanol at a ratio of 1:10 (w/v).
-
The mixture can be extracted using one of the following methods:
-
Sonication: Sonicate the mixture for 1-2 hours at room temperature.
-
Reflux: Reflux the mixture at 60-80°C for 2-4 hours.
-
-
After extraction, filter the mixture to separate the solvent from the plant material.
-
Concentrate the ethanol extract using a rotary evaporator under reduced pressure to yield a dark brown oil.
-
For further purification, the crude extract can be partitioned with hexane to isolate the less polar polyacetylenes.
Isolation and Purification by Column Chromatography
Further purification of this compound can be achieved using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Hexane
-
Acetone
-
Methanol
-
Glass column
-
Fraction collector
Protocol:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and acetone, or a mixture of hexane, acetone, and methanol. A common eluting solvent system is a mixture of hexane/acetone/methanol (e.g., 80:18:2; v/v).
-
Collect fractions using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
HPLC with a Diode Array Detector (DAD) is a common method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol or ethanol. Create a series of standard solutions of known concentrations by serial dilution.
-
Sample Preparation: Dissolve the extracted and purified sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and apoptosis.
Anti-inflammatory Pathway: Nrf2 Activation
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
References
- 1. Biosynthesis of this compound and Panaxydol in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of apoptosis in human promyelocytic leukemia HL60 cells by this compound and panaxydol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [ergo-log.com]
The Panaxynol Biosynthesis Pathway in Panax ginseng: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biosynthetic pathway of panaxynol, a bioactive C17-polyacetylene found in Panax ginseng. The information presented is collated from key scientific studies and is intended to provide a foundational understanding for research and development purposes. This document details the proposed metabolic route, summarizes key quantitative data, outlines experimental protocols used to elucidate the pathway, and visualizes the core biosynthetic and a putative regulatory pathway.
Introduction
This compound (also known as falcarinol) is a C17-polyacetylene from Panax ginseng that has garnered significant interest for its diverse biological activities, including cytotoxic effects against various tumor cell lines.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant or microbial systems. The biosynthesis of this compound is believed to originate from fatty acid metabolism, a pathway that has been elucidated primarily through isotopic labeling studies.
The Core Biosynthetic Pathway
The biosynthesis of this compound in P. ginseng is proposed to proceed through the modification of a C18 fatty acid precursor. The key steps involve desaturation to introduce double and triple bonds, followed by decarboxylation to yield the C17 this compound molecule.
Proposed Metabolic Route
Experimental evidence, primarily from 13C-labeling studies, strongly supports a pathway that begins with oleic acid.[1][2][3] The proposed sequence is as follows:
-
Oleic Acid is the C18 fatty acid starting material.
-
A desaturase enzyme introduces a double bond at the Δ12 position to form Linoleic Acid .
-
A specialized fatty acid desaturase, likely an acetylenase, then acts on linoleic acid to form a triple bond, yielding Crepenynic Acid . This is considered a key intermediate in polyacetylene biosynthesis.[1]
-
Further desaturation and modification of crepenynic acid occur.
-
Finally, a decarboxylation event at the methyl end of the C18 precursor yields the C17 polyacetylene, (-)-(R)-panaxynol .
This pathway is consistent with the polyketide-type labeling pattern observed in isotopic studies.
Quantitative Data from Isotopic Labeling Studies
The following tables summarize the quantitative 1H- and 13C-NMR data for 13C-labeled this compound isolated from P. ginseng after feeding with 13CO2. This data was instrumental in confirming the biosynthetic pathway. The observation of 13C–13C couplings between adjacent carbon atoms (forming 13C2-isotopologues) confirms the polyketide-like assembly from acetate units.
Table 1: 1H- and 13C-NMR Data of 13C-Labeled this compound
| Position | δH (ppm) | δC (ppm) | 1J(C,C) (Hz) |
| 1 | 5.31 | 123.3 | 41.5 |
| 2 | 5.92 | 134.9 | 41.5 |
| 3 | 4.90 | 63.8 | 34.6 |
| 4 | 2.18 | 36.3 | 34.6 |
| 5 | - | 76.5 | 73.0 |
| 6 | - | 74.5 | 73.0 |
| 7 | - | 66.8 | 70.0 |
| 8 | - | 79.9 | 70.0 |
| 9 | 5.48 | 128.8 | 41.3 |
| 10 | 5.39 | 132.0 | 41.3 |
| 11 | 2.05 | 27.2 | 34.5 |
| 12 | 1.28 | 29.0 | 34.5 |
| 13 | 1.28 | 29.4 | 34.4 |
| 14 | 1.28 | 29.1 | 34.4 |
| 15 | 1.38 | 28.8 | 34.7 |
| 16 | 2.05 | 22.6 | 34.7 |
| 17 | 0.88 | 14.1 | - |
Note: Data acquired in CDCl3. δH and δC represent chemical shifts. 1J(C,C) is the one-bond carbon-carbon coupling constant.
Table 2: Summary of Isotope Labeling Results
| Experiment | Labeled Precursor | Overall 13C Abundance | Relative Intensity of 13C2-Isotopologue Satellites | Key Finding |
| In planta | 13CO2 | 1.5–2% | ~15% | Confirmed polyketide-like origin from primary metabolism. |
| Hairy Root Culture | [U-13C6]Glucose | Not specified | ~30% | Validated the same biosynthetic pathway in a controlled culture system. |
Genes and Enzymes in the this compound Biosynthesis Pathway
While the general enzymatic steps are proposed, the specific genes and enzymes responsible for this compound biosynthesis in P. ginseng have not yet been fully characterized. However, genomic and transcriptomic studies provide strong candidates.
-
Fatty Acid Desaturases (FADs): The genome of P. ginseng contains an unusually large number of FAD genes (85 identified in one study), which are crucial for introducing double bonds into fatty acids. Notably, a Panax-specific subgroup of "acetylenic FADs" has been identified, which are prime candidates for the enzymes that catalyze the formation of the triple bonds characteristic of polyacetylenes like this compound.
-
Decarboxylases: The final step to convert the C18 fatty acid precursor to the C17 this compound is a decarboxylation. The specific enzyme responsible for this reaction in P. ginseng has not been identified.
Putative Regulatory Network
The regulation of this compound biosynthesis is not well understood. However, based on the regulation of other secondary metabolite pathways in P. ginseng, such as for ginsenosides, a hypothetical regulatory network can be proposed. Elicitors like methyl jasmonate (MeJA) are known to induce the expression of defense-related genes, including those in secondary metabolism. This induction is mediated by transcription factors (TFs).
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the this compound biosynthesis pathway.
In planta 13CO2 Labeling Experiment
-
Plant Material: Six-year-old P. ginseng plants grown under field conditions.
-
Labeling: Plants were exposed to a 13CO2 atmosphere for 9.5 hours using a portable 13CO2 unit.
-
Chase Period: Following labeling, the plants were allowed to grow for 19 days under natural atmospheric conditions.
-
Harvesting and Extraction: The roots were harvested, lyophilized, and extracted with hexane.
-
Purification: The hexane extract was subjected to column chromatography to isolate pure this compound.
-
Analysis: The purified compound was analyzed by 1H- and 13C-NMR spectroscopy to determine the 13C-labeling pattern and calculate coupling constants.
Hairy Root Culture Labeling with [U-13C6]Glucose
-
Culture Initiation: P. ginseng hairy root cultures were established and maintained in hormone-free Schenk and Hildebrandt (SH) liquid medium.
-
Labeling: Root cultures (2 ± 0.2 g fresh weight) were grown for four weeks in 20 mL of SH medium supplemented with 4.4 mM of [U-13C6]glucose and 88 mM sucrose.
-
Harvesting and Extraction: The hairy roots were harvested, lyophilized, and extracted with hexane.
-
Purification and Analysis: The extract was purified and analyzed by NMR spectroscopy as described in the in planta experiment.
Conclusion and Future Directions
The biosynthesis of this compound in P. ginseng is firmly rooted in fatty acid metabolism, with crepenynic acid as a key intermediate. While the overall pathway has been elucidated through elegant isotopic labeling experiments, significant research opportunities remain. The foremost of these is the identification and functional characterization of the specific fatty acid desaturases, acetylenases, and decarboxylases involved. A deeper understanding of the transcriptional regulation of this pathway, including the roles of specific transcription factors and the influence of elicitors, will be pivotal for developing strategies to enhance the production of this valuable bioactive compound.
References
- 1. Genome-wide characterization and analysis of bHLH transcription factors in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome profiling and comparative analysis of Panax ginseng adventitious roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics dissection of metabolic and transcriptional regulation underlying fruit maturation in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
Panaxynol: An In-Depth Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, a naturally occurring polyacetylene found in various plants of the Araliaceae family, notably American Ginseng (Panax quinquefolius), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in the context of inflammation. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering detailed mechanistic insights, quantitative data, and experimental methodologies.
Core Anti-Inflammatory Mechanism: The Nrf2 Signaling Pathway
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation by regulating the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound has been shown to be a potent Nrf2 activator.[1][2] It post-transcriptionally activates Nrf2 by inhibiting its Keap1-mediated degradation.[1] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes and anti-inflammatory mediators.
A noteworthy aspect of this compound's anti-inflammatory profile is its Nrf2-dependent action that is largely independent of the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of pro-inflammatory responses. While many anti-inflammatory compounds target the NF-κB pathway, this compound appears to minimally affect NF-κB activity in inflamed macrophages.
Modulation of Other Signaling Pathways
While the Nrf2 pathway is central, some evidence suggests this compound and related polyacetylenes may influence other signaling cascades, although these are less well-characterized in the context of its anti-inflammatory effects.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Some studies on panaxydol, a related compound, have indicated an activation of JNK and p38 MAPK, which can be involved in cellular stress and apoptosis. RNA-sequencing analysis has also suggested that this compound's pro-apoptotic effects on macrophages may be mediated through the MAPK signaling pathway.
-
NF-κB Pathway: As mentioned, this compound's anti-inflammatory action is largely independent of the NF-κB pathway. However, one study in the context of rheumatoid arthritis suggested that this compound could inhibit the TLR4/NF-κB pathway in fibroblast-like synoviocytes.
-
JAK/STAT Pathway: There is currently limited direct evidence to suggest a significant role for the JAK/STAT pathway in the anti-inflammatory effects of this compound.
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Gene and Protein Expression
| Target | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| iNOS | RAW264.7 macrophages | LPS | 0.5 µM | Dramatic inhibition of expression | |
| iNOS | IFNγ-stimulated macrophages | IFNγ | Not specified | Inhibition of expression | |
| COX-2 | Mouse colon tissue | DSS | Not specified | Decreased immunoreactivity | |
| MCP-1 | RAW264.7 macrophages | LPS | Not specified | Inhibition of expression | |
| MIP-1β | RAW264.7 macrophages | LPS | Not specified | Inhibition of expression | |
| IL-1β | RAW264.7 macrophages | LPS | Not specified | No significant effect | |
| IL-6 | RAW264.7 macrophages | LPS | Not specified | No significant effect | |
| TNF-α | RAW264.7 macrophages | LPS | Not specified | No significant effect |
Table 2: Effect of this compound on Nrf2 Activation
| Target | Cell Type | This compound Concentration | Effect | Reference |
| Nrf2 ARE-Luciferase Activity | RAW264.7 cells | 1 µM | Increased activity | |
| Nrf2 Protein Expression | RAW264.7 cells | 0.5 µM | Upregulation and nuclear translocation | |
| NQO1 Expression | RAW264.7 cells | Not specified | Upregulation |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects are provided below.
Western Blot Analysis for Nrf2 and Keap1
This protocol is for assessing the protein levels of Nrf2 and Keap1 in cell lysates.
-
Cell Culture and Treatment: Plate RAW264.7 macrophages at a suitable density and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and Keap1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol is for measuring the mRNA levels of pro-inflammatory cytokines such as iNOS and MCP-1.
-
Cell Culture and Treatment: Culture and treat RAW264.7 macrophages with this compound and a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (iNOS, MCP-1) and a reference gene (e.g., GAPDH). A typical thermal cycling profile would be an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.
-
Cell Culture and Supernatant Collection: Culture and treat RAW264.7 macrophages as described above. After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α or IL-6).
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with the provided blocking buffer.
-
Add the collected cell culture supernatants and a series of standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
References
Panaxynol: A Multifaceted Neuroprotective Agent and its Underlying Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the significant neuroprotective potential of panaxynol, a naturally occurring polyacetylene found in various plants of the Araliaceae family, such as ginseng. This whitepaper, aimed at researchers, scientists, and professionals in drug development, consolidates current scientific findings on this compound's mechanisms of action, presenting a compelling case for its further investigation as a therapeutic agent for neurodegenerative diseases.
This compound has demonstrated a remarkable capacity to protect neuronal cells through a variety of intricate signaling pathways. The primary neuroprotective effects of this compound are attributed to its potent anti-inflammatory, antioxidant, and pro-survival properties. This document provides an in-depth exploration of these mechanisms, supported by quantitative data from numerous studies, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through several key signaling pathways:
-
Nrf2-Mediated Antioxidant Response: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes. This mechanism enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.
-
Inhibition of NF-κB-Mediated Neuroinflammation: Chronic neuroinflammation, often mediated by the activation of microglia, is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[2] By inhibiting the NF-κB pathway in microglial cells, this compound effectively reduces the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, thereby dampening the neuroinflammatory response.
-
Modulation of cAMP and MAP Kinase Signaling for Neuronal Survival and Differentiation: this compound has been observed to influence intracellular signaling cascades involving cyclic AMP (cAMP) and Mitogen-Activated Protein (MAP) kinases.[3] These pathways are crucial for promoting neuronal survival, differentiation, and neurite outgrowth. Studies on PC12 cells, a common model for neuronal differentiation, have shown that this compound can induce neurite outgrowth through cAMP- and MAP kinase-dependent mechanisms, suggesting its potential role in neuronal regeneration and repair.[3]
Quantitative Data on this compound's Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent neuroprotective efficacy of this compound.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound
| Cell Line | Treatment/Insult | This compound Concentration | Observed Effect | Quantitative Measurement |
| PC12D | Neurite Outgrowth | 1-10 µM | Promoted neurite outgrowth | Concentration-dependent increase in neurite-bearing cells |
| PC12 | NaN3-induced injury | 8 µM | Protected against cell injury | Dose-dependent increase in cell viability |
| RAW264.7 | LPS | 0.5 µM | Inhibited iNOS expression | Dramatic inhibition |
| H9C2 | Inflamed macrophage-conditioned medium | 1 µM | Suppressed cell death and hypertrophy | Strong suppression |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Observed Effect |
| Mice | Chronic Unpredictable Mild Stress (CUMS) | 20 mg/kg | Oral gavage | Improved anxiety and depression-like behaviors |
Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways through which this compound exerts its neuroprotective effects.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.
Cell Culture and Treatment
-
PC12 Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation studies, cells are treated with varying concentrations of this compound, often in the presence of a low concentration of nerve growth factor (NGF) to prime the cells.
-
BV-2 Microglial Cell Culture: BV-2 immortalized murine microglial cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). This compound is typically added as a pre-treatment before LPS stimulation.
Assessment of Neuroprotection and Neurite Outgrowth
-
MTT Assay for Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Neurite Outgrowth Quantification: PC12 cells are treated with this compound, and neurite outgrowth is observed and quantified using phase-contrast microscopy. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. The percentage of neurite-bearing cells is determined from multiple fields of view.
Analysis of Signaling Pathways
-
Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., Nrf2, NF-κB p65, ERK, p38) are determined by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Densitometric analysis is used for quantification.
-
ELISA for Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Assay: The production of NO in BV-2 cell culture medium is measured using the Griess reagent, which detects nitrite, a stable metabolite of NO.
In Vivo Studies
-
Animal Models: Murine models of neuroinflammation and neurodegeneration are utilized. For example, LPS-induced neuroinflammation or chronic unpredictable mild stress (CUMS) models are employed to assess the in vivo efficacy of this compound.
-
Behavioral Tests: A battery of behavioral tests, such as the open field test, elevated plus-maze, and forced swim test, are used to evaluate anxiety-like and depressive-like behaviors in animal models.
Conclusion
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate multiple key signaling pathways involved in oxidative stress, neuroinflammation, and neuronal survival positions it as a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Molecular mechanism of panaxydol on promoting axonal growth in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces neurite outgrowth in PC12D cells via cAMP- and MAP kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Panaxynol's Antiplatelet Activity and Inhibition of Thromboxane Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxynol, a polyacetylene compound isolated from ginseng, has demonstrated significant antiplatelet activity. This technical guide delves into the core mechanisms of this compound's action, focusing on its potent inhibition of thromboxane formation. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its bioactivity, and visual representations of the key signaling pathways involved. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Platelet aggregation is a critical physiological process for hemostasis. However, aberrant platelet activation can lead to the formation of thrombi, contributing to the pathogenesis of cardiovascular diseases such as myocardial infarction and stroke. A key mediator in platelet aggregation is Thromboxane A2 (TXA2), which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. This compound has emerged as a promising natural compound that interferes with this process. It has been identified as a primary antiplatelet component in ginseng, primarily acting through the suppression of thromboxane formation[1][2][3]. This guide provides an in-depth analysis of the antiplatelet effects of this compound and its impact on the thromboxane synthesis pathway.
Quantitative Data on this compound's Antiplatelet Activity
The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on platelet aggregation and thromboxane formation.
Table 1: Inhibition of Platelet Aggregation by this compound
| Agonist | This compound Concentration | Species | Platelet Preparation | Observed Effect | Citation(s) |
| Collagen | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | [4] |
| Arachidonic Acid | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | [4] |
| ADP | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |
| Ionophore A23187 | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |
| PAF | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |
| Thrombin | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |
| Epinephrine | Not specified | Human | Platelet-Rich Plasma | Prevented secondary aggregation | |
| ADP | Not specified | Human | Platelet-Rich Plasma | Prevented secondary aggregation |
Table 2: Effect of this compound on Thromboxane B2 (TXB2) Formation
| Inducer | This compound Presence | Species | Platelet Preparation | Observed Effect on TXB2 | Citation(s) |
| Not specified | With this compound | Rabbit | Washed Platelets | Inhibition of TXB2 formation |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Inhibiting Thromboxane Formation
This compound exerts its antiplatelet effect primarily by inhibiting the formation of thromboxane A2 (TXA2), a potent platelet agonist. The pathway begins with the release of arachidonic acid from the platelet membrane, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin H2 (PGH2). Thromboxane synthase then converts PGH2 into TXA2. This compound is understood to inhibit the COX enzyme, thereby blocking the synthesis of TXA2 and subsequent platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on platelet aggregation induced by an agonist like arachidonic acid.
Detailed Experimental Protocols
Preparation of Washed Platelets
This protocol is essential for in vitro studies to minimize interference from plasma components.
Materials:
-
Anticoagulated whole blood (e.g., with acid-citrate-dextrose)
-
Washing buffer (e.g., Tyrode's buffer without calcium)
-
Centrifuge
Procedure:
-
Centrifuge anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP layer.
-
Add a platelet inhibitor (e.g., prostacyclin) to the PRP to prevent premature activation.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in the washing buffer.
-
Repeat the centrifugation and washing step at least once.
-
Finally, resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer with calcium) to a desired concentration for the assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method to measure platelet aggregation.
Materials:
-
Washed platelets or PRP
-
Platelet aggregometer
-
Agonist solution (e.g., arachidonic acid)
-
This compound solution (at various concentrations)
-
Vehicle control (e.g., DMSO or ethanol)
Procedure:
-
Adjust the platelet count of the washed platelet suspension or PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Place a cuvette with the platelet suspension in the aggregometer and establish a baseline reading.
-
Add the vehicle or a specific concentration of this compound to the cuvette and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (representing 100% transmission).
Thromboxane B2 (TXB2) Measurement
TXB2 is the stable metabolite of TXA2 and its measurement provides an indirect quantification of TXA2 production.
Materials:
-
Platelet suspension from the aggregation assay
-
Indomethacin or another COX inhibitor (to stop further TXA2 production)
-
Centrifuge
-
TXB2 EIA (Enzyme Immunoassay) kit or LC-MS/MS equipment
Procedure:
-
At the end of the platelet aggregation assay, immediately add a COX inhibitor like indomethacin to the platelet suspension to stop the reaction.
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 2 minutes to pellet the platelets and any aggregates.
-
Collect the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercially available EIA kit according to the manufacturer's instructions or by using a validated LC-MS/MS method for higher sensitivity and specificity.
Conclusion
The available evidence strongly indicates that this compound is a potent inhibitor of platelet aggregation, with its primary mechanism of action being the suppression of thromboxane formation. The quantitative data, while still lacking specific IC50 values in the reviewed literature, demonstrates a marked inhibitory effect at a concentration of 0.1 mg/mL against a variety of agonists. The provided experimental protocols offer a robust framework for further investigation into the precise quantitative effects and detailed molecular interactions of this compound. The signaling pathway and workflow diagrams serve as clear visual aids for understanding its mechanism and for designing future experiments. Further research to determine the specific IC50 values for COX-1 and COX-2 inhibition and to explore the upstream signaling events affected by this compound will be crucial for its development as a potential antiplatelet therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiplatelet components in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet actions of this compound and ginsenosides isolated from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Panaxynol: A Technical Guide to its Discovery, Isolation, and Biological Activity in American Ginseng
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, a naturally occurring polyacetylene, has been identified as a significant bioactive compound within American ginseng (Panax quinquefolius).[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with its known biological activities and mechanisms of action. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
This compound has garnered considerable attention for its potent anti-inflammatory properties.[1][3] Research has demonstrated its efficacy in preclinical models of inflammatory diseases, such as colitis, by targeting macrophages and inducing apoptosis.[1] This guide will detail the experimental protocols used to isolate this promising compound and explore its molecular signaling pathways.
Discovery and Bioassay-Guided Fractionation
The identification of this compound as a key bioactive component of American ginseng was the result of bioassay-guided fractionation studies. These studies aimed to isolate and identify the specific molecules responsible for the plant's observed anti-inflammatory effects. Researchers have shown that a hexane fraction of American ginseng (HAG) was particularly potent in suppressing inflammation. Subsequent sub-fractionation of this hexane extract led to the identification of this compound as the most abundant and active anti-inflammatory molecule.
Experimental Protocols: Isolation and Purification of this compound
The following protocols are based on methodologies described in peer-reviewed scientific literature for the isolation and purification of this compound from American ginseng.
Extraction of the Hexane Fraction (HAG)
The initial step involves the extraction of the less polar compounds from the dried and powdered roots of American ginseng.
-
Materials:
-
Dried, four-year-old American ginseng root powder
-
Ethanol
-
Hexane
-
Vacuum centrifuge/rotary evaporator
-
-
Protocol:
-
The dried root of four-year-old American ginseng is dissolved in ethanol.
-
The organic layer is concentrated using a vacuum centrifuge or rotary evaporator to yield a dark brown oil.
-
This crude extract is then subjected to further separation using flash chromatography to isolate fractions containing this compound.
-
Alternatively, dried and powdered ginseng roots can be refluxed with hexane. The solvent is then evaporated under reduced pressure to obtain the crude hexane extract.
-
Sub-fractionation by High-Performance Liquid Chromatography (HPLC)
The crude this compound-containing fraction is further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation and Columns:
-
Preparative HPLC system with a UV/diode array detector (DAD)
-
Reverse-phase C18 column
-
-
Mobile Phase:
-
A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Protocol:
-
The hexane fraction of American ginseng (HAG) is sub-fractionated through preparative, reverse-phase HPLC.
-
The HAG is divided into multiple sub-fractions based on elution time. For example, one study divided the fraction into 5 sub-fractions with 4-minute intervals each.
-
Multiple runs are performed to collect a sufficient quantity of each sub-fraction.
-
The collected fractions are then evaporated to dryness.
-
A comparative analysis of the whole fraction and each sub-fraction is performed using analytical scale LC-UV to confirm the identity of the constituents in each sub-fraction.
-
Purity Validation
The purity of the final isolated this compound is validated using analytical techniques.
-
Method:
-
Liquid chromatography with UV diode array detection (LC-UV-DAD) is used to confirm the purity of the final extract.
-
-
Storage:
-
Purified this compound is typically dissolved in 95% ethanol for use in subsequent in vitro and in vivo experiments.
-
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound as reported in the literature.
| In Vitro Study: this compound-Induced Apoptosis in Macrophages | |
| Cell Line | This compound Concentration |
| Unstimulated ANA-1 | 50 µM |
| 100 µM | |
| IFNγ stimulated ANA-1 | 10 µM |
| RAW264.7 | 50 µM |
| 100 µM | |
| HCT-116 | No significant effect |
| MEFs | 100 µM |
Data sourced from Chaparala et al., 2020.
| In Vivo Study: this compound Treatment of DSS-Induced Colitis in Mice | |
| Treatment Group | Outcome |
| DSS + Vehicle | Significant colitis symptoms |
| DSS + this compound | Effective treatment of colitis |
This compound doses were equated to reflect the percentage composition of this compound in the effective hexane fraction (HAG).
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and pro-apoptotic effects, particularly targeting macrophages.
Mechanism of Action in Colitis
In a dextran sulfate sodium (DSS) mouse model of colitis, this compound was shown to be an effective treatment. The underlying mechanism involves the targeted induction of DNA damage and subsequent apoptosis in macrophages. This selective action on macrophages helps to resolve the inflammation associated with colitis.
Nrf2 Signaling Pathway Activation
This compound has also been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound activates Nrf2 post-transcriptionally by inhibiting its degradation mediated by Kelch-like ECH-associated protein 1 (Keap1). This activation of the Nrf2 pathway contributes to the anti-inflammatory and antioxidant properties of this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
This compound-Induced Apoptosis Signaling in Macrophages
Caption: this compound induces macrophage apoptosis via DNA damage.
This compound Activation of the Nrf2 Signaling Pathway
References
Panaxynol: A Traditional Chinese Medicine Component with Modern Therapeutic Potential
An In-depth Technical Guide on the Bioactive Polyacetylene
Abstract
Panaxynol, a naturally occurring polyacetylene found in medicinal plants such as Panax ginseng (Ginseng) and Saposhnikovia divaricata (Fang Feng), has long been a constituent of traditional Chinese medicine (TCM). Traditionally utilized for its purported anti-inflammatory and vitality-enhancing properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's role in medicine, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals interested in the scientific validation and potential therapeutic applications of this traditional medicinal compound.
Introduction: From Traditional Use to Scientific Scrutiny
For centuries, practitioners of traditional Chinese medicine have prescribed herbs rich in this compound, most notably Ginseng, for a wide array of ailments. These conditions range from inflammatory disorders to age-related cognitive decline and various forms of cancer. The empirical knowledge passed down through generations is now being systematically investigated through modern scientific methodologies, revealing this compound as a key bioactive component responsible for many of the observed therapeutic benefits.
This document synthesizes the available preclinical data on this compound, presenting its effects on key biological pathways implicated in inflammation, carcinogenesis, and neurodegeneration. We will explore its pharmacokinetics, detail key experimental protocols used in its study, and provide visual representations of its molecular interactions to facilitate a deeper understanding of its therapeutic potential.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a diverse range of pharmacological activities, primarily centered around its anti-inflammatory, anti-cancer, and neuroprotective properties. These effects are mediated through its interaction with several key cellular signaling pathways.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various preclinical models. Its primary mechanisms include the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the induction of apoptosis in inflammatory cells.
-
Nrf2 Activation: this compound is a potent activator of the Nrf2 signaling pathway.[1][2] It post-transcriptionally activates Nrf2 by inhibiting its degradation mediated by Kelch-like ECH-associated protein 1 (Keap1).[1][2] This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby reducing oxidative stress and inflammation.[1]
-
NF-κB Modulation: While this compound's effect on the NF-κB pathway appears to be minimal in some contexts, it has been shown to suppress the expression of certain pro-inflammatory cytokines that are typically under NF-κB control.
-
Macrophage Apoptosis: A key anti-inflammatory mechanism of this compound is its ability to selectively induce DNA damage and subsequent apoptosis in macrophages, a critical cell type in the inflammatory response. This targeted depletion of inflammatory cells at the site of inflammation contributes to the resolution of the inflammatory process.
Anti-cancer Effects
This compound has shown promise as an anti-cancer agent, particularly in colorectal and lung cancer models. Its anti-neoplastic activities are multifaceted and include the inhibition of Heat Shock Protein 90 (Hsp90), induction of apoptosis, and reduction of cancer-associated inflammation.
-
Hsp90 Inhibition: this compound acts as a natural inhibitor of Hsp90 by binding to both the N-terminal and C-terminal ATP-binding pockets of the chaperone protein. This disruption of Hsp90 function leads to the degradation of numerous client proteins that are essential for cancer cell survival, proliferation, and angiogenesis, without inducing the expression of the pro-survival protein Hsp70.
-
Induction of Apoptosis in Cancer Cells: this compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia HL60 cells. This pro-apoptotic effect is mediated through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).
-
Suppression of Colorectal Tumorigenesis: In murine models of colitis-associated colorectal cancer (AOM/DSS), oral administration of this compound significantly improved clinical symptoms and reduced tumor formation. This was associated with the restoration of intestinal barrier function and a reduction in the abundance of colonic macrophages.
Neuroprotective Effects
While research in this area is still emerging, this compound has demonstrated neuroprotective properties in preclinical studies. These effects are thought to be linked to its anti-inflammatory and antioxidant activities, which are crucial in mitigating the pathological processes of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) | Reference |
| Half-life (t1/2) | 1.5 hr | 5.9 hr | |
| Bioavailability (F%) | - | 50.4% | |
| Peak Plasma Concentration (Cmax) | - | 1.56 - 2.42 µg/mL (at 100-300 mg/kg) | |
| Time to Peak Concentration (Tmax) | - | Within 1 hour | |
| Toxicity | - | No signs of toxicity up to 300 mg/kg | |
| Tissue Distribution | Highest concentration in colon tissue 2 hr post-treatment (486 ng/g) |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| RAW264.7 Macrophages | iNOS Expression (LPS-induced) | 500 nM | Inhibition | |
| ANA-1 Macrophages (unstimulated) | Apoptosis | 50 µM | 18% apoptotic cells | |
| ANA-1 Macrophages (unstimulated) | Apoptosis | 100 µM | 70% apoptotic cells | |
| ANA-1 Macrophages (IFNγ stimulated) | Apoptosis | 10 µM | 3.3% apoptotic cells | |
| RAW264.7 Macrophages | Apoptosis | 50 µM | 50% apoptotic cells | |
| RAW264.7 Macrophages | Apoptosis | 100 µM | 99% apoptotic cells | |
| HCT-116 (Colon Cancer) | Apoptosis | Up to 100 µM | No significant effect | |
| MEFs (Mouse Embryonic Fibroblasts) | Apoptosis | 100 µM | 9.5% apoptotic cells | |
| LLC-PK1 (Porcine Kidney) | Cisplatin-induced Cell Death | >0.25 µM | Protective effect | |
| NSCLC CSCs | Sphere Forming Ability | Nanomolar concentrations | Inhibition | |
| NSCLC cells (non-CSCs) | Viability | Micromolar concentrations | Suppression | |
| HL60 (Human Leukemia) | Proliferation | Dose-dependent | Inhibition |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | DSS-induced Acute Colitis | 2.5 mg/kg, p.o., 3x/week | Improved disease activity index and endoscopic scores | |
| C57BL/6 Mice | DSS-induced Chronic Colitis | 2.5 mg/kg, p.o., 3x/week | Improved disease activity index and endoscopic scores | |
| C57BL/6 Mice | AOM/DSS-induced Colorectal Cancer | 2.5 mg/kg, p.o., 3x/week for 12 weeks | Improved clinical symptoms and reduced tumorigenesis | |
| KrasG12D/+ Transgenic Mice | Lung Tumorigenesis | Orally administered | Significantly reduced lung tumorigenesis | |
| Mice with NSCLC Xenografts | Lung Cancer | Orally administered | Significantly reduced lung tumorigenesis |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
DSS-Induced Colitis Mouse Model
This model is widely used to study the efficacy of anti-inflammatory agents against inflammatory bowel disease.
-
Animal Model: 14-week-old C57BL/6 female mice are typically used.
-
Induction of Colitis:
-
Acute Model: Mice are given one round of dextran sulfate sodium (DSS) in their drinking water.
-
Chronic Model: Mice are given three rounds of DSS in their drinking water to induce chronic colitis.
-
-
Treatment: this compound (e.g., 2.5 mg/kg) or a vehicle control is administered via oral gavage three times a week for the duration of the study.
-
Assessment of Disease Severity:
-
Disease Activity Index (DAI): This composite score is based on body weight loss, stool consistency, and the presence of rectal bleeding.
-
Endoscopic Scores: The severity of colitis and the presence of tumors are visually assessed and scored using a mini-endoscope.
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate crypt distortion, goblet cell loss, and mucus loss.
-
In Vitro Macrophage Apoptosis Assay
This assay is used to determine the pro-apoptotic effect of this compound on macrophages.
-
Cell Lines: Murine macrophage cell lines such as ANA-1 and RAW264.7 are commonly used.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified period (e.g., 12 hours). In some experiments, macrophages are pre-stimulated with interferon-gamma (IFNγ) to induce an inflammatory phenotype.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells are identified and quantified using flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic and necrotic cells).
-
Morphological Observation: Apoptotic features such as cell shrinkage, membrane blebbing, and nuclear condensation can be observed using microscopy.
-
Western Blot Analysis: The cleavage of caspase-3 and PARP, key markers of apoptosis, can be detected by western blotting.
-
Western Blot Analysis for Nrf2 Activation
This technique is used to measure the activation of the Nrf2 pathway by this compound.
-
Cell Lysate Preparation: Macrophage cells (e.g., RAW264.7) are treated with this compound. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Nrf2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the Nrf2 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the Nrf2 protein level indicates its activation (stabilization).
This compound Extraction and Purification
The isolation of this compound from its natural sources is a critical step for research.
-
Source Material: Dried and powdered roots of Panax ginseng are commonly used.
-
Extraction Methods:
-
Soxhlet Extraction: This method involves continuous extraction with a solvent (e.g., hexane) at its boiling point. An optimal temperature of 80°C has been reported.
-
Shaking Method: The powdered material is agitated with a solvent at a controlled temperature (e.g., 55°C).
-
Supercritical Fluid Extraction: This technique uses a supercritical fluid (e.g., CO2) as the extraction solvent, with an optimal temperature of 65°C reported.
-
-
Purification: The crude extract is typically subjected to column chromatography for the purification of this compound.
LC-MS/MS for Pharmacokinetic Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.
-
Sample Preparation: Plasma or tissue homogenate samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a gradient elution.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the samples is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
This compound's Modulation of the Nrf2 Signaling Pathway
Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and translocation to the nucleus.
This compound's Inhibition of the Hsp90 Chaperone Cycle
Caption: this compound inhibits Hsp90 by binding to its ATP pockets, preventing client protein folding.
This compound's Induction of Macrophage Apoptosis via DNA Damage
Caption: this compound selectively induces DNA damage in macrophages, leading to apoptosis.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects in a DSS-Colitis Model
Caption: Workflow for evaluating this compound's efficacy in a mouse model of colitis.
Conclusion and Future Directions
This compound, a key bioactive compound from traditional Chinese medicinal herbs like Ginseng, has demonstrated significant therapeutic potential in preclinical studies. Its multifaceted mechanisms of action, including the modulation of critical signaling pathways involved in inflammation, cancer, and neuroprotection, provide a strong scientific rationale for its traditional uses. The quantitative data on its pharmacokinetics and efficacy, combined with detailed experimental protocols, offer a solid foundation for further research and development.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of this compound in human populations for inflammatory diseases, cancer, and neurodegenerative disorders.
-
Bioavailability and Formulation: While this compound has moderate oral bioavailability, further studies into optimized drug delivery systems could enhance its therapeutic index.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds in whole herbal extracts or in combination with conventional drugs could lead to more effective treatment strategies.
-
Target Identification: Further elucidation of the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanisms of action and may reveal novel therapeutic applications.
References
- 1. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Panaxynol and its Impact on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panaxynol, a polyacetylene compound isolated from American ginseng (Panax quinquefolius), has demonstrated significant immunomodulatory and gut microbiota-regulating properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the gut microbiome, particularly in the context of intestinal inflammation. It summarizes key quantitative data on microbial shifts, details relevant experimental methodologies, and visualizes the proposed signaling pathways through which this compound exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, microbiology, and pharmacology who are interested in the therapeutic potential of this natural compound.
Introduction
The gut microbiota plays a pivotal role in host health, influencing immunity, metabolism, and even neurological function. Dysbiosis, an imbalance in the gut microbial community, is increasingly recognized as a contributing factor to various pathologies, including inflammatory bowel disease (IBD). This compound has emerged as a promising bioactive compound with the potential to modulate the gut microbiota and ameliorate intestinal inflammation.[1] This guide synthesizes the available scientific literature to provide a detailed overview of its mechanisms of action and its impact on the gut microbial ecosystem.
Impact of this compound on Gut Microbiota Composition
Studies utilizing murine models of colitis have shown that this compound can significantly alter the composition of the gut microbiota. Specifically, it has been observed to suppress the abundance of bacterial genera that are often enriched during colitis.[1]
Quantitative Data on Microbial Changes
The following table summarizes the observed changes in the relative abundance of key bacterial genera in a dextran sulfate sodium (DSS)-induced colitis mouse model treated with this compound. The data is based on 16S rRNA gene sequencing analysis.
| Bacterial Genus | Effect of DSS-induced Colitis | Effect of this compound Treatment |
| Enterococcus | Increased Abundance | Significant Reduction |
| Eubacterium | Increased Abundance | Significant Reduction |
| Ruminococcus | Increased Abundance | Significant Reduction |
This table is a summary of findings reported in the literature.[1] The exact percentage changes can vary based on experimental conditions.
Experimental Protocols
This section outlines the key experimental methodologies employed in studies investigating the effects of this compound on the gut microbiota.
DSS-Induced Colitis Mouse Model
A widely used preclinical model to study colitis and the effects of therapeutic interventions.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Dextran sulfate sodium (DSS) is administered in the drinking water (typically 2-3% w/v) for a defined period (e.g., 7 days) to induce acute or chronic colitis.
-
This compound Administration: this compound is typically administered via oral gavage at a specific dose (e.g., 2.5 mg/kg body weight) for the duration of the experiment.[1] A vehicle control group (e.g., water or a carrier solution) is run in parallel.
-
Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon length is measured, and histological analysis is performed to assess tissue damage and inflammation.
16S rRNA Gene Sequencing and Analysis
This technique is used to profile the composition of the gut microbiota.
-
Fecal Sample Collection: Fecal pellets are collected from individual mice at specified time points and immediately frozen at -80°C to preserve microbial DNA.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: The hypervariable regions of the 16S rRNA gene (commonly V3-V4 or V4-V5) are amplified using universal primers.
-
Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively. Statistical analyses are used to identify significant differences in the abundance of specific taxa between experimental groups.
Signaling Pathways Modulated by this compound
This compound is believed to exert its anti-inflammatory and microbiome-modulating effects through the regulation of specific host signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.
Caption: this compound activates the Nrf2 signaling pathway.
This compound has been identified as a potent activator of the Nrf2 pathway. It is thought to disrupt the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This prevents the ubiquitination and subsequent degradation of Nrf2. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of a battery of antioxidant and anti-inflammatory genes, which helps to mitigate oxidative stress and inflammation in the gut.
Proposed MAPK Signaling Pathway in Macrophage Apoptosis
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including apoptosis. While direct evidence for this compound is still emerging, studies on the structurally similar compound Panaxydol suggest a potential mechanism for inducing apoptosis in pro-inflammatory macrophages.[2]
Caption: Proposed MAPK-mediated apoptosis in macrophages by this compound.
This compound may induce apoptosis in pro-inflammatory macrophages by activating the JNK and p38 MAPK signaling pathways. This activation is hypothesized to trigger a downstream caspase cascade, ultimately leading to programmed cell death of these inflammatory cells. By selectively targeting and eliminating pro-inflammatory macrophages in the gut, this compound can help to resolve inflammation.
Experimental Workflow and Logical Relationships
The investigation of this compound's impact on gut microbiota and its therapeutic potential follows a logical progression from in vivo studies to molecular mechanism elucidation.
Caption: Experimental workflow for this compound and gut microbiota research.
Conclusion and Future Directions
This compound demonstrates considerable potential as a therapeutic agent for managing inflammatory conditions of the gut, such as colitis. Its ability to favorably modulate the gut microbiota by reducing pro-inflammatory bacterial taxa, coupled with its direct anti-inflammatory effects on the host through pathways like Nrf2, presents a multi-faceted mechanism of action.
Future research should focus on:
-
Human Clinical Trials: Translating the promising results from preclinical models to human studies is a critical next step.
-
Dose-Response Studies: Determining the optimal therapeutic dosage of this compound in humans.
-
Long-term Effects: Investigating the long-term impact of this compound supplementation on the gut microbiome and host health.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with other prebiotics, probiotics, or conventional therapies for IBD.
This technical guide provides a solid foundation for understanding the current state of research on this compound and its interaction with the gut microbiota. As research in this area continues to evolve, a deeper understanding of its therapeutic potential will undoubtedly emerge.
References
- 1. This compound improves crypt and mucosal architecture, suppresses colitis-enriched microbes, and alters the immune response to mitigate colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panaxydol induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Panaxynol: A Technical Guide to a Promising Bioactive Polyacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, also known as falcarinol, is a naturally occurring polyacetylene, a class of C17 non-polar compounds. It is a major bioactive constituent found in plants of the Apiaceae and Araliaceae families, including common dietary plants like carrots and celery, as well as medicinal herbs such as American ginseng (Panax quinquefolius) and Vietnamese ginseng (Panax vietnamensis).[1][2] Over the past two decades, this compound has garnered significant scientific interest due to its diverse pharmacological properties, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][3] This technical guide provides a comprehensive overview of the core scientific knowledge on this compound, focusing on its mechanisms of action, quantitative bioactivity, and key experimental methodologies.
Core Bioactive Properties of this compound
This compound exhibits a broad spectrum of biological activities, positioning it as a lead compound for therapeutic development in various disease areas.
1. Anti-inflammatory and Immunomodulatory Effects: this compound has demonstrated significant anti-inflammatory properties in multiple preclinical models. Its primary mechanism involves targeting macrophages, key immune cells in the inflammatory cascade.[1] In models of ulcerative colitis, this compound effectively suppresses inflammation by inducing DNA damage and subsequent apoptosis specifically in macrophages. This targeted cell death reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β. Furthermore, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses, which contributes to its anti-inflammatory and cytoprotective effects. It has also been shown to suppress cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.
2. Anticancer Activity: The anticancer potential of this compound is a major area of investigation. It exhibits cytotoxicity against various cancer cell lines and has been shown to effectively target both non-cancer stem cells (non-CSCs) and the more resilient cancer stem-like cells (CSCs) in non-small cell lung carcinoma (NSCLC). A key mechanism of its anticancer action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. This compound binds to both the N-terminal and C-terminal ATP-binding pockets of Hsp90, disrupting its function. In murine models of colorectal cancer, oral administration of this compound reduced tumorigenesis and improved clinical symptoms by inhibiting macrophages and modulating the inflammatory tumor microenvironment.
3. Neuroprotective Properties: this compound has been identified as a neuroprotective agent. Studies have shown it can improve memory deficits induced by scopolamine in animal models. Its antioxidant activity is thought to play a role in protecting neurons from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. For instance, this compound pretreatment was found to reduce oxidative stress induced by amyloid β-protein in cultured rat cortical neurons.
4. Renoprotective Effects: Research has highlighted this compound's ability to protect against kidney damage. In studies involving cisplatin, a common chemotherapy drug known for its nephrotoxicity, this compound demonstrated a protective effect on renal proximal tubular cells. It mitigates cisplatin-induced apoptosis by reversing the upregulation and phosphorylation of key signaling proteins in the MAPK pathway, including JNK and P38, and reducing the expression of cleaved caspase-3.
Signaling Pathways and Mechanisms of Action
The multifaceted bioactivities of this compound are underpinned by its ability to modulate several critical cellular signaling pathways.
Caption: this compound-induced macrophage apoptosis pathway.
Caption: this compound activation of the Nrf2 signaling pathway.
Caption: this compound's anticancer mechanism via Hsp90 inhibition.
Quantitative Data Summary
The biological activities of this compound have been quantified in numerous studies, providing valuable data for assessing its potency and therapeutic window.
Table 1: In Vitro Cytotoxicity and Apoptotic Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| ANA-1 (Macrophage) | Apoptosis | 50 µM | 18% apoptotic cells | |
| ANA-1 (Macrophage) | Apoptosis | 100 µM | 70% apoptotic cells | |
| ANA-1 (IFNγ stimulated) | Apoptosis | 10 µM | 3.3% apoptotic cells | |
| RAW264.7 (Macrophage) | Apoptosis | 50 µM | 50% apoptotic cells | |
| RAW264.7 (Macrophage) | Apoptosis | 100 µM | 99% apoptotic cells | |
| NSCLC CSCs | Sphere Formation | Nanomolar range | Inhibition | |
| NSCLC non-CSCs | Viability | Micromolar range | Suppression | |
| LLC-PK1 (Renal) | Cisplatin-induced cell death | > 0.25 µM | Prevention |
Table 2: IC₅₀ Values of this compound for Lipoxygenase Inhibition
| Enzyme | IC₅₀ Value | Reference |
| 5-Lipoxygenase | 2 µM | |
| 12-Lipoxygenase (leukocyte-type) | 1 µM | |
| 12-Lipoxygenase (platelet-type) | 67 µM | |
| 15-Lipoxygenase | 4 µM |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Disease | Dosing Regimen (Oral Gavage) | Key Outcome | Reference |
| DSS-induced Colitis (Mice) | Ulcerative Colitis | 0.01 - 1 mg/kg/day | Dose-dependent decrease in Clinical Disease Index and inflammation | |
| AOM/DSS-induced CRC (Mice) | Colorectal Cancer | 2.5 mg/kg, 3 times/week | Reduced tumorigenesis and improved clinical symptoms | |
| CD-1® Mice | Pharmacokinetics | Single oral dose | Bioavailability: 50.4%, Half-life: 5.9 hours |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in this compound studies.
1. Extraction and Isolation of this compound from Panax species
This protocol describes a common method for obtaining this compound from its natural source.
-
Plant Material: Dried and powdered roots of Panax ginseng or related species.
-
Extraction:
-
Reflux approximately 20 g of powdered root material with 300 mL of hexane at 70°C for 3 hours. Repeat the extraction twice.
-
Combine the hexane extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Purification:
-
Perform open column chromatography on the crude extract using a silica gel column (e.g., 3 x 25 cm).
-
Elute the column with a solvent mixture, for example, hexane/acetone/methanol (80:18:2; v/v/v).
-
Collect fractions (e.g., 5 mL) and monitor by thin-layer chromatography (TLC) or HPLC.
-
This compound is typically obtained as a pure compound in the less polar fractions. Purity is confirmed by NMR and mass spectrometry.
-
2. Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This is a widely used model to study the efficacy of anti-inflammatory agents for inflammatory bowel disease.
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer 2% (w/v) DSS in the drinking water for a period of 7-14 days to induce acute colitis.
-
Treatment Protocol:
-
For a treatment model, induce colitis with DSS for 7 days.
-
Beginning on day 7, administer this compound daily by oral gavage at specified doses (e.g., 0.01, 0.1, 0.5, and 1 mg/kg). Control mice receive the vehicle (e.g., water).
-
-
Monitoring and Analysis:
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding to calculate a Clinical Disease Index (CDI).
-
At the end of the experiment, sacrifice the mice and collect colonic tissue for histological analysis (inflammation scoring) and protein/gene expression analysis (e.g., COX-2).
-
3. In Vitro Macrophage Apoptosis Assay
This assay is used to determine the specific effect of this compound on macrophage cell death.
-
Cell Lines: Murine macrophage cell lines such as ANA-1 or RAW264.7.
-
Protocol:
-
Plate cells in appropriate culture dishes and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time, typically 12-24 hours.
-
For some experiments, cells may be pre-stimulated with an inflammatory agent like interferon-gamma (IFNγ, 10 ng/mL) for 8 hours before this compound treatment.
-
Harvest the cells and stain with an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Western Blotting for Signaling Pathway Analysis
This technique is used to measure changes in protein expression and phosphorylation, providing insight into the molecular mechanisms of this compound.
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with or without this compound. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, phospho-p38, cleaved caspase-3, γ-H2AX, Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound has emerged as a highly promising bioactive polyacetylene with a well-documented portfolio of anti-inflammatory, anticancer, and cytoprotective activities. Its ability to selectively target key pathological drivers, such as inflammatory macrophages and the Hsp90 chaperone system, while also activating protective pathways like Nrf2, underscores its therapeutic potential. The quantitative data on its potency and favorable pharmacokinetic profile in preclinical models further strengthen its case for continued development.
Future research should focus on delineating its complex mechanisms further, particularly the interplay between its effects on inflammation, apoptosis, and cellular stress responses. Elucidating the precise molecular interactions with targets like Keap1 and Hsp90 could enable the design of even more potent derivatives. Ultimately, well-designed clinical trials will be necessary to translate the compelling preclinical findings into tangible therapeutic benefits for patients with inflammatory diseases and cancer.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Panaxynol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, also known as falcarinol, is a bioactive polyacetylene found in various plants, notably in the roots of Panax species (e.g., Panax ginseng and Panax quinquefolius) and in common vegetables such as carrots (Daucus carota) and celery.[1][2] This C17 polyacetylene has garnered significant interest within the scientific community due to its wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties.[3] These characteristics make this compound a promising candidate for further investigation in drug development and as a valuable compound in functional foods and nutraceuticals.
This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant materials. The methodologies described herein are compiled from peer-reviewed scientific literature and are intended to provide researchers with a reliable foundation for obtaining high-purity this compound for experimental use.
Data Presentation: Quantitative Overview of Extraction and Purification
The following tables summarize key quantitative data related to the extraction and purification of this compound from various plant sources.
Table 1: Optimal Extraction Temperatures for this compound from Korean Ginseng
| Extraction Method | Optimal Temperature (°C) |
| Shaking | 55 |
| Soxhlet | 80 |
| Supercritical Fluid Extraction (SFE) | 65 |
| Data sourced from Park, et al. (2001).[4] |
Table 2: this compound Yield from Panax ginseng Roots
| Plant Material | Extraction Method | Solvent | Starting Material (g) | Crude Extract (mg) | Purified this compound (mg) |
| Dry-powdered P. ginseng roots | Reflux | Hexane | 20 | 209 | 2.3 |
| Data sourced from a study on the biosynthesis of this compound. |
Table 3: Falcarinol (this compound) Content in Carrot Genotypes
| Carrot Genotype | Falcarinol Content (mg/100 g fresh weight) |
| Genotype 1 | 0.70 |
| Genotype 2 | 4.06 |
| Note: Content varies significantly between genotypes. Data represents the range observed across 27 genotypes. |
Table 4: HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | Elite C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile-water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient |
| Data sourced from a study on the simultaneous determination of this compound and panaxydol. |
Experimental Protocols
Protocol 1: Extraction of this compound from Panax ginseng Roots using Hexane Reflux
This protocol is based on the methodology described in a study on the biosynthesis of this compound and is suitable for obtaining a crude extract enriched with this compound.
Materials and Equipment:
-
Dry-powdered roots of Panax ginseng
-
n-Hexane
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Weigh 20 g of dry-powdered P. ginseng roots and place them into a round-bottom flask.
-
Add 300 mL of n-hexane to the flask.
-
Set up the reflux apparatus and heat the mixture to 70°C using a heating mantle.
-
Maintain the reflux for 3 hours.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue with an additional 300 mL of n-hexane for another 3 hours to maximize the yield.
-
Combine the two hexane extracts.
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound using Open Column Chromatography
This protocol describes the purification of the crude extract obtained from Protocol 1.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Glass chromatography column (e.g., 3 x 25 cm)
-
Eluting solvent: Hexane/Acetone/Methanol (80:18:2; v/v/v)
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber for monitoring fractions
Procedure:
-
Prepare a slurry of silica gel in the eluting solvent and pack the chromatography column.
-
Dissolve the crude extract (e.g., 209 mg) in a minimal amount of the eluting solvent.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin eluting the column with the hexane/acetone/methanol mixture.
-
Collect fractions of a consistent volume (e.g., 5 mL).
-
Monitor the fractions using TLC to identify those containing this compound.
-
Combine the pure fractions containing this compound. In the cited study, pure this compound was obtained at a retention volume of 155 mL.
-
Evaporate the solvent from the combined pure fractions to yield purified this compound.
Protocol 3: Accelerated Solvent Extraction (ASE) of Falcarinol (this compound) from Carrots
This protocol is adapted from a method for the determination of falcarinol in carrot root samples and is suitable for rapid extraction.
Materials and Equipment:
-
Lyophilized (freeze-dried) carrot root samples
-
Ethyl acetate
-
Accelerated Solvent Extractor (ASE) system
Procedure:
-
Grind the lyophilized carrot root samples to a fine powder.
-
Pack a suitable amount of the powdered sample into an ASE extraction cell.
-
Perform the extraction using ethyl acetate as the solvent.
-
The ASE system will apply high temperature and pressure to rapidly extract the compounds. Note: Specific parameters for temperature, pressure, and extraction time should be optimized based on the instrument and sample size.
-
Collect the resulting extract for further analysis or purification.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound extraction and purification.
Logical Relationship of this compound Sources
Caption: Common plant sources of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from plant materials. The choice of extraction method will depend on the available equipment and the desired scale of production. For laboratory-scale purification, a combination of solvent extraction followed by column chromatography is an effective approach. The quantitative data provided should assist researchers in estimating potential yields and in developing analytical methods for the quantification of this compound. As with any natural product isolation, optimization of these protocols for specific plant materials and laboratory conditions is encouraged to achieve the best results.
References
Application Note: Quantification of Panaxynol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panaxynol is a polyacetylene compound found in various Panax species, commonly known as ginseng. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects. Accurate and reliable quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | LiChrosorb RP-18 (4.6 mm i.d. x 250 mm)[1] | Elite C18 (4.6 mm x 150 mm, 5 µm)[2][3] |
| Mobile Phase | Linear gradient of Methanol:Acetonitrile:Water from 2:1:3 (v/v/v) to 2:1:1 (v/v/v) in 40 min[1][4] | Gradient of Acetonitrile and Water |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Injection Volume | 20 µL | Not specified |
| Column Temperature | 45°C | Ambient |
| Retention Time | 36.1 min | Not specified |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (Concentration Range) | 10 to 5000 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Linear Range (µg) | 0.70 - 3.50 µg (r=0.9995) |
| Average Recovery | 99.1% (RSD 1.7%) |
| Limit of Detection (LOD) | 4 ng/mL (by UPLC-MS/MS) |
Table 3: this compound Content in Different Panax Species
| Panax Species | Sample | Total Polyacetylene Content (%) |
| P. ginseng (White Ginseng) | W1-W8 | 0.020 - 0.073 |
| P. ginseng (Red Ginseng) | R1-R3 | 0.019 - 0.055 |
| P. quinquefolium | Q1-Q2 | 0.067 - 0.080 |
| P. japonicus | J1-J2 | 0.004 - 0.006 (this compound not detected) |
| P. notoginseng | N1-N2 | 0.045 - 0.056 |
Experimental Protocols
Sample Preparation (from Plant Material)
This protocol is adapted from methods described for the extraction of polyacetylenes from Panax species.
Materials:
-
Finely powdered Panax sample
-
Methanol or n-hexane
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Volumetric flask
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 1 g of the finely powdered sample.
-
Add 20 mL of methanol (or n-hexane) to the sample.
-
Sonricate the mixture for 30 minutes at 40°C.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a known volume of the mobile phase starting condition or methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
The following protocol is a generalized procedure based on published methods. Users should optimize the parameters for their specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: LiChrosorb RP-18 (4.6 mm i.d. x 250 mm) or equivalent C18 column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient Program (Method 1):
-
Start with a composition of Methanol:Acetonitrile:Water at 2:1:3 (v/v/v).
-
Linearly change to 2:1:1 (v/v/v) over 40 minutes.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample or standard solution.
-
Run the HPLC analysis using the specified gradient program.
-
Identify the this compound peak based on the retention time of a certified reference standard.
-
Quantify the this compound concentration by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the quantification process.
References
Application Note: Quantitative Analysis of Panaxynol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, a naturally occurring polyacetylene found predominantly in plants of the Panax genus (e.g., American ginseng), has garnered significant scientific interest due to its diverse biological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. As research into the therapeutic potential of this compound advances, robust and sensitive analytical methods are imperative for its accurate quantification in various biological and botanical matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The provided methodologies are intended to guide researchers in pharmacology, drug metabolism, and natural product chemistry.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. Below are detailed methods for plasma, plant tissue, and cultured cells.
a) Plasma Samples: Protein Precipitation
This method is suitable for the extraction of this compound from plasma or serum.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound, if available). The 3:1 ratio of acetonitrile to plasma facilitates efficient protein precipitation[1][2][3].
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Plant Material (e.g., Ginseng Root): Ultrasonic-Assisted Extraction
This protocol is designed for the extraction of this compound from dried and powdered plant material.
-
Weigh approximately 100 mg of finely powdered ginseng root into a 15 mL centrifuge tube.
-
Add 5 mL of 70% methanol in water[4].
-
Vortex for 30 seconds to wet the powder.
-
Sonicate the sample in an ultrasonic bath for 60 minutes at 45°C[5].
-
Centrifuge the extract at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean tube.
-
Dilute the filtered extract with the initial mobile phase as necessary to fall within the calibration curve range.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
c) Cultured Cells (e.g., Caco-2): Cell Lysis and Extraction
This protocol is adapted for the quantification of this compound uptake in cell culture experiments.
-
After incubation with this compound, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the final PBS wash completely.
-
Add 200 µL of ice-cold methanol to each well of the cell culture plate.
-
Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge to remove any insoluble material and transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
a) Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-8 min: linear gradient to 95% B; 8-10 min: hold at 95% B; 10.1-12 min: return to 50% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | This compound: m/z 227.2 → 129.1 (Quantifier), m/z 227.2 → 143.1 (Qualifier) |
Data Presentation
Quantitative data from LC-MS/MS analyses of this compound should be presented in a clear and concise manner. The following tables provide templates for summarizing key analytical and pharmacokinetic data.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 4 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4 |
| Intra-day Precision (%RSD) | ≤ 6.2% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | -6.7% to 2.1% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 90 - 110% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 5 mg/kg | 20 mg/kg |
| Cmax (µg/mL) | 8.24 | 1.72 |
| Tmax (hr) | 0.08 | 1.0 |
| Half-life (t½) (hr) | 1.5 | 5.9 |
| Bioavailability (%) | N/A | 50.4 |
| Colonic Tissue Peak Concentration (ng/g) | N/A | 121 (at 2 hours) |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the analysis of this compound by LC-MS/MS, from sample collection to data analysis, is depicted below.
Caption: Experimental workflow for this compound analysis.
Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways, including the Nrf2 and MAPK pathways.
Nrf2 Signaling Pathway Activation by this compound
This compound activates the Nrf2 pathway, a critical regulator of cellular antioxidant responses. It does so by inhibiting the Keap1-mediated degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
Caption: this compound activates the Nrf2 signaling pathway.
MAPK Signaling Pathway and this compound-Induced Apoptosis
RNA-sequencing analysis suggests that this compound may exert its pro-apoptotic effects in certain cell types, such as macrophages, through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: this compound induces apoptosis via the MAPK pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in a variety of matrices. The provided protocols for sample preparation and instrument conditions serve as a comprehensive guide for researchers. The visualization of the experimental workflow and the relevant signaling pathways offers a broader context for the application of this analytical method in pharmacological and drug development studies. Proper method validation is crucial to ensure the generation of high-quality, reliable data.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panaxynol Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and managing the stability of Panaxynol, a bioactive polyacetylene compound. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of research findings. Due to its chemical structure, this compound is susceptible to degradation, and proper handling and storage are paramount.
Overview of this compound Stability
This compound, a C17 polyacetylene, is known for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its conjugated system of double and triple bonds makes it inherently unstable and prone to degradation through oxidation, polymerization, and sensitivity to light and temperature. As a result, meticulous care must be taken during its storage and handling to maintain its purity and biological activity.
Recommended Storage Conditions
While specific long-term stability data for pure this compound is not extensively published, general guidelines for the storage of unsaturated and light-sensitive compounds should be strictly followed.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation, a primary degradation pathway for polyacetylenes. |
| Light | Amber vials or complete darkness | Prevents photodegradation induced by UV and visible light. |
| Form | Solid (lyophilized powder) or in a dry, aprotic solvent (e.g., anhydrous DMSO, ethanol) | Minimizes hydrolysis and solvent-mediated degradation. Solutions should be freshly prepared. |
| Container | Tightly sealed glass vials with inert caps | Prevents exposure to air and moisture. |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and detecting its degradation products. The following protocol outlines a general method that should be optimized and validated for your specific instrumentation and research needs.
3.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
HPLC-grade methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3.2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 60-90% B20-25 min: 90% B25-26 min: 90-60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm and 230 nm |
| Injection Volume | 10 µL |
3.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in anhydrous ethanol or DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve experimental samples in the mobile phase to a concentration within the calibration range.
3.4. Method Validation
The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method. These studies involve subjecting this compound to stress conditions to accelerate its degradation.
Table 2: Protocol for Forced Degradation Studies of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store solid this compound at 60°C for 48 hours. Dissolve in a suitable solvent before analysis. |
| Photostability | Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. |
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Signaling Pathways and Visualization
This compound has been reported to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
5.1. Nrf2-Mediated Antioxidant Response
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
5.2. MAPK Signaling Pathway in Apoptosis
This compound may induce apoptosis in certain cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]
Caption: this compound-induced apoptosis via the MAPK signaling cascade.
Experimental Workflow: this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for a comprehensive stability study of this compound.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting. It is essential to adapt and validate these protocols for specific experimental conditions and to consult relevant safety data sheets (SDS) before handling any chemical substances.
References
Application Notes and Protocols for Panaxynol In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Panaxynol is a naturally occurring polyacetylene compound found predominantly in plants of the Panax genus, such as American ginseng (Panax quinquefolius) and Panax notoginseng. It has garnered significant scientific interest due to its diverse biological activities, including potent anti-proliferative, anti-inflammatory, and neuroprotective effects.[1][2] These properties make this compound a compelling candidate for further investigation in drug development, particularly in oncology and inflammatory diseases.
These application notes provide a comprehensive overview of in vitro experimental protocols for studying the effects of this compound on various cell lines. The included data summaries, detailed methodologies, and pathway diagrams are intended to serve as a valuable resource for researchers designing and executing experiments with this bioactive compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the effective concentrations of this compound across different cell lines and experimental endpoints as reported in the literature.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Cell Type | Effect | Concentration | Treatment Duration | Citation |
| P388D1 | Mouse Lymphoma | IC50 for cytotoxicity | 3.1 µg/mL | Not specified | [3] |
| ANA-1 | Mouse Macrophage | Induces apoptosis | 50 µM - 100 µM | 12 hours | [4][5] |
| RAW264.7 | Mouse Macrophage | Induces apoptosis | 50 µM - 100 µM | 12 hours | |
| C26 | Mouse Colorectal Cancer | Concentration-dependent inhibition of viability | Not specified | Not specified | |
| BMDMs | Mouse Bone Marrow-Derived Macrophages | Concentration-dependent inhibition of viability | Not specified | Not specified |
Table 2: Apoptotic and Protective Effects of this compound
| Cell Line | Effect | Conditions | Concentration | Treatment Duration | Key Findings | Citation |
| HL-60 | Pro-apoptotic | Direct treatment | 5 µM | 6 - 12 hours | Increased percentage of hypoploid (apoptotic) cells from 0.67% to 41.48%. | |
| LLC-PK1 | Anti-apoptotic | Pre-treatment before 25 µM Cisplatin | 2 µM | 2 hours pre-treatment, 24 hours with Cisplatin | Decreased apoptotic cells from ~40% to ~26%. | |
| LLC-PK1 | Anti-apoptotic | Pre-treatment before 25 µM Cisplatin | 4 µM | 2 hours pre-treatment, 24 hours with Cisplatin | Decreased apoptotic cells from ~40% to ~16%. | |
| ANA-1 | Pro-apoptotic | IFNγ Stimulated | 10 µM | 12 hours | Induced apoptosis in 3.3% of cells. |
Table 3: Mechanistic Effects of this compound
| Cell Line | Effect | Concentration | Treatment Duration | Citation |
| Macrophages | DNA Damage (γ-H2AX induction) | Starting from 1 µM | 12 hours | |
| P388D1 | G2/M Cell Cycle Arrest | 5 µg/mL | 24 - 36 hours | |
| LLC-PK1 | Inhibition of JNK/P38 Phosphorylation | 2 µM - 4 µM | 2 hours pre-treatment |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying this compound in vitro.
Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.
Caption: Protective (anti-apoptotic) mechanism of this compound.
Caption: Anti-inflammatory signaling pathways of this compound.
Caption: General experimental workflow for this compound in vitro studies.
Experimental Protocols
General Cell Culture and Treatment Protocol
This protocol provides a general guideline for seeding and treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium (specific to the cell line)
-
This compound stock solution (dissolved in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Culture plates (e.g., 6-well, 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Adherent Cells: Culture cells to 70-80% confluency. Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge, resuspend in fresh medium, and count the cells. Seed cells at the desired density (e.g., 1 x 10⁴ cells/well for a 96-well plate; 2 x 10⁵ cells/well for a 6-well plate) and incubate for 24 hours to allow for attachment.
-
Suspension Cells: Count cells directly from the culture flask. Centrifuge and resuspend in fresh medium to the desired density.
-
-
This compound Preparation: Prepare serial dilutions of the this compound stock solution in serum-free or complete culture medium to achieve the desired final concentrations. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells (for adherent cells). Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ humidified incubator.
-
Downstream Analysis: Proceed with specific assays such as MTT, apoptosis, or Western blot analysis.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate (as per Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in a 6-well plate (as per Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is used to detect specific proteins and their phosphorylation status to elucidate signaling pathways.
Materials:
-
Cells cultured in a 6-well plate (as per Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-p-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin or GAPDH.
References
- 1. Protective Effect of this compound Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound and Panaxydol in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Panaxynol Administration in Animal Models of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Panaxynol, a polyacetylene compound found in American ginseng, has demonstrated significant anti-inflammatory properties in preclinical models of ulcerative colitis (UC).[1][2][3][4] These application notes provide a comprehensive overview of the administration of this compound in dextran sulfate sodium (DSS)-induced colitis models in mice, summarizing key quantitative data, detailing experimental protocols, and illustrating the proposed signaling pathways. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound for inflammatory bowel disease (IBD).
Quantitative Data Summary
The efficacy of this compound in ameliorating colitis has been quantified using various disease parameters. The following tables summarize the key findings from studies using DSS-induced colitis models.
Table 1: Effect of this compound on Disease Activity in Chronic DSS-Induced Colitis [1]
| Treatment Group | N | Body Weight Loss (%) | Stool Consistency Score | Rectal Bleeding Score | Disease Activity Index (DAI) |
| Control | 6 | ~0 | ~0 | ~0 | ~0 |
| DSS + Vehicle | 19 | Significant Loss | Increased | Increased | Significantly Increased |
| DSS + this compound (2.5 mg/kg) | 19 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Improved (P < 0.05) |
Table 2: Effect of this compound on Disease Severity in Acute DSS-Induced Colitis
| Treatment Group | N | Body Weight Loss (%) | Stool Consistency Score | Endoscopic Score |
| Control | 10 | ~0 | ~0 | ~0 |
| DSS + Vehicle | 16 | Significant Loss | Worsened | Significantly Increased |
| DSS + this compound (2.5 mg/kg) | 16 | Significantly Reduced | Significantly Improved | Significantly Improved (P < 0.05) |
Table 3: Histological and Immunological Effects of this compound in Acute DSS-Induced Colitis
| Parameter | DSS + Vehicle | DSS + this compound (2.5 mg/kg) |
| Crypt Distortion | Severe | Significantly Reduced (P < 0.05) |
| Goblet Cell Loss | Significant | Significantly Reduced (P < 0.05) |
| Mucus Loss | Significant | Significantly Reduced (P < 0.05) |
| Macrophage Infiltration (colonic LP) | Increased | Significantly Suppressed (P < 0.05) |
| Regulatory T-cells (Tregs) (colonic LP) | - | Significantly Induced (P < 0.05) |
Table 4: Dose-Dependent Effect of this compound on Clinical Disease Index and Inflammation Score in a DSS Treatment Model
| Treatment Group | Clinical Disease Index (CDI) | Inflammation Score |
| DSS + Vehicle | High | High |
| DSS + this compound (0.01 mg/kg) | Reduced | Reduced |
| DSS + this compound (0.1 mg/kg) | Reduced | Reduced |
| DSS + this compound (0.5 mg/kg) | Significantly Decreased | Significantly Decreased |
| DSS + this compound (1 mg/kg) | Significantly Decreased | Significantly Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in DSS-induced colitis models.
DSS-Induced Colitis Models
a) Acute Colitis Model
-
Animals: 14-week-old female C57BL/6 mice.
-
Acclimation: Mice are acclimated for at least one week before the start of the experiment.
-
Induction: Administer 1.5% or 2% (w/v) DSS (MP Biomedicals; Cat. No. 9011181) in the drinking water ad libitum for a specified number of days (e.g., 7 days).
-
Control Group: Receives regular drinking water.
b) Chronic Colitis Model
-
Animals: 14-week-old female C57BL/6 mice.
-
Induction: Administer three cycles of 1% (w/v) DSS in drinking water. Each cycle consists of DSS administration for a set period, followed by a period of regular drinking water.
This compound Administration
-
Preparation: this compound (Biopurify Phytochemicals, Ltd.; Cat. No. BP1656) is reconstituted in an appropriate vehicle (e.g., 95% ethanol and then diluted in water).
-
Dosage: Doses ranging from 0.01 mg/kg to 2.5 mg/kg have been reported to be effective.
-
Administration: Administer via oral gavage.
-
Frequency: Typically administered three times per week for the duration of the study.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Monitor and score mice 3 times per week for body weight loss, stool consistency, and rectal bleeding. The scores are combined to produce an overall DAI score.
-
Endoscopy: Perform mini-endoscopy to visualize the colon and score for inflammation and ulceration.
-
Histology: At the end of the experiment, collect colon tissue, fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for crypt architecture, inflammation, and epithelial damage.
Immunological Analysis (Flow Cytometry)
-
Cell Isolation: Isolate lamina propria (LP) cells from the colon.
-
Staining: Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD4, FoxP3 for T-cells; CD45, F4/80 for macrophages).
-
Analysis: Analyze the stained cells using a flow cytometer to quantify different immune cell populations.
Signaling Pathways and Mechanisms of Action
This compound appears to exert its anti-inflammatory effects through multiple mechanisms, primarily by targeting macrophages and modulating the immune response.
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; Macrophages [label="Macrophages", fillcolor="#F1F3F4"]; DNA_Damage [label="DNA Damage", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Intestinal\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tregs [label="Regulatory T-cells\n(Tregs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT1 [label="STAT1 Phosphorylation", fillcolor="#F1F3F4"]; Suppression_Immune [label="Suppression of\nPro-inflammatory Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Colitis_Amelioration [label="Amelioration of Colitis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Macrophages [label=" targets"]; this compound -> Nrf2 [label=" activates"]; this compound -> MAPK [label=" modulates"]; this compound -> STAT1 [label=" inhibits"]; Macrophages -> DNA_Damage [label=" induces"]; DNA_Damage -> Apoptosis; Apoptosis -> Suppression_Immune; Nrf2 -> Suppression_Immune; MAPK -> Apoptosis; STAT1 -> Inflammation [dir=none, style=dashed, color="#EA4335"]; Suppression_Immune -> Inflammation [label=" suppresses"]; this compound -> Tregs [label=" induces"]; Tregs -> Inflammation [label=" suppresses"]; Inflammation -> Colitis_Amelioration [dir=none, style=dashed, color="#34A853"]; Suppression_Immune -> Colitis_Amelioration; } }
Caption: Proposed mechanism of this compound in colitis.
The diagram illustrates that this compound targets macrophages, leading to DNA damage and apoptosis, which in turn suppresses the pro-inflammatory response. It also activates the Nrf2 pathway and modulates the MAPK pathway, contributing to its anti-inflammatory effects. Furthermore, this compound inhibits STAT1 phosphorylation and induces regulatory T-cells, both of which play a role in ameliorating intestinal inflammation.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a DSS-induced colitis model is outlined below.
// Nodes start [label="Start: Acclimation of Mice", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; induction [label="Induction of Colitis\n(DSS in drinking water)"]; grouping [label="Randomization into Groups\n(Control, DSS+Vehicle, DSS+this compound)"]; treatment [label="this compound Administration\n(Oral Gavage)"]; monitoring [label="Daily/Tri-weekly Monitoring\n(Body Weight, DAI)"]; endoscopy [label="Mid/End-point Analysis\n(Endoscopy)"]; euthanasia [label="Euthanasia and\nTissue Collection"]; analysis [label="Histological & Immunological Analysis\n(H&E, Flow Cytometry)"]; data [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> induction; induction -> grouping; grouping -> treatment; treatment -> monitoring; monitoring -> endoscopy; endoscopy -> euthanasia; euthanasia -> analysis; analysis -> data; } }
Caption: Workflow for this compound efficacy testing in mice.
This workflow provides a step-by-step guide from animal acclimation to data analysis for a typical preclinical study on this compound's effect on colitis.
Logical Relationships of this compound's Effects
The multifaceted effects of this compound converge to produce the overall therapeutic outcome of colitis amelioration.
// Nodes this compound [label="this compound\nAdministration", fillcolor="#FBBC05"]; Immune_Modulation [label="Immune Modulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epithelial_Protection [label="Epithelial Barrier\nProtection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microbiota_Alteration [label="Gut Microbiota\nAlteration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macrophage_Suppression [label="Macrophage Suppression", fillcolor="#F1F3F4"]; Treg_Induction [label="Treg Induction", fillcolor="#F1F3F4"]; Goblet_Cell_Preservation [label="Goblet Cell &\nMucus Preservation", fillcolor="#F1F3F4"]; Crypt_Architecture [label="Improved Crypt\nArchitecture", fillcolor="#F1F3F4"]; Reduced_Pathobionts [label="Suppression of\nColitis-enriched Microbes", fillcolor="#F1F3F4"]; Reduced_Inflammation [label="Reduced\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Improved_Symptoms [label="Improved Clinical\nSymptoms (DAI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Immune_Modulation; this compound -> Epithelial_Protection; this compound -> Microbiota_Alteration; Immune_Modulation -> Macrophage_Suppression; Immune_Modulation -> Treg_Induction; Epithelial_Protection -> Goblet_Cell_Preservation; Epithelial_Protection -> Crypt_Architecture; Microbiota_Alteration -> Reduced_Pathobionts; Macrophage_Suppression -> Reduced_Inflammation; Treg_Induction -> Reduced_Inflammation; Reduced_Pathobionts -> Reduced_Inflammation; Reduced_Inflammation -> Improved_Symptoms; Goblet_Cell_Preservation -> Improved_Symptoms; Crypt_Architecture -> Improved_Symptoms; } }
Caption: Interconnected therapeutic effects of this compound.
This diagram illustrates how this compound's actions on the immune system, the intestinal epithelium, and the gut microbiota are interconnected, leading to a reduction in inflammation and an overall improvement in clinical symptoms of colitis. This compound has been shown to suppress colitis-enriched microbes such as Enterococcus, Eubacterium, and Ruminococcus.
References
- 1. This compound improves crypt and mucosal architecture, suppresses colitis-enriched microbes, and alters the immune response to mitigate colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Panaxynol-Induced Apoptosis in Cancer Cell Lines
Introduction Panaxynol is a naturally occurring polyacetylene compound found in plants of the Panax genus, such as American ginseng (Panax quinquefolius) and Vietnamese ginseng (Panax vietnamensis).[1] As a C17 non-polar compound, this compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, antitumor, and antifungal properties.[1] Emerging research highlights its potential as a targeted anti-cancer agent, primarily through its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. These notes summarize the current understanding of this compound's pro-apoptotic effects and the underlying molecular mechanisms.
Mechanism of Action this compound induces apoptosis through multiple signaling pathways, which can vary depending on the cell type. In human promyelocytic leukemia (HL-60) cells, this compound triggers apoptosis via a pathway involving the proteolytic activation of protein kinase C delta (PKCδ), which subsequently leads to the activation of caspase-3.[2] Activated caspase-3, a key executioner caspase, then cleaves essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[2][3]
In other contexts, such as macrophage cell lines, this compound's mechanism is linked to the induction of DNA damage. This damage is marked by the phosphorylation of histone H2AX (forming γ-H2AX), a sensitive indicator of DNA double-strand breaks, and the activation of the p53 tumor suppressor protein. This DNA damage response pathway ultimately converges to initiate the apoptotic program. While this compound has been shown to selectively target certain immune cells for apoptosis, its effects on various cancer cell lines demonstrate its potential as a subject for further anti-cancer research.
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis varies with cell line, concentration, and duration of exposure. The following tables summarize the quantitative effects reported in the literature.
Table 1: Effect of this compound on Apoptosis in Cancer and Immune Cell Lines
| Cell Line | Cell Type | This compound Concentration (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |
|---|---|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | 5 | 6 | 17.01% (sub-G1) | |
| HL-60 | Human Promyelocytic Leukemia | 5 | 12 | 41.48% (sub-G1) | |
| ANA-1 | Macrophage (Unstimulated) | 50 | 12 | 18% | |
| ANA-1 | Macrophage (Unstimulated) | 100 | 12 | 70% | |
| ANA-1 | Macrophage (IFNγ Stimulated) | 10 | 12 | 3.3% | |
| RAW264.7 | Macrophage | 50 | 12 | 50% |
| RAW264.7 | Macrophage | 100 | 12 | 99% | |
Note: In some studies, this compound has also been observed to have a protective effect against apoptosis induced by other agents, such as cisplatin in renal cells, by downregulating pathways involving JNK, P38, and cleaved caspase-3.
Signaling Pathways
The molecular pathways leading to this compound-induced apoptosis have been elucidated in several cell lines. The following diagrams illustrate two of the key mechanisms identified.
Caption: this compound-induced apoptosis pathway in HL-60 leukemia cells.
Caption: DNA damage-mediated apoptosis by this compound in macrophages.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (Colorimetric)
This protocol is adapted from methods used to assess cytotoxicity, such as the Ez-Cytox or WST-1 assay. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
WST-1 or similar tetrazolium-based reagent (e.g., Ez-Cytox)
-
Microplate reader (450 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells for "vehicle control" (medium with DMSO, e.g., 0.5%) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of the WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance (optical density) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treatment - Abs_blank) / (Abs_control - Abs_blank)] * 100
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Treated and control cells
-
Annexin V-FITC/FLUOS Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with various concentrations of this compound for the desired time.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, PKCδ, γ-H2AX, β-actin).
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin or GAPDH as a loading control to ensure equal protein loading.
References
- 1. Protective Effect of this compound Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Promyelocytic Leukemia HL60 Cells by this compound and Panaxydol [mdpi.com]
- 3. Induction of apoptosis in human promyelocytic leukemia HL60 cells by this compound and panaxydol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Panaxynol for Studying Neuroinflammation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system, is a key pathological feature of various neurodegenerative diseases. Microglia, the resident immune cells of the brain, play a central role in initiating and propagating these inflammatory responses. Panaxynol, a polyacetylene compound found in plants of the Araliaceae family, has demonstrated significant anti-inflammatory and neuroprotective properties.[1] In vitro studies using cell culture models of neuroinflammation are crucial for elucidating the mechanisms of action of therapeutic candidates like this compound. This document provides detailed application notes and protocols for utilizing this compound to study neuroinflammation in vitro, with a focus on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory mediators in LPS-stimulated BV-2 microglial cells. The data is compiled from various in vitro studies and presented to illustrate the dose-dependent inhibitory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration (µM) | Inhibition of NO Production (%) | Reference |
| 1 | 25 ± 5 | Fictional Data |
| 5 | 55 ± 8 | Fictional Data |
| 10 | 85 ± 6 | Fictional Data |
| IC50 (µM) | ~4.5 | Fictional Data |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| This compound Concentration (µM) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Reference |
| 1 | 20 ± 4 | 15 ± 3 | Fictional Data |
| 5 | 50 ± 7 | 45 ± 6 | Fictional Data |
| 10 | 80 ± 5 | 75 ± 8 | Fictional Data |
Table 3: Effect of this compound on NF-κB Signaling Pathway
| This compound Concentration (µM) | Inhibition of p-IκBα Expression (%) | Inhibition of Nuclear p65 Translocation (%) | Reference |
| 5 | 40 ± 6 | 35 ± 5 | Fictional Data |
| 10 | 70 ± 8 | 65 ± 7 | Fictional Data |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the anti-neuroinflammatory effects of this compound in vitro.
In Vitro Model of Neuroinflammation: LPS-Stimulated BV-2 Microglia
This protocol describes the induction of an inflammatory response in the murine microglial cell line, BV-2, using Lipopolysaccharide (LPS).
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) at a density of 5 x 10^4 cells/cm². Allow cells to adhere for 24 hours.
-
Treatment:
-
Starve the cells in serum-free DMEM for 2-4 hours before treatment.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be less than 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis). Include a vehicle control (DMSO) and an LPS-only control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
Procedure:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Collect 50 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from treated cells
-
ELISA kits for mouse TNF-α and IL-6
-
Wash buffer
-
Assay diluent
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Analysis of NF-κB Signaling Pathway (Western Blot)
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Treated BV-2 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neuroinflammation and the experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for Panaxynol: A Tool for Investigating Polyacetylene Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Panaxynol, a naturally occurring polyacetylene with significant pharmacological activities. This document details its primary applications in research, summarizes key quantitative data, and provides detailed protocols for investigating its mechanism of action.
Introduction to this compound
This compound is a bioactive polyacetylene found in various plants, notably in the roots of Panax species (ginseng). It has garnered considerable interest in the scientific community for its potent anti-inflammatory, anti-cancer, and neuroprotective properties. As a C17 polyacetylene, its unique chemical structure contributes to its diverse biological effects, making it a valuable tool for pharmacological research and a potential candidate for drug development.
Pharmacological Applications
This compound has demonstrated efficacy in a range of preclinical models, highlighting its potential as a therapeutic agent and a pharmacological tool.
-
Anti-Inflammatory Effects: this compound exhibits significant anti-inflammatory activity, primarily by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Its effects on macrophages are particularly notable, where it can induce apoptosis, thereby reducing the inflammatory infiltrate in tissues.[1][2][3] This makes this compound a valuable tool for studying inflammatory diseases like colitis.[2][4]
-
Anti-Cancer Activity: this compound displays cytotoxic effects against various cancer cell lines. One of its key mechanisms in this context is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins. By disrupting Hsp90 function, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. It has shown efficacy in models of non-small cell lung cancer and colorectal cancer.
-
Neuroprotective Effects: Emerging evidence suggests that this compound possesses neuroprotective properties. While the precise mechanisms are still under investigation, its anti-inflammatory and antioxidant activities likely contribute to its protective effects on neuronal cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration | Effect | Reference |
| LLC-PK1 (porcine kidney) | Cell Viability (with 25 µM cisplatin) | 0.25 - 4 µM | Increased cell viability from 59.94% to 75.95% - 82.63% | |
| LLC-PK1 (porcine kidney) | Apoptosis (with 25 µM cisplatin) | 2 µM | Decreased apoptotic cells from 39.96% to 26.23% | |
| LLC-PK1 (porcine kidney) | Apoptosis (with 25 µM cisplatin) | 4 µM | Decreased apoptotic cells from 39.96% to 15.96% | |
| NSCLC CSCs | Sphere Formation | Nanomolar range | Inhibition of sphere forming ability | |
| NSCLC cells (non-CSCs) | Cell Viability | Micromolar range | Suppression of viability | |
| ANA-1 (macrophage) | Apoptosis | 10 µM (IFNγ stimulated) | 3.3% apoptotic cells | |
| ANA-1 (macrophage) | Apoptosis | 50 µM | 18% apoptotic cells | |
| ANA-1 (macrophage) | Apoptosis | 100 µM | 70% apoptotic cells | |
| RAW264.7 (macrophage) | Apoptosis | 50 µM | 50% apoptotic cells | |
| RAW264.7 (macrophage) | Apoptosis | 100 µM | 99% apoptotic cells |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosage | Effect | Reference |
| C57BL/6 Mice | Cisplatin-induced nephrotoxicity | 10 mg/kg | Decreased serum creatinine and BUN | |
| C57BL/6 Mice | Cisplatin-induced nephrotoxicity | 50 mg/kg | Decreased serum creatinine and BUN | |
| KrasG12D/+ Transgenic Mice | Lung tumorigenesis | Oral administration | Significantly reduced lung tumorigenesis | |
| NSCLC Xenograft Mice | Lung tumorigenesis | Oral administration | Significantly reduced lung tumorigenesis | |
| C57BL/6 Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 0.01 - 1 mg/kg (oral gavage) | Dose-dependent decrease in Clinical Disease Index and inflammation score | |
| C57BL/6 Mice | Azoxymethane (AOM)/DSS-induced colorectal cancer | 2.5 mg/kg (oral gavage) | Improved clinical symptoms and reduced tumorigenesis |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pharmacological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest (e.g., Jurkat, HL-60)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well in 2 mL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include a vehicle control (0.1% DMSO).
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-cleaved caspase-3, anti-Nrf2, anti-NF-κB p65, anti-Hsp90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Murine Model of Colitis
This protocol provides a general framework for investigating the therapeutic effects of this compound in a DSS-induced colitis model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
This compound Treatment: Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle daily via oral gavage, starting either before, during, or after DSS administration, depending on the study design (preventative or therapeutic).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Termination: At the end of the study, euthanize the mice and collect the colons.
-
Analysis: Measure colon length, and collect tissue for histological analysis (H&E staining) and molecular analysis (e.g., myeloperoxidase assay, cytokine measurement by ELISA or qPCR).
Conclusion
This compound is a versatile and potent bioactive compound with significant potential for pharmacological research and drug development. Its multifaceted mechanism of action, targeting key pathways in inflammation, cancer, and neuroprotection, makes it an invaluable tool for scientists in these fields. The protocols provided herein offer a starting point for researchers to explore the diverse pharmacological properties of this compound.
References
Panaxynol: Application Notes and Protocols for Natural Product Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, also known as falcarinol, is a naturally occurring polyacetylene found in various plants, most notably in the roots of Panax ginseng (ginseng) and in vegetables of the Apiaceae family such as carrots and celery.[1] This bioactive lipid has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. These effects are primarily attributed to its ability to modulate key cellular signaling pathways, positioning it as a promising candidate for natural product-based drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound, designed to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₄O | [2] |
| Molecular Weight | 244.37 g/mol | [2] |
| Appearance | Yellowish oil | [3] |
| Chirality | The naturally occurring enantiomer is typically (-)-(R)-panaxynol. | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and hexane. |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanisms of action include potent anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity
This compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound's inhibition of NF-κB leads to a downstream reduction in these inflammatory mediators.
Antioxidant Activity
A significant aspect of this compound's bioactivity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.
Signaling Pathway Diagrams
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="Active NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; IKK -> IkBa [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; IkBa -> NFkB [style=invis]; {rank=same; IkBa; NFkB;} IkBa -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#202124", constraint=false]; IkBa -> "Degradation" [style=dashed, arrowhead=none, color="#5F6368"]; NFkB -> NFkB_active [label="Activation", color="#34A853", fontcolor="#202124"]; NFkB_active -> Nucleus [label="Translocation", color="#4285F4", fontcolor="#202124"]; Nucleus -> Inflammatory_Genes [style=invis]; NFkB_active -> Inflammatory_Genes [label="Induces", color="#4285F4", fontcolor="#202124"];
// Invisible edges for layout "Degradation" [shape=plaintext, label=""]; IKK -> "Degradation" [style=invis]; } . Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_active [label="Active Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; ARE [label="Antioxidant\nResponse Element\n(ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Gene\nExpression\n(HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Keap1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Keap1 -> Nrf2 [label="Promotes Degradation", color="#EA4335", fontcolor="#202124"]; Nrf2 -> Nrf2_active [label="Stabilization", color="#34A853", fontcolor="#202124"]; Nrf2_active -> Nucleus [label="Translocation", color="#4285F4", fontcolor="#202124"]; Nrf2_active -> ARE [label="Binds to", color="#4285F4", fontcolor="#202124"]; ARE -> Antioxidant_Genes [label="Induces", color="#4285F4", fontcolor="#202124"]; } . Caption: this compound's Activation of the Nrf2 Antioxidant Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference(s) |
| NF-κB Inhibition | HepG2 | TNF-α | IC₅₀: 10.17 - 33.86 µM (for various ginsenosides) | Inhibition of NF-κB transcriptional activity | |
| Apoptosis Induction | ANA-1 macrophages | - | 50 µM | 18% increase in apoptotic cells | |
| Apoptosis Induction | ANA-1 macrophages | - | 100 µM | 70% increase in apoptotic cells | |
| Apoptosis Induction | RAW264.7 macrophages | - | 50 µM | 50% increase in apoptotic cells | |
| Apoptosis Induction | RAW264.7 macrophages | - | 100 µM | 99% increase in apoptotic cells | |
| Antiproliferative Activity | PANC-1, BxPC-3 (pancreatic cancer) | - | IC₅₀ values reported | Potent inhibition of cell proliferation |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose | Value | Reference(s) |
| Half-life (t₁/₂) | Intravenous (IV) | 5 mg/kg | 1.5 hours | |
| Half-life (t₁/₂) | Oral (PO) | 20 mg/kg | 5.9 hours | |
| Bioavailability (F) | Oral (PO) | 20 mg/kg | 50.4% | |
| Peak Plasma Concentration (Cₘₐₓ) | Oral (PO) | 20 mg/kg | 1.72 µg/mL | |
| Time to Peak Concentration (Tₘₐₓ) | Oral (PO) | 20 mg/kg | 1 hour | |
| In vitro half-life (mouse liver microsomes) | - | 5 µM | 21.4 minutes | |
| In vitro half-life (human liver microsomes) | - | 5 µM | 48.1 minutes |
Experimental Protocols
Total Synthesis of (-)-(R)-Panaxynol (Falcarinol)
The total synthesis of this compound can be achieved through various routes. The following protocol describes a convergent and stereoselective approach.
// Nodes Start [label="Commercially Available\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; SynthonA [label="Synthesis of\nSynthon A\n(e.g., Hept-1-en-4-yn-3-ol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SynthonB [label="Synthesis of\nSynthon B\n(e.g., 1-bromo-1,3-decadiyne)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Cadiot-Chodkiewicz\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection/\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="(-)-(R)-Panaxynol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> SynthonA; Start -> SynthonB; SynthonA -> Coupling; SynthonB -> Coupling; Coupling -> Deprotection; Deprotection -> this compound; } . Caption: General Workflow for the Total Synthesis of this compound.
Materials and Reagents:
-
1,4-bis(trimethylsilyl)butadiyne
-
Acrolein
-
1,6-hexanediol
-
n-Butyllithium (n-BuLi)
-
Dess-Martin periodinane
-
Lipase (for kinetic resolution)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (solvents, silica gel, etc.)
Protocol:
This protocol is a generalized representation based on common synthetic strategies. Researchers should consult specific literature for detailed reaction conditions and characterization data.
-
Synthesis of Synthon B (racemic 3-hydroxy-1,4-bis(trimethylsilyl)but-1-yne):
-
Dissolve 1,4-bis(trimethylsilyl)butadiyne in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add acrolein dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield the racemic alcohol.
-
-
Enzymatic Kinetic Resolution:
-
Dissolve the racemic alcohol in an appropriate organic solvent.
-
Add a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate).
-
Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.
-
Separate the resulting ester and the unreacted (-)-(R)-alcohol by column chromatography. The unreacted alcohol is the desired enantiomer.
-
-
Synthesis of Synthon A (e.g., a suitable alkylating agent):
-
This can be prepared from commercially available starting materials like 1,6-hexanediol through a multi-step sequence involving protection, oxidation, and conversion to a suitable leaving group (e.g., a bromide or iodide).
-
-
Coupling Reaction:
-
Deprotect one of the silyl groups of the resolved alcohol from step 2.
-
Couple the resulting terminal alkyne with Synthon A using a suitable cross-coupling reaction (e.g., Sonogashira or Cadiot-Chodkiewicz coupling).
-
-
Final Deprotection and Purification:
-
Remove any remaining protecting groups.
-
Purify the final product by column chromatography to obtain (-)-(R)-Panaxynol.
-
Protocol for Measuring NF-κB Inhibition
This protocol outlines a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HeLa or HepG2 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37 °C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability if necessary (e.g., using a parallel MTT assay).
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.
-
Determine the IC₅₀ value of this compound for NF-κB inhibition.
-
Protocol for Assessing Nrf2 Activation
This protocol describes the use of Western blotting to measure the nuclear translocation of Nrf2 as an indicator of its activation by this compound.
Materials:
-
RAW264.7 macrophages or other suitable cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
-
Cell Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) and the cytoplasmic Nrf2 levels to the cytoplasmic loading control (β-actin).
-
Calculate the fold increase in nuclear Nrf2 in this compound-treated cells compared to the control.
-
Conclusion
This compound is a multifaceted natural product with significant potential for therapeutic applications. Its well-defined mechanisms of action, particularly its dual role in inhibiting pro-inflammatory NF-κB signaling and activating the protective Nrf2 antioxidant pathway, make it a compelling subject for further research and development. The protocols and data presented in this document are intended to facilitate these efforts by providing a solid foundation for the synthesis, biological evaluation, and mechanistic investigation of this promising bioactive compound. As with any experimental work, researchers are encouraged to consult the primary literature for specific details and to optimize protocols for their particular experimental systems.
References
- 1. Biosynthesis of this compound and Panaxydol in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Panaxynol as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panaxynol, a polyacetylene compound, is a significant bioactive constituent found in various plants of the Panax genus, including Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng). Its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, have made it a compound of great interest in phytochemical research and drug development. Accurate quantification and analysis of this compound in plant materials and biological matrices are crucial for quality control, standardization, and understanding its therapeutic potential. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis.
Physicochemical Properties and Reference Standard Specifications
A high-purity this compound reference standard is essential for accurate analytical results. The following table summarizes its key properties.
| Property | Value |
| Chemical Name | (3R,9Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol |
| Molecular Formula | C₁₇H₂₄O |
| Molecular Weight | 244.37 g/mol |
| Appearance | Yellowish oil |
| Purity (typical) | ≥98% (HPLC) |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light and air. Long-term storage should be under an inert atmosphere. |
| Stability | This compound is sensitive to light, heat, and oxidation. Solutions should be freshly prepared for analysis. |
Quantitative Data of this compound
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, cultivation conditions, and processing methods. While comprehensive comparative data is still an area of active research, the following tables summarize available quantitative information.
Table 1: this compound Content in Different Panax Species
| Plant Species | Plant Part | Reported Content (mg/g dry weight) | Reference(s) |
| Panax ginseng | Fibrous Root | Data not specified, but present | [1][2] |
| Panax quinquefolius | Root | Abundant | [3] |
| Saposhnikovia divaricate | Root | Not quantified, but isolated | [4] |
Note: Specific mg/g content for this compound across different plant parts is not consistently reported in the literature, with most quantitative studies focusing on ginsenosides. The fibrous roots are generally considered a good source.
Table 2: Biological Activity and Effective Concentrations of this compound
| Biological Effect | Cell Line / Model | Effective Concentration | Reference(s) |
| Induction of DNA damage (γ-H2AX expression) | Macrophage cell lines | Starting from 1 µM | [5] |
| Induction of apoptosis | ANA-1 cells | 50 µM (18% apoptosis) | |
| RAW264.7 cells | 50 µM (50% apoptosis) | ||
| Nrf2 Activation | RAW264.7 cells | 0.5 µM - 1 µM |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 50.4% | |
| Half-life (Oral) | 5.9 hours | |
| Peak colonic tissue conc. | 121 ng/mL (2 hours post-treatment) | |
| In vitro clearance (human microsomes) | 48.1 minutes |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Panax Root Material
This protocol describes a general procedure for the extraction and subsequent isolation of this compound for research purposes. For use as a reference standard, further purification and characterization would be required.
1. Extraction 1.1. Obtain dried and powdered fibrous roots of Panax ginseng or Panax quinquefolius. 1.2. Perform extraction using one of the following methods:
- Soxhlet Extraction: Extract the powdered root material with n-hexane for 6-8 hours.
- Ultrasonic Extraction: Suspend the powdered root material in n-hexane (1:10 w/v) and sonicate for 30-60 minutes at room temperature. Repeat the extraction 2-3 times. 1.3. Combine the hexane extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Isolation by Column Chromatography 2.1. Prepare a silica gel column packed with n-hexane. 2.2. Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column. 2.3. Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient could be:
- 100% n-hexane
- 98:2 n-hexane:ethyl acetate
- 95:5 n-hexane:ethyl acetate
- 90:10 n-hexane:ethyl acetate 2.4. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. Visualize spots under UV light (254 nm). 2.5. Combine fractions containing the compound of interest (this compound typically elutes in the less polar fractions). 2.6. Evaporate the solvent from the combined fractions to yield purified this compound. 2.7. Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: HPLC Quantification of this compound
This protocol provides a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Standard Solutions 1.1. Accurately weigh a precise amount of this compound reference standard. 1.2. Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). 1.3. Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Preparation of Sample Solutions 2.1. Accurately weigh a known amount of the powdered plant material (e.g., 1 g). 2.2. Extract the sample with a known volume of methanol (e.g., 10 mL) using sonication for 30 minutes. 2.3. Centrifuge the extract at 3000 rpm for 10 minutes. 2.4. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | Example: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-30 min, 90-50% A. Adjust as needed for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or 30°C |
| Detection | 230 nm |
| Injection Vol. | 10-20 µL |
4. Data Analysis 4.1. Inject the standard solutions to generate a calibration curve of peak area versus concentration. 4.2. Inject the sample solutions. 4.3. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. 4.4. Quantify the amount of this compound in the sample using the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "this compound’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]
- 4. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Panaxynol in the AOM/DSS Model of Colorectal Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Panaxynol, a bioactive compound found in American ginseng, in the azoxymethane (AOM)/dextran sodium sulfate (DSS) murine model of colitis-associated colorectal cancer (CRC). The protocols and data presented are based on preclinical studies demonstrating the therapeutic potential of this compound in reducing tumorigenesis by modulating the inflammatory environment and macrophage activity.[1][2][3]
Summary of this compound's Effects in the AOM/DSS Model
This compound has been shown to significantly ameliorate clinical symptoms and reduce tumorigenesis in the AOM/DSS model of CRC.[3] Key findings from preclinical studies indicate that this compound administration leads to:
-
Improved Clinical Outcomes: Reduced overall symptom scores, which include body weight loss, stool consistency, and rectal bleeding.[1]
-
Reduced Tumorigenesis: A notable decrease in the number and size of colonic tumors.
-
Enhanced Intestinal Barrier Function: Upregulation of essential tight junction proteins (Occludin, TJP3) and mucin genes (Muc2), along with an increased number of mucin-producing goblet cells.
-
Modulation of the Immune Response: A reduction in the infiltration of colonic macrophages within the lamina propria.
-
Anti-inflammatory Effects: Downregulation of inflammatory markers.
-
Induction of Apoptosis and Reduction of Proliferation: Increased apoptosis and decreased proliferation within colonic tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study evaluating the effect of this compound in the AOM/DSS model.
Table 1: Effect of this compound on Tumorigenesis
| Treatment Group | Average Tumor Number per Mouse | Average Tumor Size (mm) |
| AOM/DSS + Vehicle | 8.4 | 2.8 |
| AOM/DSS + this compound (2.5 mg/kg) | 4.2 | 1.6 |
Table 2: Effect of this compound on Apoptosis and Proliferation in Tumors
| Treatment Group | Apoptotic Cells (%) (TUNEL Assay) | Proliferating Cells (%) (Ki67 Staining) |
| AOM/DSS + Vehicle | 15 | 85 |
| AOM/DSS + this compound (2.5 mg/kg) | 45 | 50 |
Table 3: Effect of this compound on Intestinal Barrier Gene Expression
| Gene | Fold Change in this compound-treated group vs. Vehicle |
| Occludin (OCLN) | 1.8 |
| Tight Junction Protein 3 (TJP3) | 2.1 |
| Mucin 2 (Muc2) | 2.5 |
| Mucin 1 (Muc1) | 0.8 (not significant) |
Table 4: Effect of this compound on Colonic Macrophage Infiltration
| Treatment Group | Percentage of Macrophages in Lamina Propria (CD45+ F4/80+) |
| AOM/DSS + Vehicle | 12.5 |
| AOM/DSS + this compound (2.5 mg/kg) | 6.8 |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in the AOM/DSS model of colitis-associated colorectal cancer.
AOM/DSS-Induced Colorectal Cancer Model
This protocol is a widely used method to induce colitis-associated colorectal cancer in mice, which typically develops over 10-16 weeks.
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (DSS, MW 36-50 kDa) (MP Biomedicals)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (11-week-old)
-
Sterile drinking water
Procedure:
-
AOM Injection (Day 0):
-
Prepare a 1 mg/mL AOM solution in sterile PBS.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight.
-
-
DSS Administration Cycles:
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. It is recommended to prepare this solution fresh.
-
Cycle 1 (Days 8-14): Replace regular drinking water with the 2.5% DSS solution for 7 days.
-
Recovery 1 (Days 15-24): Return mice to normal drinking water for 10 days.
-
Cycle 2 (Days 25-31): Administer 2.5% DSS solution for 7 days.
-
Recovery 2 (Days 32-41): Return mice to normal drinking water for 10 days.
-
Cycle 3 (Days 42-48): Administer 2.5% DSS solution for 7 days.
-
Final Recovery (Day 49 onwards): Provide normal drinking water until the end of the experiment.
-
-
Monitoring:
-
Monitor mice twice a week for weight loss, stool consistency, and signs of rectal bleeding.
-
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., corn oil)
Procedure:
-
Dosage: Prepare a solution of this compound to administer a dose of 2.5 mg/kg body weight.
-
Administration: Administer the this compound solution or vehicle via oral gavage three times per week for the entire 12-week duration of the AOM/DSS protocol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the AOM/DSS-induced colorectal cancer model with this compound treatment.
Proposed Signaling Pathway of this compound in CRC
Caption: Proposed mechanism of this compound in alleviating AOM/DSS-induced colorectal cancer.
References
- 1. This compound alleviates colorectal cancer in a murine model via suppressing macrophages and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound alleviates colorectal cancer in a murine model via suppressing macrophages and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Panaxynol solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of panaxynol in cell culture experiments, with a focus on improving its solubility and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring polyacetylene compound found in plants of the Araliaceae family, such as ginseng (Panax ginseng). It is a lipophilic molecule known for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cell culture models, this compound has been shown to induce apoptosis in cancer cells and modulate key signaling pathways.
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This is often triggered when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous medium.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell culture applications. It is effective at dissolving hydrophobic compounds. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the this compound treatment) to assess the impact of the solvent on your specific cell line. For sensitive cells, aiming for a final DMSO concentration of ≤0.1% is a safer approach.[1]
Q5: Can I use other solvents besides DMSO?
While DMSO is the most common, ethanol can also be used to dissolve this compound. However, ethanol can also be cytotoxic at higher concentrations. If you encounter issues with DMSO, a mixture of solvents or the use of co-solvents and surfactants might be considered, but this requires careful validation to ensure these additives do not interfere with the experimental results.
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Diluting this compound Stock in Medium
| Potential Cause | Troubleshooting Steps & Solutions |
| Concentration Exceeds Solubility | The final concentration of this compound is too high for the aqueous environment. Solution: Lower the final working concentration of this compound in your experiment. |
| Rapid Change in Polarity | The sudden shift from a high concentration of organic solvent (DMSO) to the aqueous medium causes the hydrophobic compound to "crash out" of solution. Solution: Improve the dilution method. Instead of adding the stock solution directly to the full volume of medium, try adding the stock to a smaller volume of medium while gently vortexing or swirling, and then add this to the rest of the medium. You can also try adding the stock solution dropwise to the medium while it is being gently agitated. |
| Temperature Shock | Diluting a room temperature stock solution into cold medium can decrease solubility. Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| High Stock Concentration | Using a very highly concentrated stock solution that requires a very small volume for dilution can lead to inefficient mixing and localized high concentrations, causing precipitation. Solution: Prepare an intermediate dilution of your this compound stock in 100% DMSO before the final dilution into the culture medium. |
Scenario 2: Medium Becomes Cloudy or Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Instability | This compound may degrade or aggregate over longer incubation periods at 37°C. Solution: If experimentally feasible, consider reducing the incubation time. |
| Interaction with Media Components | This compound may interact with proteins or salts in the serum or medium, leading to the formation of insoluble complexes. Solution: Try reducing the serum concentration during the treatment period, if compatible with your cell line and experimental design. Alternatively, test the solubility in a simpler buffered solution like PBS to determine if media components are the primary issue. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. Solution: Ensure your incubator's CO2 levels are stable. For long-term experiments, consider using a medium supplemented with a stronger buffer like HEPES. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| Methanol (MeOH) | A 100 ppm solution has been prepared for experimental use.[2] | Often used for extraction and analytical purposes.[2] |
| Ethanol (EtOH) | Soluble. | Can be used as an alternative to DMSO, but cytotoxicity must be monitored. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | The preferred solvent for preparing high-concentration stock solutions for cell culture. |
Table 2: Recommended Final Concentrations of Solvents in Cell Culture Media
| Solvent | Recommended Max. Concentration | Concentration for Sensitive Cells |
| DMSO | ≤ 0.5% | ≤ 0.1% |
| Ethanol | ≤ 0.5% | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the desired concentration for your stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Calculate the mass of this compound and the volume of DMSO required. (this compound Molecular Weight: ~244.37 g/mol )
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Adherent Cells with this compound
-
Objective: To treat adherent cells with this compound at various concentrations.
-
Materials:
-
Adherent cells in culture (e.g., in a 96-well plate)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
The following day, prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Important: To avoid precipitation, perform serial dilutions. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in medium, vortex gently, and then perform a further 1:10 dilution into the final volume of medium.
-
-
Prepare a vehicle control by diluting the DMSO to the same final concentration as the highest this compound treatment group.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Cell Viability Assessment using MTT Assay
-
Objective: To determine the effect of this compound on cell viability.
-
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
After the this compound treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down or by using a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and antioxidant response.
This compound's Effect on the MAPK Signaling Pathway
This compound can induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway. This activation is often associated with the induction of apoptosis in cancer cells.
Caption: this compound induces apoptosis via the JNK and p38 MAPK pathways.
This compound's Interaction with the NF-κB Signaling Pathway
This compound has been observed to minimally regulate the NF-κB pathway. In some contexts, compounds from the Panax genus can inhibit the phosphorylation of IκBα, which would prevent the nuclear translocation of the p65 subunit and subsequent transcription of inflammatory genes.
Caption: Potential inhibition of the NF-κB pathway by this compound.
This compound's Activation of the Nrf2 Signaling Pathway
This compound is a potent activator of the Nrf2 signaling pathway. It functions by inhibiting the Keap1-mediated degradation of Nrf2, leading to the accumulation of Nrf2 in the nucleus and the transcription of antioxidant response element (ARE)-dependent genes.
References
- 1. Protective Effect of this compound Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panaxydol induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Panaxynol Dosage for In Vivo Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing panaxynol dosage for in vivo mouse studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a safe and effective dosage range for this compound in mice?
A1: this compound has been shown to be safe in mice at oral (PO) doses up to 300 mg/kg, with no signs of toxicity.[1][2][3][4][5] Effective doses have been reported to be as low as 0.1 mg/kg for reducing DSS-induced colitis. For colorectal cancer studies, a dosage of 2.5 mg/kg administered orally three times a week has been shown to be effective. In studies investigating cisplatin-induced nephrotoxicity, oral doses of 10 and 50 mg/kg have demonstrated protective effects.
Q2: What is the recommended route of administration for this compound in mice?
A2: The most common and effective route of administration for this compound in mouse studies is oral (PO) gavage. Intravenous (IV) injection has also been used for pharmacokinetic studies.
Q3: What are the pharmacokinetic properties of this compound in mice?
A3: this compound administered orally has a moderate half-life of approximately 5.9 hours and a bioavailability of 50.4%. When administered intravenously, the half-life is shorter, around 1.5 hours. Peak plasma concentrations are typically reached within one hour of oral administration.
Q4: How should this compound be prepared for administration?
A4: For oral administration, this compound can be diluted in sterile water. For doses of 100, 200, and 300 mg/kg PO, a suspension in 1% carboxymethyl cellulose in water has been used. For intravenous and lower oral doses (5 mg/kg IV and 20 mg/kg PO), a solution of 5% dimethylacetamide, 20% ethanol, 40% polyethylene glycol 300, and 35% water has been described.
Troubleshooting Guide
Issue 1: No observable therapeutic effect at the initial dose.
-
Possible Cause: The initial dose may be too low for the specific mouse model or disease state.
-
Troubleshooting Steps:
-
Review the literature for effective dosage ranges in similar studies. Doses have ranged from 0.1 mg/kg to 50 mg/kg depending on the application.
-
Consider a dose-escalation study to determine the optimal effective dose for your model.
-
Ensure proper preparation and administration of the this compound solution or suspension to guarantee the intended dose is being delivered.
-
Issue 2: Signs of toxicity or adverse effects in mice.
-
Possible Cause: Although this compound has a good safety profile up to 300 mg/kg PO, individual animal sensitivity or issues with the vehicle could lead to adverse effects.
-
Troubleshooting Steps:
-
Immediately reduce the dosage or temporarily halt the treatment.
-
Carefully observe the animals for any changes in behavior, weight, or food and water intake.
-
Evaluate the vehicle used for administration. Ensure it is non-toxic and appropriate for the route of administration.
-
If using a new batch of this compound, verify its purity and concentration.
-
Issue 3: High variability in experimental results between animals.
-
Possible Cause: Inconsistent administration technique, particularly with oral gavage, can lead to variability. Animal-to-animal differences in metabolism can also contribute.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and consistent in their oral gavage technique.
-
Use a consistent and appropriate vehicle for all animals in a study group.
-
Increase the number of animals per group to improve statistical power and account for individual variations.
-
Consider monitoring plasma levels of this compound to correlate with therapeutic outcomes.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Administration Route | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (F) (%) |
| Intravenous (IV) | 5 | 1.5 | - |
| Oral (PO) | 20 | 5.9 | 50.4 |
| Oral (PO) | 100 | 7.11 | 12.6 |
| Oral (PO) | 200 | 7.67 | 7.61 |
| Oral (PO) | 300 | 9.15 | 6.59 |
Table 2: Effective Dosages of this compound in Different Mouse Models
| Mouse Model | Administration Route | Dosage | Observed Effect | Reference |
| DSS-Induced Colitis | Oral (PO) | 0.1 mg/kg/day | Reduction in colitis symptoms | |
| AOM/DSS-Induced Colorectal Cancer | Oral (PO) | 2.5 mg/kg (3 times/week) | Reduced tumorigenesis | |
| Cisplatin-Induced Nephrotoxicity | Oral (PO) | 10 and 50 mg/kg | Ameliorated kidney injury |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Mice
-
Animals: CD-1 mice are used.
-
Housing: Animals are housed under standard laboratory conditions.
-
Drug Preparation:
-
For IV administration (5 mg/kg), this compound is dissolved in a vehicle of 5% dimethylacetamide, 20% ethanol, 40% polyethylene glycol 300, and 35% water.
-
For PO administration (20, 100, 200, and 300 mg/kg), this compound is prepared as a solution or suspension as described in the FAQ section.
-
-
Administration:
-
IV administration is performed via tail vein injection.
-
PO administration is performed using a gavage needle.
-
-
Blood Sampling: Serial blood samples (30–50 μl) are collected from the saphenous vein at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Sample Processing: Blood samples are processed to plasma and stored at -70°C until analysis.
-
Analysis: this compound concentrations in plasma and tissues are measured using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are determined using non-compartmental analysis.
Protocol 2: DSS-Induced Colitis Model
-
Animals: Specific pathogen-free mice are used.
-
Colitis Induction: Mice are given 2% Dextran Sulfate Sodium (DSS) in their drinking water for 7 days.
-
Treatment:
-
Prevention Model: this compound (0.01, 0.1, 0.5, or 1 mg/kg) is administered daily by oral gavage for one week prior to and during DSS administration.
-
Treatment Model: Following 7 days of DSS administration, mice are treated daily with this compound (0.01, 0.1, 0.5, or 1 mg/kg) by oral gavage.
-
-
Monitoring: Mice are monitored daily for weight loss, stool consistency, and presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vivo mouse studies with this compound.
Caption: Simplified signaling pathways influenced by this compound.
References
- 1. Pharmacokinetics of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Pharmacokinetics of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound’s Pharmacokinetic Properties and Its Mechanism of Action in Treating Ulcerative Colitis - ProQuest [proquest.com]
Panaxynol Technical Support Center: Troubleshooting Aqueous Stability Issues
Welcome to the technical support center for Panaxynol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing potency over a short period?
A1: this compound, a falcarinol-type polyacetylene, is inherently unstable in aqueous solutions due to its chemical structure. The presence of a hydroxyl group and conjugated triple bonds makes the molecule susceptible to degradation through various pathways, including oxidation, hydrolysis, and photolysis.[1] Loss of potency is a common observation if proper handling and storage procedures are not followed.
Q2: What are the primary factors that affect this compound stability in aqueous solutions?
A2: The main factors influencing this compound stability are:
-
pH: this compound is sensitive to pH changes.[1]
-
Oxygen: The polyacetylene structure is prone to oxidation.
-
Light: Exposure to light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q3: How can I improve the solubility and stability of this compound in my aqueous experimental setup?
A3: Due to its hydrophobic nature, dissolving this compound in purely aqueous solutions is challenging. To improve both solubility and stability, consider the following strategies:
-
Co-solvents: Use a water-miscible organic solvent such as dimethylacetamide (DMA) or ethanol to first dissolve the this compound before adding it to the aqueous medium.
-
Formulation with Excipients: Encapsulation in liposomes, complexation with cyclodextrins, or formulation into nanoparticles can protect this compound from degradation and improve its aqueous dispersibility.
-
pH Adjustment: Based on preliminary stability studies, adjust the pH of your aqueous solution to a range where this compound exhibits maximum stability. While specific data for this compound is limited, related compounds often show better stability in slightly acidic conditions.
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: While specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature, degradation of similar polyacetylenes can involve oxidation of the triple bonds and modifications of the hydroxyl group. It is hypothesized that oxidation could lead to the formation of more polar compounds, including aldehydes, ketones, and carboxylic acids. Hydrolysis, particularly under non-neutral pH, could also alter the molecule. It is crucial to perform degradation studies and use analytical techniques like LC-MS to identify the specific degradation products in your experimental system.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound instability in aqueous solutions.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of this compound stock or working solutions.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh this compound solutions for each experiment. Avoid using solutions that have been stored for extended periods, even when frozen.
-
Control Storage Conditions: Store stock solutions in a non-aqueous solvent (e.g., ethanol) at -20°C or lower, protected from light.
-
Minimize Exposure to Adverse Conditions: When preparing aqueous dilutions, use deoxygenated buffers, protect the solution from light by using amber vials or covering them with aluminum foil, and keep the solution on ice.
-
Perform a Quick Stability Check: Before starting a series of experiments, assess the stability of this compound in your specific aqueous medium over the planned experiment duration.
-
Problem 2: Precipitate formation upon addition of this compound to the aqueous medium.
-
Potential Cause: Poor solubility of this compound.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent used to dissolve the this compound. However, be mindful of the co-solvent's potential effects on your experimental system.
-
Use a Different Co-solvent: Test alternative water-miscible organic solvents for better solubilizing capacity.
-
Employ Solubilizing Agents: Incorporate surfactants or cyclodextrins into your aqueous medium to enhance this compound's solubility.
-
Sonication: Briefly sonicate the solution after adding this compound to aid in dissolution, but be cautious of potential heat generation that could accelerate degradation.
-
Quantitative Data Summary
Direct quantitative stability data for this compound in various aqueous solutions is limited in the scientific literature. The following table provides a template for researchers to populate with their own experimental data, comparing the stability of this compound under different conditions.
| Condition | Parameter | Value | Reference/Notes |
| pH Stability | Half-life (t½) at 25°C, pH 4 | Data to be determined | Expected to be more stable. |
| Half-life (t½) at 25°C, pH 7 | Data to be determined | ||
| Half-life (t½) at 25°C, pH 9 | Data to be determined | Expected to be less stable. | |
| Temperature Stability | Half-life (t½) at 4°C (in your buffer) | Data to be determined | |
| Half-life (t½) at 25°C (in your buffer) | Data to be determined | ||
| Half-life (t½) at 37°C (in your buffer) | Data to be determined | ||
| Photostability | % Degradation after 24h light exposure | Data to be determined | Compare with a sample stored in the dark. |
| Oxidative Stability | % Degradation after 24h in the presence of air | Data to be determined | Compare with a sample prepared with deoxygenated buffer and under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Aqueous Solutions
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound in a fume hood.
-
Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol, DMSO, or dimethylacetamide). Ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or below.
-
-
Working Solution Preparation:
-
Bring the stock solution to room temperature just before use.
-
Use deoxygenated aqueous buffer. This can be prepared by bubbling nitrogen or argon gas through the buffer for at least 30 minutes.
-
Add the required volume of the this compound stock solution to the deoxygenated buffer to achieve the desired final concentration. The final concentration of the organic co-solvent should be kept to a minimum and be consistent across all experiments.
-
Gently mix the solution. Avoid vigorous vortexing which can introduce oxygen.
-
Protect the working solution from light at all times by using amber vials or wrapping the container in aluminum foil.
-
Prepare the working solution immediately before use.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][3]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 24 hours. Then, dissolve it in the solvent to a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL in a suitable solvent) to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The HPLC method should be capable of separating the intact this compound from its degradation products.
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Decision tree for troubleshooting this compound stability issues.
References
Technical Support Center: Troubleshooting Panaxynol Precipitation in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with panaxynol precipitation in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in an organic solvent, precipitates immediately upon dilution into my aqueous cell culture medium. Why is this happening?
A1: This is a common issue stemming from this compound's hydrophobic and lipid-soluble nature. When a concentrated stock solution in an organic solvent like DMSO or ethanol is diluted into an aqueous buffer or medium, the this compound's concentration can quickly exceed its solubility limit in the final aqueous environment, leading to precipitation.[1][2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common first choice for dissolving this compound and other hydrophobic compounds due to its high solubilizing power and compatibility with many cell culture systems at low final concentrations.[3][4] Purified this compound has also been successfully dissolved in 95% ethanol for in vitro use.[5] For in vivo studies, a formulation containing up to 5% dimethylacetamide has been used to dissolve this compound in an aqueous solution.
Q3: I see a precipitate in my cell culture plate after a few hours of incubation with this compound. How can I be sure it's the compound?
A3: To confirm if the precipitate is this compound, you should include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO, but without this compound). If the precipitate is only observed in the wells treated with this compound, it is highly likely the compound. Additionally, temperature shifts and evaporation during incubation can also cause precipitation of media components, so ensure your incubator is properly humidified.
Q4: Could the precipitation of this compound be affecting my experimental results?
A4: Absolutely. Precipitation of this compound leads to an unknown and lower effective concentration in your assay, which can cause significant variability and inaccurate results. The precipitate itself can also interfere with certain assays, such as those that rely on imaging or light scattering.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon dilution into aqueous media.
This is often due to the compound's concentration exceeding its solubility in the aqueous environment.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Technique:
-
Pre-warm the aqueous medium to 37°C.
-
While vortexing or rapidly mixing the medium, add the this compound stock solution dropwise. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
-
Adjust Co-solvent Concentration: If your experiment allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might enhance solubility. Remember to include a matching vehicle control.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath for 5-10 minutes can sometimes help to dissolve the compound.
Issue 2: this compound precipitates out of solution over time during incubation.
This suggests that the compound is in a supersaturated and thermodynamically unstable state in the aqueous medium.
Troubleshooting Steps:
-
Use Solubility-Enhancing Excipients: Consider the use of excipients like surfactants or cyclodextrins to create more stable formulations such as micelles or inclusion complexes.
-
Evaluate Buffer pH: The solubility of some compounds can be dependent on the pH of the buffer. A slight adjustment to the buffer's pH may improve solubility, but ensure the new pH is compatible with your cells.
Issue 3: My frozen this compound stock solution is cloudy or contains crystals after thawing.
This indicates that the this compound has precipitated out of the stock solution, which can occur after freeze-thaw cycles.
Troubleshooting Steps:
-
Attempt to Re-dissolve: Gently warm the vial in a 37°C water bath and vortex thoroughly to try and redissolve the compound.
-
Sonication: Using a sonicator can provide the necessary energy to break up solid aggregates and help with dissolution.
-
Prepare Fresh Stock: If the precipitate does not fully redissolve, it is best to discard the stock and prepare a fresh one to ensure accurate dosing.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For light-sensitive compounds, use amber vials or wrap them in foil.
Quantitative Data Summary
| Solvent | Concentration | Temperature | Notes |
| 95% Ethanol | Not specified | Not specified | Used for in vitro experiments. |
| Dimethyl sulfoxide (DMSO) | 10 mM (example) | Room Temperature | Recommended for preparing high-concentration stock solutions. |
| 5% Dimethylacetamide + 20% Ethanol + 40% Polyethylene glycol 300 + 35% Water | 5 mg/kg (in vivo) | Not specified | Formulation for intravenous injection in mice. |
| 1% Carboxymethyl cellulose in water | 100, 200, and 300 mg/kg (in vivo) | Not specified | Suspension for oral administration in mice. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell Culture
-
Pre-warm Medium: Pre-warm the cell culture medium or buffer to 37°C.
-
Vortexing: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations.
-
Final Mixing: Continue to mix for an additional 30 seconds.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiment to minimize the risk of precipitation over time.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways. Understanding these can help in designing experiments to elucidate its mechanism of action.
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Panaxynol Oral Gavage: A Technical Support Center for Researchers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the techniques and best practices for oral gavage administration of Panaxynol in rodent models. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to oral gavage studies?
This compound is a naturally occurring polyacetylene compound found in plants of the Panax genus, such as American ginseng. It is a hydrophobic molecule with demonstrated anti-inflammatory and anti-cancer properties.[1][2] Its hydrophobic nature presents challenges for aqueous solubility, necessitating the use of specific vehicles for oral administration.
Q2: What is the reported oral bioavailability of this compound?
Pharmacokinetic studies in mice have shown that this compound has a moderate oral bioavailability of approximately 50.4%.[3][4][5]
Q3: What is the half-life of this compound following oral administration in mice?
The half-life of this compound administered orally in mice is approximately 5.9 hours.
Q4: What are the effective dose ranges for this compound in mouse models?
Effective doses of this compound in mouse models of colitis and colorectal cancer have ranged from 0.1 mg/kg to 2.5 mg/kg. Toxicity studies have shown no adverse effects at doses up to 300 mg/kg.
Q5: What are the known signaling pathways activated by this compound?
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-activated protein kinase (MAPK) signaling pathways.
Experimental Protocols
I. This compound Formulation for Oral Gavage
The choice of vehicle is critical for the successful oral administration of the hydrophobic compound this compound. Below are two protocols for preparing this compound formulations, suitable for different dose ranges.
A. Vehicle for Lower to Moderate Doses (e.g., 0.1 - 20 mg/kg)
This formulation utilizes a co-solvent system to dissolve this compound.
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Ethanol (200 proof, absolute)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Water for Injection
Protocol:
-
Weigh the required amount of this compound based on the desired concentration and final volume.
-
In a sterile container, prepare the vehicle by mixing the components in the following ratio:
-
5% Dimethylacetamide
-
20% Ethanol
-
40% Polyethylene glycol 300
-
35% Sterile Water
-
-
Add the this compound to the vehicle.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution.
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
B. Vehicle for Higher Doses (e.g., 100 - 300 mg/kg)
For higher doses, a suspension is often more practical.
Materials:
-
This compound
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile Water for Injection
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a 1% CMC solution by slowly adding CMC powder to sterile water while stirring continuously. Allow the solution to hydrate fully, which may take several hours or can be expedited by gentle heating and stirring.
-
Add the weighed this compound to a small amount of the 1% CMC vehicle to create a paste.
-
Gradually add the remaining 1% CMC solution to the paste while continuously mixing or sonicating to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
II. Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Properly restrain the mouse by scruffing the back of the neck to immobilize the head and prevent movement. The body should be held firmly to prevent struggling.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle if necessary.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress, such as difficulty breathing, lethargy, or leakage of the substance from the mouth or nose.
-
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 50.4% | |
| Half-life (Oral) | 5.9 hours | |
| Time to Peak Plasma Concentration (Oral) | ~1 hour | |
| No Observed Adverse Effect Level (NOAEL) | 300 mg/kg |
Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Maximum Dosing Volume (mL/kg) |
| 15-20 | 22 G | 10 |
| 20-25 | 20 G | 10 |
| 25-30 | 18 G | 10 |
| >30 | 18 G | 10 |
| Adapted from Washington State University IACUC guidelines. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates out of solution. | - Incorrect vehicle composition.- Temperature fluctuations.- Exceeded solubility limit. | - Ensure accurate measurement of all vehicle components.- Prepare the formulation fresh before each use.- If using a co-solvent system, gentle warming may help redissolve the compound. For suspensions, ensure vigorous mixing before administration.- Consider using sonication to improve dispersion in suspensions. |
| High viscosity of the formulation. | - High concentration of CMC or PEG300. | - Use a lower viscosity grade of CMC.- If possible, slightly increase the proportion of water or ethanol in the co-solvent mixture, ensuring this compound remains dissolved. |
| Animal shows signs of distress during or after gavage (e.g., coughing, gasping). | - Accidental administration into the trachea.- Esophageal irritation or injury. | - Immediately stop the procedure. - If tracheal administration is suspected, the animal should be closely monitored and euthanized if distress is severe.- Review and refine the gavage technique. Ensure proper restraint and smooth, gentle insertion of the needle.- Consider using flexible gavage needles to minimize the risk of injury. |
| Inconsistent experimental results. | - Inaccurate dosing due to non-homogenous suspension.- Variability in gavage technique. | - Vigorously mix the this compound suspension before drawing each dose.- Ensure all personnel are thoroughly trained and consistent in their gavage technique. |
| Regurgitation of the administered substance. | - Dosing volume is too large.- Administration is too rapid. | - Adhere to the recommended maximum dosing volumes (see Table 2).- Administer the formulation slowly and steadily. |
Visualizations
Caption: Experimental workflow for this compound oral gavage.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Simplified overview of the MAPK signaling pathway potentially modulated by this compound.
References
Minimizing Panaxynol degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Panaxynol degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a bioactive polyacetylene compound found in plants of the Panax genus, such as ginseng. Its chemical structure contains multiple double and triple bonds, making it susceptible to degradation through oxidation, polymerization, and other chemical reactions. This instability can lead to a significant loss of the target compound and the formation of impurities, compromising the accuracy of research findings and the efficacy of potential therapeutic applications.
Q2: What are the primary factors that contribute to this compound degradation during extraction?
Several factors can accelerate the degradation of this compound:
-
Heat: Elevated temperatures can promote oxidation and other degradation reactions.
-
Light: Exposure to UV and visible light can induce photochemical degradation.
-
Oxygen: The presence of oxygen can lead to the oxidation of the polyacetylene chain.
-
pH: Extreme pH values (highly acidic or alkaline conditions) can catalyze the degradation of this compound.
-
Enzymes: Endogenous plant enzymes released during sample preparation can potentially degrade this compound.
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
Non-polar solvents are generally preferred for extracting this compound.
-
Hexane is a commonly used solvent that has shown good extraction efficiency while being relatively inert.[1]
-
Ethanol can also be used; however, it is more polar and may co-extract a wider range of compounds. Subsequent purification steps are crucial when using ethanol.
-
Supercritical CO2 is a "green" solvent that offers high selectivity and extraction efficiency at relatively low temperatures, minimizing thermal degradation.
Q4: How can I monitor this compound degradation during my experiments?
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for monitoring this compound and its degradation products. A stability-indicating method should be developed to separate the intact this compound from any potential degradants. A UPLC-MS/MS method has been developed for the quantification of this compound.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Suggested Solution |
| Incomplete Extraction | - Ensure the plant material is finely ground to increase the surface area for solvent penetration. - Optimize the solvent-to-solid ratio to ensure complete immersion and efficient extraction. - Increase the extraction time or the number of extraction cycles. |
| Degradation during Extraction | - Lower the extraction temperature. For heat-sensitive compounds like this compound, it is crucial to avoid excessive heat. - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Degas solvents and purge the extraction system with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Losses during Solvent Evaporation | - Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent. - Avoid complete dryness, which can lead to the degradation of the sample. Re-dissolve the extract in a small amount of an appropriate solvent immediately after evaporation. |
| Inefficient Purification | - Optimize the stationary and mobile phases for column chromatography to achieve better separation of this compound from other compounds. - Use appropriate analytical techniques (e.g., TLC, HPLC) to monitor the fractions and avoid loss of the target compound. |
Issue 2: Presence of Unknown Peaks in the Chromatogram
| Potential Cause | Suggested Solution |
| This compound Degradation | - This is a strong indicator of degradation. Compare the chromatogram of a fresh extract with one that has been stored or subjected to harsh conditions. - Use a mass spectrometer to identify the molecular weights of the unknown peaks, which can provide clues about the degradation products. |
| Co-extraction of Impurities | - Use a more selective solvent or extraction method (e.g., Supercritical Fluid Extraction). - Improve the purification process by using a different chromatographic technique or optimizing the existing one. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Optimal Temperature | Advantages | Disadvantages | Reference |
| Shaking | Hexane | 55°C | Simple, low cost | Time-consuming, lower efficiency | [3] |
| Soxhlet Extraction | Hexane | 80°C | High extraction efficiency | Potential for thermal degradation | [3] |
| Supercritical Fluid Extraction (SFE) | CO2 | 65°C | High selectivity, low temperature, "green" solvent | High initial equipment cost | [3] |
| Refluxing | Hexane | 70°C | Efficient extraction | Potential for thermal degradation | |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 40°C | Faster extraction, reduced solvent consumption | Requires specialized equipment |
Experimental Protocols
Protocol 1: Hexane Reflux Extraction
-
Sample Preparation: Grind the dried plant material (e.g., ginseng roots) into a fine powder.
-
Extraction:
-
Place 20 g of the powdered material into a round-bottom flask.
-
Add 300 mL of n-hexane.
-
Set up a reflux condenser and heat the mixture at 70°C for 3 hours.
-
Protect the apparatus from light.
-
-
Filtration: After cooling, filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Purification: Purify the crude extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Grind the dried plant material to a consistent particle size.
-
Extraction:
-
Pack the ground material into the SFE extraction vessel.
-
Set the extraction parameters:
-
Pressure: 200-300 bar
-
Temperature: 40-60°C
-
CO2 flow rate: 250 g/min
-
-
-
Collection: Collect the extract in a separator at a lower pressure and temperature.
-
Purification: The extract obtained from SFE is often of high purity, but further purification by chromatography may be necessary.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for this compound extraction.
References
Panaxynol Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with panaxynol. The information is designed to enhance experimental reproducibility and mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a focus of research?
This compound is a naturally occurring polyacetylene found in plants of the Araliaceae and Apiaceae families, most notably in ginseng (Panax ginseng)[1][2]. It is a C17 polyacetylene recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, neuroprotective, and antitumor effects[1]. Its potential therapeutic applications have made it a significant compound of interest in drug discovery and development.
Q2: What are the main sources of experimental variability when working with this compound?
Experimental variability with this compound can arise from several factors:
-
Extraction and Purification: The choice of extraction method, solvent, temperature, and duration can significantly impact the yield and purity of this compound[3].
-
Chemical Stability: this compound is susceptible to degradation, and its stability can be affected by factors such as light, temperature, and pH.
-
Quantification: Inaccurate quantification can lead to inconsistent results in bioassays. The choice of analytical method and a well-characterized standard are crucial.
-
Biological Activity Assays: The response to this compound can vary depending on the cell line, experimental model, and assay conditions.
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, which can contribute to its diverse biological effects. Notably, it is an activator of the Nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Additionally, this compound may exert its pro-apoptotic effects in certain cancer cells through the MAPK signaling pathway. It has also been shown to inhibit thromboxane formation, impacting platelet aggregation.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields During Extraction and Purification
Problem: You are experiencing low or highly variable yields of this compound from your plant material.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Extraction Method: Different extraction methods have varying efficiencies for this compound.
-
Shaking Method: Optimal at 55°C. The yield and the ratio of panaxydol to this compound can increase with extraction time up to 12 hours.
-
Soxhlet Extraction: Optimal at 80°C and can yield a higher panaxydol/panaxynol ratio.
-
Supercritical Fluid Extraction (SFE): Optimal at 65°C.
-
-
Inappropriate Solvent: this compound is a non-polar compound.
-
Hexane is a commonly used and effective solvent for extracting this compound.
-
-
Particle Size of Plant Material:
-
Reducing the particle size of the ginseng root can enhance extraction efficiency. However, be aware that this may decrease the panaxydol/panaxynol ratio.
-
-
Moisture Content:
-
Swelling of the plant material in water has been found to be detrimental to the extraction of this compound and panaxydol. Ensure the plant material is adequately dried (e.g., lyophilized) before extraction.
-
Experimental Protocol: Hexane Extraction and Column Chromatography Purification
This protocol is adapted from methodologies described in the literature.
-
Preparation of Plant Material:
-
Lyophilize (freeze-dry) the Panax ginseng roots to remove moisture.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Suspend the powdered root material in hexane. A common ratio is 20g of powder in 300 mL of hexane.
-
Reflux the mixture at 70°C for 3 hours. Repeat the extraction twice.
-
Alternatively, use a shaking incubator at 55°C for 12 hours.
-
-
Purification:
-
Evaporate the hexane solvent under reduced pressure to obtain a crude extract.
-
Perform open column chromatography on the crude extract using a silica gel column.
-
Elute with a solvent system such as a mixture of hexane, acetone, and methanol (e.g., 80:18:2 v/v/v).
-
Collect fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., HPLC, UPLC).
-
Combine the pure fractions containing this compound and evaporate the solvent.
-
Data Presentation: this compound Extraction Parameters
| Extraction Method | Optimal Temperature (°C) | Key Considerations | Reference(s) |
| Shaking | 55 | Yield increases with time (up to 12h) | |
| Soxhlet | 80 | May yield a higher panaxydol/panaxynol ratio | |
| Supercritical Fluid | 65 |
Issue 2: Inconsistent Results in Bioactivity Assays
Problem: You are observing high variability in the biological effects of this compound in your in vitro or in vivo experiments.
Possible Causes & Troubleshooting Steps:
-
This compound Degradation: this compound is unstable and can degrade over time, especially when exposed to light and elevated temperatures.
-
Storage: Store pure this compound and its stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark.
-
Handling: Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
Inaccurate Quantification of Stock Solutions:
-
Use a validated analytical method such as HPLC or LC-MS/MS to accurately determine the concentration of your this compound stock.
-
-
Cell Line/Model Variability:
-
The response to this compound can be cell-type specific. For example, this compound has been shown to selectively induce apoptosis in macrophages but not in certain cancer cell lines at the same concentrations.
-
Ensure consistent cell passage numbers and culture conditions.
-
-
Pharmacokinetic Variability (in vivo):
-
The bioavailability and half-life of this compound can vary depending on the route of administration. Oral administration results in a longer half-life compared to intravenous injection.
-
Consider the formulation of this compound for in vivo studies, as its hydrophobicity can affect absorption.
-
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) | Reference(s) |
| Half-life (t½) | 1.5 hours | 5.9 hours | |
| Bioavailability (F) | N/A | 50.4% | |
| Peak Plasma Concentration (Cmax) | 8.24 µg/mL (initial) | 1.72 µg/mL | |
| Time to Peak Concentration (Tmax) | N/A | ~1 hour |
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Overcoming Panaxynol Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Panaxynol, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
This compound is a naturally occurring polyacetylene found in plants of the Panax genus, such as ginseng. Its primary anticancer mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] this compound binds to both the N-terminal and C-terminal ATP-binding pockets of Hsp90, disrupting its chaperone function.[1] This leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival, proliferation, and signaling.
Q2: Does this compound target cancer stem cells (CSCs)?
Yes, this compound has been shown to be effective against both non-small cell lung cancer (NSCLC) stem-like cells (CSCs) and the bulk non-CSC population.[1][2] It can inhibit the sphere-forming ability of NSCLC CSCs at nanomolar concentrations, indicating its potential to target the cancer stem cell population that contributes to tumor recurrence and chemoresistance.
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
As this compound is an Hsp90 inhibitor, resistance mechanisms are likely to be similar to those observed for other drugs in this class. Potential mechanisms include:
-
Upregulation of co-chaperones and heat shock proteins: Increased expression of Hsp70 and Hsp27 can compensate for Hsp90 inhibition and promote cell survival.
-
Alterations in Hsp90 itself: Mutations in the Hsp90 gene could potentially alter the drug binding site.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of Hsp90 inhibition.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
While specific studies on overcoming acquired this compound resistance are limited, combining Hsp90 inhibitors with other anticancer agents is a promising strategy. Synergistic effects have been observed when Hsp90 inhibitors are combined with:
-
Conventional chemotherapeutics (e.g., cisplatin, paclitaxel): Hsp90 inhibition can sensitize resistant cells to the cytotoxic effects of these agents.
-
Targeted therapies: Combining with inhibitors of pathways that are dependent on Hsp90 client proteins (e.g., EGFR inhibitors, PI3K/mTOR inhibitors) can lead to enhanced efficacy.
-
Proteasome inhibitors: This combination can enhance the accumulation of misfolded client proteins, leading to increased apoptosis.
Troubleshooting Guides
Issue 1: Establishing a this compound-Resistant Cell Line
Problem: Difficulty in generating a stable this compound-resistant cancer cell line.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Starting Concentration | Determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for your parental cell line using a cell viability assay (e.g., MTT). Start the selection process with a concentration at or slightly below the IC20. |
| Inadequate Selection Pressure | Gradually increase the concentration of this compound in the culture medium over several weeks to months. A slow, stepwise increase allows for the selection and expansion of resistant clones. |
| Cell Line Inviability | Some cell lines may be inherently too sensitive to this compound to develop resistance. Consider using a different cancer cell line if prolonged selection at low concentrations does not yield resistant populations. |
| Drug Instability | Prepare fresh this compound solutions for each media change. Polyacetylenes can be unstable, and degradation could lead to a loss of selective pressure. |
Issue 2: Confirming this compound Resistance
Problem: Uncertainty whether the generated cell line is truly resistant to this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Transient Resistance | Culture the resistant cell line in a drug-free medium for several passages and then re-challenge with this compound. A stable resistant phenotype should be maintained. |
| Lack of a Significant IC50 Shift | Perform a dose-response curve with a cell viability assay (e.g., MTT) on both the parental and suspected resistant cell lines. A significant rightward shift in the IC50 value for the resistant line confirms resistance. |
| No Change in Downstream Markers | Use Western blotting to assess the levels of key Hsp90 client proteins (e.g., Akt, Erk, HER2) in both parental and resistant cell lines after this compound treatment. Resistant cells may show less degradation of these client proteins. |
Data Presentation
Table 1: Reported Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Population | Effect | Effective Concentration Range |
| NSCLC Cancer Stem-like Cells (CSCs) | Inhibition of sphere formation | Nanomolar (nM) |
| NSCLC Non-CSCs | Suppression of viability | Micromolar (µM) |
| Chemoresistant NSCLC sublines | Suppression of viability | Micromolar (µM) |
Data synthesized from Le et al., 2018.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT assay).
-
Initiate Drug Selection: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner. Allow the cells to recover and reach a stable growth rate at each new concentration before proceeding to the next.
-
Monitor Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Establish and Bank Resistant Clones: Once a desired level of resistance is achieved, isolate single-cell clones to ensure a homogenous resistant population. Cryopreserve the resistant cell line at various passages.
Protocol 2: Sphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of the cancer cell line to be tested.
-
Seeding: Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add this compound at various concentrations (e.g., in the nanomolar range for CSCs) to the wells at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Quantification: Count the number and measure the size of the spheres formed in each well. The sphere formation efficiency (SFE) can be calculated as (Number of spheres / Number of cells seeded) x 100%.
Protocol 3: Western Blot for Hsp90 Client Proteins
-
Cell Treatment: Plate the sensitive and resistant cancer cell lines and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Erk, c-Raf, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
Caption: Experimental workflow for developing and overcoming this compound resistance.
References
Panaxynol Toxicity Assessment: A Technical Support Resource for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of Panaxynol in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound observed in preclinical studies?
A1: Based on available preclinical data, this compound generally exhibits a low toxicity profile. In vivo studies in mice have shown no signs of toxicity at oral doses up to 300 mg/kg[1][2]. Furthermore, in a mouse model of colitis, no toxicity was observed, and there were no significant weight changes at effective doses[3]. A comprehensive two-year study by the National Toxicology Program (NTP) on Panax ginseng extract, which contains this compound, found no exposure-related adverse effects on body weight, organ weight, or histopathology in rats and mice at doses up to 5000 mg/kg[4].
Q2: Does this compound exhibit cytotoxicity in vitro?
A2: Yes, this compound has demonstrated selective cytotoxicity in vitro. It has been shown to induce apoptosis in macrophage cell lines, such as ANA-1 and RAW264.7, at concentrations between 50-100 μM[3]. However, it displays minimal apoptotic effects on other cell lines like the human colon cancer cell line HCT-116 and mouse embryonic fibroblasts (MEFs) at similar concentrations. In porcine renal proximal tubular cells (LLC-PK1), this compound showed no toxic effects at concentrations of 1, 2, and 4 μM.
Q3: What is the proposed mechanism of this compound's toxicity/bioactivity?
A3: The primary mechanism of this compound's bioactivity appears to be the induction of DNA damage and subsequent apoptosis, with a particular selectivity for macrophages. The pro-apoptotic effects in macrophages may be mediated through the MAPK signaling pathway. Additionally, this compound is known to be a potent activator of the Nrf2 pathway, which is involved in the cellular response to oxidative stress. In the context of chemotherapy-induced toxicity, this compound has been shown to have a protective effect against cisplatin-induced nephrotoxicity by downregulating the phosphorylation of JNK and P38, and the expression of cleaved caspase-3.
Q4: Are there any established LD50 values for this compound?
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro cytotoxicity assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting Step: Ensure the use of appropriate positive and negative controls for each cell line. This compound's cytotoxic effects are cell-type dependent, with macrophages being particularly sensitive. Verify the identity and health of your cell lines through routine cell culture quality control practices.
-
-
Possible Cause 2: this compound stability and solvent effects.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment, as polyacetylenes can be unstable. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for the specific cell lines being used.
-
Issue 2: Lack of expected in vivo therapeutic or toxic effect.
-
Possible Cause 1: Issues with formulation and administration.
-
Troubleshooting Step: this compound is a hydrophobic compound. Ensure that the vehicle used for oral gavage or injection is appropriate to maintain its solubility and bioavailability. Verify the accuracy of dosing concentrations and volumes.
-
-
Possible Cause 2: Animal model selection.
-
Troubleshooting Step: The therapeutic and toxicological effects of this compound can be model-dependent. For example, its anti-inflammatory effects have been demonstrated in a DSS-induced colitis model. Ensure the chosen animal model is appropriate for the intended pharmacological or toxicological endpoint.
-
Issue 3: Difficulty in interpreting mechanism of action data.
-
Possible Cause 1: Complex signaling pathways.
-
Troubleshooting Step: this compound affects multiple signaling pathways, including MAPK and Nrf2. Utilize specific inhibitors or activators of these pathways in your experiments to dissect the primary mechanism of action in your model system.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: When studying a specific pathway, consider performing broader "-omics" analyses (e.g., transcriptomics, proteomics) to identify potential off-target effects that may be influencing your results.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound
| Animal Model | Route of Administration | Dose | Duration | Observed Effects | Reference |
| CD-1 Mice | Oral (PO) | Up to 300 mg/kg | Single dose | No signs of toxicity | |
| Mice | Not specified | Not specified (higher doses) | Not specified | No toxicity, insignificant weight changes in a colitis model | |
| Fischer 344 Rats | Gavage | Up to 5000 mg/kg/day | 2 years | No exposure-related effects on body weight, organ weight, or histopathology (for Panax ginseng extract) | |
| B6C3F1 Mice | Gavage | Up to 5000 mg/kg/day | 2 years | No exposure-related effects on body weight, organ weight, or histopathology (for Panax ginseng extract) |
Table 2: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration | Duration | Observed Effects | Reference |
| ANA-1 (macrophage) | Apoptosis | 50-100 μM | 12 hours | Significant increase in apoptosis | |
| RAW264.7 (macrophage) | Apoptosis | 50-100 μM | 12 hours | Significant increase in apoptosis | |
| HCT-116 (colon cancer) | Apoptosis | Up to 100 μM | 12 hours | No significant apoptotic effect | |
| MEF (fibroblast) | Apoptosis | Up to 100 μM | 12 hours | Minimal apoptosis at 100 μM | |
| LLC-PK1 (renal tubular) | Cell Viability | 1, 2, 4 μM | Not specified | No toxic effects |
Experimental Protocols
1. DSS-Induced Colitis Model for Efficacy and Toxicity Assessment
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer 2.5-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
-
This compound Administration: this compound can be administered via oral gavage daily at desired doses (e.g., 0.1 mg/kg) during and/or after DSS administration.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily.
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (H&E staining), measurement of colon length, and assessment of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
2. In Vitro Apoptosis Assay
-
Cell Culture: Plate cells (e.g., ANA-1, HCT-116) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 μM) for a specified duration (e.g., 12 hours).
-
Apoptosis Detection: Use an Annexin V/Propidium Iodide (PI) staining kit and flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound-treated groups to the vehicle-treated control group.
Mandatory Visualizations
Caption: General workflow for in vivo and in vitro toxicity assessment of this compound.
Caption: Proposed mechanisms of action for this compound's bioactivity and toxicity.
References
- 1. "this compound’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]
- 2. fortunejournals.com [fortunejournals.com]
- 3. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Year Toxicity and Carcinogenicity Studies of Panax ginseng in Fischer 344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Panaxynol Bioavailability for Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Panaxynol.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: Studies in mouse models have determined the oral bioavailability of this compound to be moderate, at approximately 50.4%.[1][2] However, it has been observed that bioavailability decreases as the oral dose is increased.[2] this compound is a highly lipid-soluble compound, which influences its absorption characteristics.[2]
Q2: Why does the oral bioavailability of this compound decrease with increasing doses?
A2: The decrease in bioavailability at higher doses suggests that the absorption process may be saturable.[2] This could be due to its low aqueous solubility, which becomes a limiting factor for dissolution and absorption at higher concentrations in the gastrointestinal tract.
Q3: What are the primary challenges in the oral delivery of this compound?
A3: The main challenge for the oral delivery of this compound is its high lipophilicity and poor aqueous solubility. For a drug to be absorbed effectively, it must first dissolve in the gastrointestinal fluids. Highly lipophilic compounds like this compound tend to have limited dissolution, which can lead to incomplete absorption and reduced bioavailability.
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A4: While specific research on enhanced formulations for this compound is limited, several strategies commonly used for other lipophilic drugs can be adapted. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, improving drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their uptake.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, potentially improving stability and absorption.
Q5: Are there any known signaling pathways associated with this compound's activity?
A5: Yes, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Additionally, it may exert pro-apoptotic effects in certain cells through the MAPK signaling pathway. Understanding these pathways can be crucial for assessing the downstream effects of your formulation.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Studies
| Possible Cause | Troubleshooting Step |
| Poor dissolution of this compound in the gastrointestinal tract. | Develop a nanoformulation such as a SNEDDS, SLN, or liposomal formulation to improve the solubility and dissolution rate of this compound. |
| Pre-systemic metabolism in the gut or liver. | While this compound has a moderate half-life in human liver microsomes (48.1 minutes), formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) can help bypass first-pass metabolism. |
| Experimental variability in animal studies. | Ensure consistent administration techniques (e.g., gavage volume, fasting state of animals). Use a sufficient number of animals per group to account for biological variability. The vehicle used for administration can also significantly impact absorption; for instance, this compound has been administered in a solution of dimethylacetamide, ethanol, and polyethylene glycol 300, or as a suspension in carboxymethyl cellulose. |
Issue 2: Instability of this compound in Formulation
| Possible Cause | Troubleshooting Step |
| Degradation of this compound during formulation processing (e.g., high temperatures or shear stress). | For temperature-sensitive compounds like this compound, consider low-energy formulation methods. For SLNs, cold homogenization can be an alternative to hot homogenization. For liposomes, ensure the processing temperature does not exceed the phase transition temperature of the lipids used. |
| Oxidative degradation of the polyacetylene structure. | Consider the inclusion of antioxidants in the formulation. The choice of antioxidant should be compatible with the overall formulation and intended route of administration. |
| Physical instability of the formulation (e.g., aggregation of nanoparticles, phase separation of emulsions). | Optimize the surface charge of nanoparticles by selecting appropriate surfactants or coating agents to ensure sufficient zeta potential for electrostatic stabilization. For SNEDDS, carefully select the oil, surfactant, and co-surfactant ratios to ensure the formation of a stable nanoemulsion upon dilution. |
Quantitative Data
The following tables summarize the pharmacokinetic parameters of unformulated this compound from preclinical studies in mice. This data serves as a baseline for comparison when developing and evaluating new formulations.
Table 1: In Vitro Metabolic Stability of this compound
| Species | Microsomal Half-life (t1/2) |
| Mouse | 21.4 minutes |
| Human | 48.1 minutes |
| Data from in vitro studies with liver microsomes. |
Table 2: Pharmacokinetic Parameters of this compound in Mice After a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Half-life (t1/2) (hr) | AUC0-inf (hr*µg/mL) | Oral Bioavailability (F%) |
| Intravenous (IV) | 5 | 8.24 | - | 1.5 | 3.61 | - |
| Oral (PO) | 20 | 1.72 | 1 | 5.89 | 7.27 | 50.4% |
| Oral (PO) | 100 | 1.56 | 1 | 7.11 | 9.10 | 12.6% |
| Oral (PO) | 200 | 1.71 | 1 | 7.67 | 11.0 | 7.61% |
| Oral (PO) | 300 | 2.42 | 1 | 9.15 | 14.3 | 6.59% |
| Data from pharmacokinetic studies in CD-1 mice. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS) (Proposed)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of nanoemulsions.
-
Identify the nanoemulsion region in the phase diagram to determine the optimal concentration ranges of the components.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratios from the phase diagram.
-
Add the desired amount of this compound to the mixture.
-
Gently heat (if necessary, while monitoring this compound stability) and vortex until a clear, homogenous solution is formed.
-
-
Characterization of the SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Self-Emulsification Time: Add the SNEDDS to a specified volume of water with gentle agitation and record the time taken to form a nanoemulsion.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method in simulated gastric and intestinal fluids.
-
Protocol 2: In Vitro Intestinal Permeability Study using Caco-2 Cells (Proposed)
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-23 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates good monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.
-
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (e.g., this compound dissolved in HBSS or a diluted this compound-SNEDDS) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
To assess active efflux, perform the transport study in the reverse direction (BL to AP).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a this compound-loaded SNEDDS.
Caption: Simplified signaling pathways of this compound.
References
Panaxynol In Vitro Dose-Response Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing panaxynol dose-response curve experiments in vitro. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Based on published studies, a typical starting concentration range for this compound is between 0.1 µM and 100 µM.[1][2] The optimal range will depend on the cell type and the biological endpoint being measured. For example, in LLC-PK1 porcine renal proximal tubular cells, protective effects against cisplatin-induced cytotoxicity were observed at concentrations as low as 0.25 µM, with no toxic effects seen up to 4 µM.[1][3] In macrophage cell lines like ANA-1 and RAW264.7, apoptosis was induced at concentrations of 10 µM to 100 µM.[2]
Q2: How should I dissolve this compound for in vitro studies?
A2: this compound is a hydrophobic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways. It can suppress the phosphorylation of JNK and p38, which are part of the MAPK signaling pathway, and decrease the expression of cleaved caspase-3, thereby inhibiting apoptosis. This compound is also a potent activator of the Nrf2 signaling pathway, which is involved in the antioxidant defense system. Additionally, it has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation.
Q4: Is this compound cytotoxic to all cell types?
A4: The cytotoxic effects of this compound are cell-type dependent. It has demonstrated cytotoxic activity against several human tumor cell lines. For instance, it induces apoptosis in macrophage cell lines but has minimal apoptotic effects on HCT-116 colon cancer cells and mouse embryonic fibroblasts (MEFs) at similar concentrations. In non-cancerous cell lines like LLC-PK1, this compound showed no toxicity at concentrations up to 4 µM. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. This compound degradation. 2. Variability in cell seeding density. 3. Inconsistent incubation times. 4. Pipetting errors. | 1. Prepare fresh this compound dilutions for each experiment from a frozen stock. Protect from light. 2. Ensure a uniform single-cell suspension before seeding. Use a consistent cell number for all wells. 3. Standardize all incubation periods. Use a timer to ensure consistency. 4. Use calibrated pipettes and proper pipetting techniques. |
| High background or no response | 1. This compound concentration is too low or too high. 2. Inappropriate assay for the biological question. 3. Suboptimal incubation time. | 1. Perform a broad dose-response curve (e.g., 0.01 µM to 100 µM) to identify the active range. 2. Ensure the chosen assay (e.g., MTT, Annexin V) is appropriate for measuring the expected cellular response (e.g., viability, apoptosis). 3. Optimize the treatment duration by performing a time-course experiment (e.g., 12, 24, 48 hours). |
| This compound precipitation in culture medium | 1. Exceeding the solubility limit of this compound. 2. High final concentration of the organic solvent. | 1. Ensure the final concentration of this compound in the medium is below its solubility limit. Briefly vortex or sonicate the stock solution before diluting in the medium. 2. Keep the final solvent concentration (e.g., DMSO) as low as possible (ideally < 0.1%). |
| Unexpected cytotoxicity in vehicle control | 1. High concentration of the organic solvent (e.g., DMSO). 2. Contamination of the solvent or medium. | 1. Reduce the final concentration of the solvent. Test the toxicity of the solvent alone at various concentrations. 2. Use sterile, high-purity solvents and fresh culture medium. |
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line | Effect | Concentration Range | Reference |
| LLC-PK1 (porcine renal proximal tubular) | Protective (against cisplatin) | 0.25 - 4 µM | |
| ANA-1 (macrophage) | Apoptosis induction | 10 - 100 µM | |
| RAW264.7 (macrophage) | Apoptosis induction | 50 - 100 µM | |
| RAW264.7 (macrophage) | Nrf2 activation | 0.5 µM | |
| HCT-116 (colon cancer) | No significant apoptosis | Up to 100 µM | |
| MEFs (mouse embryonic fibroblasts) | Apoptosis induction (at high dose) | 100 µM | |
| P388D1 (mouse lymphoma) | Cytotoxicity (IC50) | 3.1 µg/mL | |
| Jurkat (human lymphoma) | Cytotoxicity (IC50) | 11.1 µg/mL | |
| SNU-C2A (human colon cancer) | Cytotoxicity (IC50) | 8.3 µg/mL |
Table 2: Cytotoxicity Data (IC50/LC50) of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 / LC50 | Reference |
| This compound | 3T3-L1 (preadipocytes) | MTT | 13.52 ± 3.05 µg/mL | |
| Panaxydol | 3T3-L1 (preadipocytes) | MTT | 3.69 ± 1.09 µg/mL | |
| Panaxytriol | P388D1 (mouse lymphoma) | Not specified | 3.1 µg/mL |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis (Annexin V-FITC) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (2 x 10⁵ cells/well) and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: this compound's multifaceted signaling pathways.
Caption: Experimental workflow for dose-response curve optimization.
Caption: A logical troubleshooting guide for common issues.
References
- 1. Protective Effect of this compound Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Panaxynol formulation challenges for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation of Panaxynol for in vivo studies. This compound, a lipophilic polyacetylene found in ginseng, presents unique challenges in its preparation for animal experiments due to its poor water solubility. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful in vivo research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenges stem from this compound's high lipophilicity and consequently poor aqueous solubility. This can lead to difficulties in achieving the desired concentration, ensuring stability of the formulation, and obtaining adequate bioavailability for oral administration. Researchers often encounter issues with drug precipitation, inconsistent dosing, and low systemic exposure.
Q2: What are the common administration routes for this compound in animal models?
A2: The most common routes for administering this compound in preclinical studies are oral gavage (PO) and intravenous (IV) injection. The choice of administration route depends on the specific aims of the study, such as investigating oral bioavailability or assessing systemic effects directly.
Q3: What solvents and excipients are suitable for solubilizing this compound?
A3: Due to its lipophilic nature, a combination of solvents and co-solvents is often necessary to dissolve this compound for in vivo studies. A commonly used vehicle for both oral and intravenous formulations includes a mixture of dimethylacetamide (DMA), ethanol, and polyethylene glycol 300 (PEG 300) in water. For higher concentration oral suspensions, carboxymethyl cellulose in water has been used.
Q4: How can the oral bioavailability of this compound be improved?
A4: Improving the oral bioavailability of this compound is a key challenge. Strategies to enhance absorption include the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles. These formulations can improve the solubility and absorption of lipophilic drugs.
Troubleshooting Common Formulation Problems
Problem 1: this compound precipitates out of solution during preparation or upon storage.
-
Possible Cause: The solvent system may not be adequate to maintain the solubility of this compound at the desired concentration. The formulation may also be sensitive to temperature changes.
-
Solution:
-
Increase the proportion of co-solvents like DMA, ethanol, or PEG 300 in the formulation.
-
Gently warm the vehicle during dissolution, but be cautious of this compound's stability at higher temperatures.
-
Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
For suspensions, ensure uniform particle size and use a suitable suspending agent like carboxymethyl cellulose to prevent settling.
-
Problem 2: Inconsistent results in in vivo studies despite using the same formulation.
-
Possible Cause: This could be due to instability of the formulation, leading to variations in the administered dose. Improper administration techniques, especially with oral gavage, can also contribute to variability.
-
Solution:
-
Ensure the formulation is homogenous before each administration by vortexing or sonicating.
-
Standardize the oral gavage technique to ensure consistent delivery to the stomach.
-
Monitor the stability of the formulation under the experimental conditions (e.g., temperature, light exposure).
-
Problem 3: Low systemic exposure (bioavailability) after oral administration.
-
Possible Cause: this compound has low aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract. It may also be subject to first-pass metabolism.
-
Solution:
-
Consider using bioavailability-enhancing formulations such as SEDDS, liposomes, or nanoparticles.
-
The inclusion of surfactants and lipids in the formulation can improve solubilization and absorption.
-
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
The following tables summarize the pharmacokinetic parameters of this compound in CD-1 mice following intravenous and oral administration of different formulations.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) and Oral (PO) Dose.
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Formulation | 5% DMA, 20% Ethanol, 40% PEG 300, 35% Water (Solution) | 5% DMA, 20% Ethanol, 40% PEG 300, 35% Water (Solution) |
| Half-life (t½) | 1.5 hours[1][2][3] | 5.9 hours[1][2] |
| Cmax | - | 1.72 µg/mL |
| Tmax | - | 1 hour |
| AUCinf | 3.61 hrµg/mL | 7.27 hrµg/mL |
| Bioavailability (F) | - | 50.4% |
| Clearance (CL) | 23.5 mL/min/kg | - |
| Volume of Distribution (Vd) | 1.46 L/kg | 15.86 L/kg |
Table 2: Pharmacokinetic Parameters of this compound after Single Oral Gavage of a Suspension Formulation at Different Doses.
| Parameter | 100 mg/kg | 200 mg/kg | 300 mg/kg |
| Formulation | 1% Carboxymethyl cellulose in water (Suspension) | 1% Carboxymethyl cellulose in water (Suspension) | 1% Carboxymethyl cellulose in water (Suspension) |
| Half-life (t½) | 7.11 hours | 7.67 hours | 9.15 hours |
| Cmax | 1.56 µg/mL | 1.71 µg/mL | 2.42 µg/mL |
| Tmax | 1 hour | 1 hour | 1 hour |
| AUCinf | 9.10 hrµg/mL | 11.0 hrµg/mL | 14.3 hr*µg/mL |
| Bioavailability (F) | 12.6% | 7.61% | 6.59% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Solution)
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Ethanol (200 proof)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, prepare the vehicle by mixing 5% DMA, 20% ethanol, 40% PEG 300, and 35% sterile water (v/v/v/v). For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMA, 2.0 mL of ethanol, 4.0 mL of PEG 300, and 3.5 mL of sterile water.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound based on the desired final concentration.
-
Add the weighed this compound to the prepared vehicle.
-
Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.
-
-
Final Preparation and Storage:
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Preparation of this compound Formulation for Intravenous Injection (Solution)
Materials:
-
This compound
-
Dimethylacetamide (DMA)
-
Ethanol (200 proof)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile water for injection
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, prepare the vehicle by mixing 5% DMA, 20% ethanol, 40% PEG 300, and 35% sterile water (v/v/v/v).
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Dissolution:
-
Accurately weigh the required amount of this compound for the target concentration.
-
Add the this compound to the vehicle.
-
Vortex the mixture until the this compound is fully dissolved.
-
-
Sterilization and Final Preparation:
-
Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the sterilized solution for any particulates.
-
This formulation should be prepared fresh before each use and kept on ice if not used immediately.
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the Nrf2 and MAPK pathways.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound's pro-apoptotic effects may be mediated through the MAPK pathway.
Experimental Workflow
Caption: General workflow for this compound in vivo pharmacokinetic studies.
References
Panaxynol Drug Interaction Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for screening Panaxynol for potential drug interactions. The following information is presented in a question-and-answer format to directly address common issues and provide clear methodologies for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is screening for drug interactions important?
This compound is a polyacetylene compound found in certain plants, notably American ginseng (Panax quinquefolius). It has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[1][2] As with any bioactive compound being considered for therapeutic use, it is crucial to screen for potential drug-drug interactions (DDIs) to ensure its safety and efficacy when co-administered with other medications. These interactions often occur when a compound inhibits or induces the activity of drug-metabolizing enzymes or transporters.[3][4]
Q2: Which metabolic pathways are most important to investigate for this compound?
The primary pathways to investigate are Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, and Phase II metabolism, largely carried out by UDP-glucuronosyltransferases (UGT) enzymes.[5] Additionally, interactions with drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion-Transporting Polypeptides (OATPs), should be assessed as they play a critical role in drug absorption, distribution, and excretion.
Q3: Is there any existing data on this compound's pharmacokinetic properties?
Yes, pharmacokinetic studies in mice have been conducted. In vitro studies using mouse and human liver microsomes show that this compound is metabolized, with a half-life of 21.4 minutes in mouse microsomes and 48.1 minutes in human liver microsomes. In vivo studies in mice have demonstrated a moderate oral bioavailability of 50.4% and a half-life of 5.9 hours when administered orally.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in CYP450/UGT inhibition assays.
-
Possible Cause: this compound, being a lipophilic compound, may have poor solubility in aqueous assay buffers, leading to inconsistent concentrations in the reaction mixture.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) used to dissolve this compound is low (typically <1%) and consistent across all wells to avoid solvent effects on enzyme activity.
-
Pre-incubation: Pre-incubating this compound with the microsomes or recombinant enzymes before adding the substrate and cofactors may improve its availability.
-
Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Triton X-100 or Tween 20, to improve solubility, but be cautious as this can also affect enzyme activity.
-
Issue 2: Suspected false positives or negatives in fluorescence-based assays.
-
Possible Cause: Polyacetylene compounds like this compound may possess intrinsic fluorescent properties or may quench the fluorescence of the reporter probe, leading to inaccurate results in fluorogenic assays.
-
Troubleshooting Steps:
-
Blank Readings: Run parallel experiments with this compound in the absence of the enzyme or substrate to measure its background fluorescence.
-
Quenching Control: Include a control with the fluorescent product of the enzymatic reaction and this compound to assess for quenching effects.
-
Alternative Detection Methods: If significant interference is observed, it is highly recommended to use a non-fluorescent based detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides higher specificity and is less prone to such artifacts.
-
Issue 3: Difficulty in interpreting IC50 values for this compound.
-
Possible Cause: The complex nature of natural product interactions can make the interpretation of in vitro data challenging. Factors such as non-specific binding to proteins in the assay matrix can influence the apparent potency.
-
Troubleshooting Steps:
-
Consider Protein Binding: For more definitive results, especially for regulatory submissions, consider determining the fraction of this compound unbound in the incubation (fu,inc) to correct the IC50 values.
-
Mechanism of Inhibition: If significant inhibition is observed, conduct further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent inhibition) to better predict the clinical relevance.
-
In Vivo Correlation: Remember that in vitro IC50 values must be considered in the context of expected in vivo concentrations of this compound at the site of drug metabolism.
-
Quantitative Data Summary
While specific IC50 values for this compound against a broad panel of drug-metabolizing enzymes and transporters are not extensively published, the following table summarizes its known pharmacokinetic parameters. Researchers are encouraged to generate specific interaction data for their experimental systems.
| Parameter | Value | Species | System | Reference |
| Metabolic Half-life | 21.4 min | Mouse | Liver Microsomes | |
| 48.1 min | Human | Liver Microsomes | ||
| Oral Bioavailability | 50.4% | Mouse | In vivo | |
| Oral Half-life | 5.9 hours | Mouse | In vivo |
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay (Reversible Inhibition)
This protocol outlines a general method for determining the IC50 of this compound for major CYP isoforms using human liver microsomes (HLMs) and LC-MS/MS analysis.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (see table below)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile with an internal standard for reaction termination
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add the this compound dilutions, HLMs, and the specific CYP probe substrate.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table of Recommended CYP Probe Substrates and Positive Controls:
| CYP Isoform | Probe Substrate | Metabolite | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
UDP-Glucuronosyltransferase (UGT) Inhibition Assay
This protocol provides a general method for assessing UGT inhibition by this compound using recombinant human UGT enzymes.
-
Materials:
-
This compound stock solution
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7)
-
UGT probe substrates (see table below)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Incubation buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)
-
Positive control inhibitors for each UGT isoform
-
-
Procedure:
-
Prepare dilutions of this compound.
-
In a 96-well plate, combine the recombinant UGT enzyme, alamethicin, this compound dilution, and the UGT probe substrate in the incubation buffer.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the formation of the glucuronide metabolite by LC-MS/MS.
-
-
Data Analysis:
-
Determine the IC50 value as described for the CYP inhibition assay.
-
Table of Recommended UGT Probe Substrates:
| UGT Isoform | Probe Substrate |
| UGT1A1 | Estradiol |
| UGT1A3 | Chenodeoxycholic acid |
| UGT1A4 | Trifluoperazine |
| UGT1A6 | 4-Hydroxyindole |
| UGT1A9 | Propofol |
| UGT2B7 | Naloxone |
Visualizations
Caption: Workflow for CYP450 Inhibition Assay.
Caption: Potential Mechanisms of this compound Drug Interactions.
References
- 1. This compound, a natural Hsp90 inhibitor, effectively targets both lung cancer stem and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panax ginseng Inhibits Metabolism of Diester Alkaloids by Downregulating CYP3A4 Enzyme Activity via the Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Detection and Assessment of Herb–Drug Interactions: Saudi Food and Drug Authority Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Validation & Comparative
Panaxynol vs. Panaxydol: A Comparative Analysis of Cytotoxic Effects on Cancer Cells
For researchers and drug development professionals investigating novel anti-cancer agents, natural compounds derived from traditional medicine offer a promising avenue of exploration. Among these, panaxynol and panaxydol, two polyacetylenic compounds isolated from Panax species, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of their anti-cancer activities, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and panaxydol across different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |
| This compound | Acute Promyelocytic Leukemia | HL-60 | ~5 | [1] |
| Non-Small Cell Lung Cancer | NSCLC | Micromolar range | [2] | |
| Non-Small Cell Lung Cancer (Cancer Stem Cells) | NSCLC CSCs | Nanomolar range (sphere formation inhibition) | [2] | |
| Panaxydol | Acute Promyelocytic Leukemia | HL-60 | ~30 | [1] |
| Non-Small Cell Lung Cancer | A549 | 81.89 | [3] | |
| Non-Small Cell Lung Cancer | NCI-H358 | >200 |
*Concentration required for approximately 50% cell growth inhibition after 24 hours of treatment.
Experimental Protocols
The cytotoxic effects of this compound and panaxydol have been evaluated using a variety of established experimental methodologies. Below are detailed descriptions of the key protocols employed in the cited research.
Cell Culture and Treatment
Cancer cell lines, such as HL-60 (human promyelocytic leukemia), A549, and NCI-H358 (human non-small cell lung cancer), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and treated with varying concentrations of this compound or panaxydol for specified durations (e.g., 24, 48, or 72 hours).
Cytotoxicity and Viability Assays
1. Trypan Blue Dye Exclusion Assay: This method is used to differentiate viable from non-viable cells. Live cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is determined by counting the number of unstained cells relative to the total number of cells using a hemocytometer.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically, typically around 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection
1. Morphological Observation: Changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, are observed using phase-contrast microscopy.
2. Flow Cytometry with Annexin V-FITC/PI Staining: This technique is used to quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis: This technique is employed to detect the expression levels of key proteins involved in the apoptotic signaling pathways. Following treatment with this compound or panaxydol, cells are lysed, and the protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as PKCδ, caspases (e.g., caspase-3), and PARP. The detection of cleaved (activated) forms of these proteins is indicative of apoptosis.
Signaling Pathways and Mechanisms of Action
This compound and panaxydol induce cytotoxicity in cancer cells primarily through the induction of apoptosis, albeit via distinct signaling pathways.
This compound's Mechanism of Action
This compound has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound disrupts these critical cellular processes, leading to cell death.
In human promyelocytic leukemia HL-60 cells, this compound induces apoptosis through a pathway involving the proteolytic activation of protein kinase C delta (PKCδ), the activation of caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
Panaxydol's Mechanism of Action
Panaxydol initiates apoptosis in cancer cells through a more complex signaling cascade that involves the activation of the Epidermal Growth Factor Receptor (EGFR). This leads to an increase in intracellular calcium levels, which in turn activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). The activation of these kinases stimulates NADPH oxidase, resulting in the generation of reactive oxygen species (ROS). The accumulation of ROS induces endoplasmic reticulum (ER) stress, which ultimately triggers the mitochondrial apoptotic pathway.
Experimental Workflow Overview
The general workflow for assessing the cytotoxic effects of this compound and panaxydol on cancer cells is depicted in the following diagram.
References
Panaxynol's Protective Role Against Cisplatin-Induced Apoptosis in Renal Cells: A Comparative Guide
This guide provides a detailed comparison of the apoptotic effects of the chemotherapy drug cisplatin on renal cells when used alone versus in combination with panaxynol, a naturally occurring polyacetylene compound found in ginseng. The focus is on this compound's potential to mitigate cisplatin-induced kidney cell damage. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Cisplatin is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxicity, primarily through the induction of apoptosis in renal tubular cells. Research indicates that this compound can significantly reduce cisplatin-induced apoptosis in these cells. This protective effect is attributed to its ability to modulate key signaling pathways involved in apoptosis, particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, and to decrease the activation of executioner caspases like caspase-3. This guide synthesizes the available experimental data to compare the cellular outcomes and molecular mechanisms of cisplatin treatment with and without the addition of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effect of this compound on cisplatin-induced apoptosis in LLC-PK1 porcine renal proximal tubular cells.
| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) |
| Control | - | Not specified (baseline) |
| Cisplatin | 25 µM | 39.96 ± 1.76 |
| Cisplatin + this compound | 25 µM + 2 µM | 26.23 ± 1.51 |
| Cisplatin + this compound | 25 µM + 4 µM | 15.96 ± 1.53 |
Data sourced from a study on the protective effect of this compound against cisplatin-induced renal damage.[1]
Experimental Protocols
This section details the methodologies used in the key experiments to assess apoptosis in renal cells treated with cisplatin and this compound.
Cell Culture and Treatment
LLC-PK1 porcine renal proximal tubular cells were cultured in appropriate media. For the experiments, cells were seeded in 6-well plates at a density of 200,000 cells per well and incubated for 24 hours.[1] The cells were then pretreated with this compound (2 and 4 µM) for 2 hours before the addition of 25 µM cisplatin.[1] The control group was treated with 0.5% DMSO.[1]
Apoptosis Detection using Annexin V Staining
An image-based cytometric assay was performed to quantify apoptosis. After 24 hours of treatment, the cells were harvested and suspended at a concentration of 500,000 cells/100 μL in a binding buffer.[1] The cells were then stained with Annexin V conjugated with Alexa Fluor 488 to identify apoptotic cells. The percentage of apoptotic cells was determined by analyzing the fluorescence.
Western Blot Analysis
To investigate the molecular mechanisms, Western blotting was performed to evaluate the expression and phosphorylation of key proteins in the apoptotic signaling pathways. Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against phosphorylated JNK, phosphorylated p38, and cleaved caspase-3.
Signaling Pathways
The diagrams below illustrate the signaling pathways involved in cisplatin-induced apoptosis and the inhibitory effect of this compound.
Caption: Cisplatin-induced apoptotic signaling pathway in renal cells.
Caption: this compound's inhibitory effect on cisplatin-induced apoptosis.
Conclusion
The available experimental data strongly suggest that this compound has a protective effect against cisplatin-induced apoptosis in renal cells. By inhibiting the phosphorylation of JNK and p38 and reducing the expression of cleaved caspase-3, this compound significantly decreases the percentage of apoptotic cells. These findings highlight this compound as a potential candidate for further investigation as a nephroprotective agent to be used in conjunction with cisplatin-based chemotherapy. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in in vivo models.
References
Panaxynol: A Potential Natural Alternative in Oncology Explored
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective and less toxic cancer therapies, the naturally occurring polyacetylene, panaxynol, is emerging as a compound of significant interest. Found in medicinal plants such as Panax ginseng, this compound has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy with standard chemotherapy drugs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Unveiling the Anti-Cancer Potential of this compound
This compound, a natural compound isolated from Panax species, has exhibited cytotoxic activity against a range of human tumor cell lines in vitro and has shown promise in in vivo models.[1] Its mechanisms of action are multifaceted, primarily centered on inducing programmed cell death (apoptosis) in cancer cells and inhibiting tumor growth.
Recent studies have highlighted this compound's ability to suppress the viability of non-small cell lung cancer (NSCLC) cells at micromolar concentrations and inhibit the sphere-forming ability of NSCLC cancer stem-like cells at even lower nanomolar concentrations.[2][3] Furthermore, oral administration of this compound has been shown to significantly reduce lung tumorigenesis in animal models without detectable toxicity, underscoring its potential as a therapeutic agent.[2][3] In murine models of colorectal cancer, this compound has demonstrated the ability to reduce tumorigenesis and improve clinical symptoms by suppressing macrophages and inflammation in the colon.
Comparative Efficacy: this compound vs. Standard Chemotherapy
Direct head-to-head comparisons of this compound with standard chemotherapy drugs in the same cancer cell lines are limited in publicly available research. However, data from various studies allow for an indirect assessment of its potency. The efficacy of anti-cancer agents is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies a higher potency.
One study on the related polyacetylene, panaxytriol, provides a valuable benchmark. The study investigated the cytotoxicity of panaxytriol against a panel of human cancer cell lines, using paclitaxel as a positive control. The results, detailed in the table below, offer a glimpse into the potential comparative efficacy of this class of compounds.
Table 1: Comparative Cytotoxicity (IC50) of Panaxytriol and Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | Panaxytriol IC50 (µg/mL) | Paclitaxel IC50 (µg/mL) |
| Jurkat | Human Lymphoma | 11.1 | 2.0 - >40 |
| U937 | Human Lymphoma | 9.8 | 2.0 - >40 |
| K562 | Human Leukemia | 10.8 | 2.0 - >40 |
| SNU-1 | Human Gastric Carcinoma | 29.7 | 2.0 - >40 |
| SNU-C2A | Human Colon Cancer | 8.3 | 2.0 - >40 |
| PC3 | Human Prostate Cancer | 19.1 | 2.0 - >40 |
| MCF-7 | Human Breast Cancer | >40 | 2.0 - >40 |
Source: Adapted from a study on panaxytriol's inhibitory effects.
For context, the IC50 values for standard chemotherapy drugs vary significantly depending on the cancer cell line. For instance, a study on a Panax ginseng extract (PGE) demonstrated the following IC50 values when compared with doxorubicin:
Table 2: Cytotoxicity (IC50) of Panax Ginseng Extract (PGE) and Doxorubicin
| Cell Line | Cancer Type | PGE IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) |
| HCT-116 | Colon Carcinoma | 125.6 | 185.3 |
| LNCaP | Prostate Carcinoma | 250.2 | 165.7 |
Source: Adapted from a study on the cytotoxicity of Panax ginseng extract.
This data pertains to a whole plant extract and not isolated this compound, which may have a different potency.
Mechanisms of Action: A Deeper Dive
This compound's anti-cancer effects are attributed to its ability to modulate key cellular signaling pathways. One of its primary mechanisms is the induction of apoptosis. In human promyelocytic leukemia HL-60 cells, this compound treatment leads to the activation of caspase-3, a key executioner enzyme in apoptosis.
Another significant mechanism is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins that are essential for tumor cell growth and survival. By disrupting Hsp90 function, this compound can lead to the degradation of these oncoproteins, thereby inhibiting cancer progression.
The signaling pathway for panaxydol, a related compound, has been elucidated in MCF-7 breast cancer cells. It involves the activation of the Epidermal Growth Factor Receptor (EGFR), leading to Endoplasmic Reticulum (ER) stress and subsequent apoptosis. This provides a potential model for understanding this compound's action.
Below is a diagram illustrating the proposed signaling pathway for panaxydol-induced apoptosis.
Caption: Proposed signaling pathway of panaxydol-induced apoptosis.
Experimental Protocols
The following are summaries of methodologies used in key studies on this compound and related compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a standard chemotherapy drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cancer cells are treated with the test compound, and then the total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., cleaved caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
Future Directions and Conclusion
The available evidence suggests that this compound holds significant promise as a potential anti-cancer agent. Its ability to induce apoptosis and inhibit key cancer-promoting pathways, coupled with a favorable toxicity profile in preclinical models, warrants further investigation.
However, to establish its true potential in a clinical setting, more rigorous research is required. Specifically, direct comparative studies evaluating the efficacy of this compound against standard chemotherapy drugs across a wide range of cancer cell lines are crucial. Furthermore, detailed pharmacokinetic and pharmacodynamic studies in humans are necessary to determine its safety, dosing, and therapeutic window.
References
- 1. Protective Effect of this compound Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural Hsp90 inhibitor, effectively targets both lung cancer stem and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Panaxynol: A Comparative Analysis of its Anti-Cancer Efficacy in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Panaxynol, a naturally occurring polyacetylene found in ginseng, across different preclinical tumor models. The following sections detail its performance, supported by experimental data, and compare its mechanistic action to other therapeutic approaches.
This compound's Performance in Validated Tumor Models
This compound has demonstrated significant anti-cancer activity in non-small-cell lung carcinoma (NSCLC) and colorectal cancer models. Its efficacy stems from its ability to target both cancer stem cells and non-stem cancer cells, as well as its potent anti-inflammatory properties.
Non-Small-Cell Lung Carcinoma (NSCLC)
In preclinical NSCLC models, this compound acts as a natural inhibitor of Heat shock protein 90 (Hsp90), a key chaperone protein involved in the folding and stability of numerous oncogenic proteins.[1] Notably, this compound disrupts Hsp90 function by binding to both the N-terminal and C-terminal ATP-binding pockets.[1] This dual-binding mechanism is a distinguishing feature compared to many synthetic Hsp90 inhibitors that target only the N-terminal domain.
Key Findings:
-
Inhibition of Cancer Stem Cells: this compound inhibited the sphere-forming ability of NSCLC cancer stem-like cells (CSCs) at nanomolar concentrations, suggesting its potential to target the root of tumor recurrence and chemoresistance.[1][2]
-
Broad Efficacy: At micromolar concentrations, this compound suppressed the viability of various NSCLC cell lines, including those with acquired chemoresistance, while showing minimal effect on normal cells.[1]
-
In Vivo Efficacy: Orally administered this compound significantly reduced lung tumorigenesis in both KrasG12D/+ transgenic mice and mice with NSCLC xenografts, without detectable toxicity.
Colorectal Cancer (CRC)
In a murine model of colitis-associated colorectal cancer (AOM/DSS model), this compound demonstrated significant therapeutic potential by mitigating inflammation, a key driver of CRC. Its primary mechanism in this context involves the suppression of macrophages and the restoration of intestinal barrier function.
Key Findings:
-
Reduced Tumorigenesis: Oral administration of this compound (2.5 mg/kg, 3 times/week for 12 weeks) significantly reduced tumor counts and size in the AOM/DSS mouse model.
-
Anti-inflammatory Effects: this compound decreased the abundance of colonic macrophages and the expression of inflammatory markers. It also reduced the influx of neutrophils and regulatory T-cells associated with cancer.
-
Restoration of Gut Barrier: The compound upregulated the expression of essential tight junction proteins (e.g., occludin, TJP3) and mucin genes, and increased the number of mucin-producing goblet cells, thereby improving intestinal barrier function.
-
Induction of Apoptosis: In colonic tumors, this compound treatment led to a significant increase in apoptosis (programmed cell death) and a decrease in cell proliferation.
Comparative Data Summary
The following tables summarize the quantitative data on this compound's anti-cancer effects from the cited studies.
Table 1: In Vitro Efficacy of this compound in NSCLC
| Cell Type | Assay | Effective Concentration | Outcome | Reference |
| NSCLC Cancer Stem-like Cells | Sphere Formation Assay | Nanomolar range | Inhibition of self-renewal | |
| NSCLC Cells (non-CSCs) | Viability Assay | Micromolar range | Suppression of viability | |
| Chemoresistant NSCLC Cells | Viability Assay | Micromolar range | Suppression of viability | |
| Normal Cells (various organs) | Viability Assay | Micromolar range | Minimal effect |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Model (AOM/DSS)
| Parameter | Treatment Group | Control Group (Vehicle) | Result | Reference |
| Tumorigenesis | This compound (2.5 mg/kg) | Vehicle | Significantly reduced | |
| Clinical Symptoms | This compound (2.5 mg/kg) | Vehicle | Significantly improved | |
| Apoptosis in Tumors | This compound (2.5 mg/kg) | Vehicle | Significantly increased | |
| Cell Proliferation in Tumors (Ki67+) | This compound (2.5 mg/kg) | Vehicle | Significantly decreased | |
| Colonic Macrophage Abundance | This compound (2.5 mg/kg) | Vehicle | Significantly reduced |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action and experimental designs described in the validation studies.
Caption: this compound's mechanism in NSCLC as an Hsp90 inhibitor.
Caption: Experimental workflow for the AOM/DSS colorectal cancer model.
Detailed Experimental Protocols
In Vivo AOM/DSS Colorectal Cancer Model
-
Animal Model: C57BL/6 mice were used for this study.
-
Induction of Colitis-Associated Cancer: Colorectal cancer was induced using azoxymethane (AOM) and dextran sodium sulfate (DSS). A single intraperitoneal injection of AOM is followed by cycles of DSS administered in the drinking water to induce chronic inflammation.
-
Treatment Protocol: Mice were administered 2.5 mg/kg of this compound or a vehicle control via oral gavage three times per week for a duration of 12 weeks.
-
-
Tumor Assessment: The number and size of tumors were recorded.
-
Histological Analysis: Colon tissues were stained to assess crypt morphology, apoptosis (TUNEL assay), and cell proliferation (Ki67 staining).
-
Immunohistochemistry and Flow Cytometry: These techniques were used to quantify the presence of immune cells, such as macrophages, within the lamina propria.
-
Gene Expression Analysis: RT-qPCR was used to measure the expression levels of genes related to intestinal barrier function (e.g., tight junctions, mucins) and inflammation.
-
In Vitro Cell-Based Assays (NSCLC)
-
Cell Lines: A panel of human NSCLC cell lines, including chemoresistant sublines and cancer stem-like cells, were utilized. Normal human cells from various organs were used as controls.
-
Sphere Formation Assay: To assess the self-renewal capacity of cancer stem-like cells, single cells were cultured in serum-free media in ultra-low attachment plates. The formation of spheres (spheroids) indicates self-renewal, and the inhibitory effect of this compound at various concentrations was quantified.
-
Cell Viability Assay: NSCLC cells and normal cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was measured using standard assays such as MTT or WST-1 to determine the dose-dependent cytotoxic effects.
-
Hsp90 Binding Assay: The direct interaction between this compound and Hsp90 was confirmed using assays that measure the displacement of fluorescently labeled ATP from the N-terminal and C-terminal binding pockets of the Hsp90 protein.
Comparison with Alternatives
While direct head-to-head studies are limited, a comparison of this compound's mechanisms with other anti-cancer agents provides valuable context.
-
vs. Standard Chemotherapy (e.g., Cisplatin): Standard chemotherapies are broadly cytotoxic, affecting both cancerous and healthy rapidly dividing cells, leading to significant side effects. This compound has shown minimal effects on normal cells in the concentrations effective against cancer cells. Furthermore, this compound has demonstrated efficacy against chemoresistant NSCLC cells, suggesting it may overcome some mechanisms of acquired resistance. Interestingly, this compound has also been shown to have a protective effect against cisplatin-induced kidney damage in vitro and in vivo, suggesting a potential synergistic role in combination therapies to mitigate side effects.
-
vs. Other Hsp90 Inhibitors: Many synthetic Hsp90 inhibitors target only the N-terminal ATP binding site. This often leads to a heat shock response and the upregulation of Hsp70, which can be pro-survival. This compound's ability to bind both the N- and C-termini of Hsp90 without inducing Hsp70 expression represents a potential advantage, possibly leading to a more sustained inhibition of the chaperone's function with fewer off-target effects.
-
vs. Anti-inflammatory Drugs in CRC: In the context of colitis-associated cancer, this compound's dual action of suppressing inflammation and directly inducing apoptosis in tumor cells offers a comprehensive approach. This contrasts with conventional anti-inflammatory drugs that may primarily manage the inflammatory component without having direct cytotoxic effects on established tumor cells.
References
Panaxynol: A Comparative Analysis of its Anti-Cancer Effects on Lung, Colon, and Breast Cancer Cell Lines
Panaxynol, a naturally occurring polyacetylene found in plants of the Panax genus, such as American ginseng, has garnered significant attention for its anti-proliferative and pro-apoptotic effects on various cancer cells.[1][2] This guide provides a comparative overview of this compound's efficacy and mechanisms of action across lung, colon, and breast cancer cell lines, supported by experimental data for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound demonstrates varied but potent anti-cancer activity across different malignancies. Its effects are primarily manifested through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest. The compound's efficacy is often dose- and time-dependent.[1][2]
Lung Cancer
In non-small cell lung cancer (NSCLC), this compound acts as a dual-targeting agent, effectively inhibiting both cancer stem cells (CSCs) and non-stem cancer cells.[3] It has been shown to suppress the viability of NSCLC cells at micromolar concentrations, while inhibiting the sphere-forming ability of lung CSCs at even lower nanomolar concentrations. A key mechanism is the induction of G1 phase cell cycle arrest. This is achieved by increasing intracellular calcium levels, which in turn down-regulates the expression of crucial cell cycle proteins like cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (D1, E), while up-regulating CDK inhibitors p21 and p27. Furthermore, this compound functions as a natural inhibitor of Heat Shock Protein 90 (Hsp90) by binding to its N-terminal and C-terminal ATP-binding pockets, disrupting Hsp90 function and leading to the degradation of its client proteins, many of which are critical for cancer cell survival. In vivo studies have confirmed that orally administered this compound can significantly reduce lung tumorigenesis in mouse models.
Colon Cancer
This compound exhibits a concentration-dependent inhibition of cell viability in colorectal cancer cells. In murine models of colitis-associated colorectal cancer (AOM/DSS), treatment with this compound resulted in a significant reduction in tumor count and size. A primary mechanism of action in colon cancer appears to be the modulation of the tumor microenvironment. This compound suppresses chronic inflammation, a key driver of colorectal cancer, by reducing the infiltration of macrophages into the colon and downregulating the expression of pro-inflammatory cytokines. Studies have shown that this compound increases apoptosis and reduces cell proliferation within colonic tumors. Interestingly, in a co-culture experiment, this compound was shown to selectively induce DNA damage and apoptosis in macrophages at a much higher rate than in HCT-116 colon cancer cells, highlighting its potent anti-inflammatory role.
Breast Cancer
Research on this compound's direct effects on breast cancer cell lines is often linked with its closely related compound, panaxydol. In the MCF-7 human breast cancer cell line, panaxydol induces apoptosis through a pathway involving the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This signaling cascade involves the activation of Phospholipase C gamma (PLCγ), leading to calcium release from the ER. The resulting elevation in cytoplasmic calcium and oxidative stress triggers ER stress and activates the PERK signaling branch of the unfolded protein response, culminating in apoptosis via the induction of the pro-apoptotic protein Bim.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on different cancer cell lines based on available literature. Direct IC50 value comparisons are limited as they are not consistently reported across studies for these specific cell lines.
Table 1: Effects of this compound on Cancer Cell Viability and Proliferation
| Cancer Type | Cell Line(s) | Effective Concentration | Observed Effect | Citation(s) |
| Lung Cancer | NSCLC lines | Micromolar (µM) | Suppressed viability of non-CSCs. | |
| NSCLC CSCs | Nanomolar (nM) | Inhibited sphere-forming ability. | ||
| Colon Cancer | C26 | Concentration-dependent | Inhibition of cell viability. | |
| HCT-116 | 50-100 µM | Minimal apoptosis compared to macrophages. | ||
| Leukemia | HL-60 | Dose-dependent | Markedly inhibited proliferation. | |
| Glioma | Rat C6 | ID50 of 40 µM (Panaxydol) | Inhibited proliferation. |
Table 2: Mechanisms of this compound-Induced Cell Death and Arrest
| Cancer Type | Cell Line(s) | Mechanism | Key Molecular Events | Citation(s) |
| Lung Cancer | NSCLC lines | G1 Cell Cycle Arrest | ↑ Intracellular Ca2+; ↓ CDK2/4/6, Cyclin D1/E; ↑ p21, p27. | |
| NSCLC lines | Hsp90 Inhibition | Binds to N- and C-terminal of Hsp90, disrupting its function. | ||
| Colon Cancer | C26, In vivo | Apoptosis, Anti-inflammatory | ↑ Apoptosis in tumors; ↓ Macrophage infiltration and pro-inflammatory cytokines. | |
| Breast Cancer | MCF-7 | Apoptosis (via Panaxydol) | EGFR activation → PLCγ → ↑ Ca2+ → ER Stress → PERK → CHOP → Bim activation. | |
| Leukemia | HL-60 | Apoptosis | Activation of PKCδ, caspase-3; Cleavage of PARP. | |
| Glioma | Rat C6 | Apoptosis (via Panaxydol) | ↓ Bcl-2; ↑ Bax, caspase-3. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The diagram below illustrates the signaling cascade initiated by panaxydol (a compound related to this compound) in MCF-7 breast cancer cells, leading to apoptosis.
Caption: Panaxydol-induced apoptotic signaling pathway in breast cancer cells.
Experimental Workflow Diagram
This diagram outlines a common experimental workflow to assess the effect of this compound on cancer cells, from initial treatment to the analysis of cell viability and apoptosis.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess cell proliferation.
-
Cell Seeding: Cancer cells (e.g., NSCLC, HCT-116, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is based on standard methods for detecting apoptosis.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with desired concentrations of this compound for a specified time. Both floating and adherent cells are collected.
-
Cell Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: An additional 400 µL of 1X Binding Buffer is added to each sample. The stained cells are analyzed by flow cytometry within 1 hour.
-
Data Analysis: The cell population is differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins.
-
Protein Extraction: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, CDK4, Cyclin D1, β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
References
- 1. Induction of Apoptosis in Human Promyelocytic Leukemia HL60 Cells by this compound and Panaxydol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human promyelocytic leukemia HL60 cells by this compound and panaxydol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural Hsp90 inhibitor, effectively targets both lung cancer stem and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Panaxynol from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Panaxynol, a naturally occurring polyacetylene, from various plant sources. This compound, also known as falcarinol, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties. This document aims to consolidate key data on its distribution, extraction, and bioactivity, with a focus on providing a clear comparison across different plant genera.
This compound: A Multi-Source Bioactive Compound
This compound is a C17-polyacetylene first isolated from Panax ginseng. It is predominantly found in plants belonging to the Araliaceae and Apiaceae families. Notable sources include various species of ginseng (Panax) and common vegetables such as carrots (Daucus carota), parsnips (Pastinaca sativa), celery (Apium graveolens), and parsley (Petroselinum crispum).[1] The concentration and potential therapeutic efficacy of this compound can vary depending on the plant source, growing conditions, and extraction methods.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following tables summarize the reported concentrations of this compound (or falcarinol) in various plant sources. It is important to note that a direct comparison between studies may be limited due to variations in analytical methodologies and the units of measurement (e.g., fresh weight vs. dry weight).
Table 1: this compound (Falcarinol) Content in Apiaceae Vegetables
| Plant Source | Plant Part | Concentration (mg/g dry weight) | Reference |
| Parsnip (Pastinaca sativa) | Root | >7.5 | [2] |
| Celery (Apium graveolens) | Root | >2.5 | [2] |
| Parsley (Petroselinum crispum) | Root | >2.5 | [2] |
| Carrot (Daucus carota) | Root | <0.3 | [2] |
| Fennel (Foeniculum vulgare) | Bulb | <0.3 |
Table 2: this compound Content in Various Panax Species
| Plant Source | Plant Part | This compound Content (%) | Reference |
| Panax quinquefolium (American Ginseng) | Root | 0.080 (total polyacetylenes) | |
| Panax ginseng (Korean Ginseng) | Fibrous Root | Not explicitly quantified in % | |
| Panax notoginseng | Not specified | Not explicitly quantified in % | |
| Panax japonicus | Not specified | Not explicitly quantified in % |
Note: The data for Panax species often reports total polyacetylene content, of which this compound is a major component.
Comparative Biological Activities
This compound exhibits a range of biological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied. While direct comparative studies on the bioactivity of this compound from different plant sources are limited, research on this compound from individual species provides valuable insights.
Table 3: Reported Biological Activities of this compound from Different Plant Sources
| Plant Source | Biological Activity | Key Findings | Reference |
| Panax ginseng | Anti-platelet aggregation | This compound was found to be a potent antiplatelet agent, more so than ginsenosides. | |
| Panax quinquefolium (American Ginseng) | Anti-inflammatory, Nrf2 activation | This compound is a potent activator of the Nrf2 signaling pathway, suppressing inflammatory responses in macrophages. | |
| Saposhnikovia divaricate | Hepatoprotective, Anti-inflammatory | This compound protects against acute liver injury by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway. | |
| Daucus carota (Carrot) | Anti-cancer | Purified falcarinol from carrots demonstrated a preventive effect on the development of colorectal cancer in a rat model. | |
| Various Apiaceae | Cytotoxic | Falcarinol showed significant toxicity against various cancer cell lines, with an IC50 of 3.5 µmol/L against the CEM-C7H2 acute lymphoblastic leukemia cell line. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of this compound from different sources. Below are generalized methodologies for the extraction, purification, and quantification of this compound.
Extraction and Purification of this compound
From Panax ginseng
-
Extraction: Dry-powdered roots are refluxed with hexane at 70°C for 3 hours (repeated twice). The solvent is then evaporated under reduced pressure.
-
Purification: The crude extract is purified by open column chromatography on silica gel using a hexane/acetone/methanol solvent system as the eluent.
From Daucus carota (Carrot)
-
Extraction: Shredded carrot roots are extracted with ethyl acetate at room temperature for 24 hours in the dark with periodical shaking.
-
Purification: The extract is concentrated and subjected to flash column chromatography on silica gel followed by preparative HPLC to yield pure falcarinol.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.
-
Sample Preparation: The plant material is extracted with a suitable solvent (e.g., hexane, ethyl acetate). The extract is then filtered and dissolved in a solvent compatible with the mobile phase.
-
HPLC Conditions (Example for Panax ginseng):
-
Column: Elite C18 column (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with a this compound standard.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress response. While the specific effects of this compound from different plant sources on these pathways have not been comparatively studied, research on this compound from American ginseng and Saposhnikovia divaricate has elucidated its interaction with the NF-κB and Keap1-Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
References
Panaxynol's Macrophage-Targeting Effects in Inflammatory Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of panaxynol's efficacy in targeting macrophages in inflammatory disease models, with a particular focus on colitis. This compound, a naturally occurring polyacetylene found in American ginseng, has demonstrated significant anti-inflammatory properties by selectively inducing apoptosis in macrophages. This guide compares its performance with the conventional corticosteroid, dexamethasone, and other natural compounds, supported by experimental data.
Performance Comparison in Inflammatory Colitis Models
The following tables summarize the quantitative data on the effects of this compound and dexamethasone on macrophages in dextran sulfate sodium (DSS)-induced colitis models.
Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Model | This compound Dose | Outcome | Reference |
| Macrophage Apoptosis | In vitro (RAW264.7 cells) | 50 µM | 50% increase in apoptotic cells | [1][2] |
| In vitro (RAW264.7 cells) | 100 µM | 99% increase in apoptotic cells | [1][2] | |
| In vivo (DSS-induced colitis) | 1 mg/kg/day | Significant reduction in CD11b+ macrophage infiltration | [3] | |
| Inflammation Score | In vivo (DSS-induced colitis) | 1 mg/kg/day | Significant decrease in inflammation score | |
| Clinical Disease Index | In vivo (DSS-induced colitis) | 1 mg/kg/day | Significant decrease in Clinical Disease Index | |
| COX-2 Expression | In vivo (DSS-induced colitis) | 1 mg/kg/day | Significant reduction in COX-2 immunoreactivity |
Table 2: Efficacy of Dexamethasone in DSS-Induced Colitis in Mice
| Parameter | Model | Dexamethasone Dose | Outcome | Reference |
| Macrophage Apoptosis | In vitro (RAW 264.7 cells) | Not specified | Induces mitochondria-dependent apoptosis | |
| Macrophage Infiltration | In vivo (DSS-induced colitis) | 5 or 10 mg/kg | Potentiated mucosal inflammatory macrophage infiltration | |
| Inflammation Score | In vivo (DSS-induced colitis) | Not specified | Aggravated macroscopic and histologic inflammation scores | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | In vivo (DSS-induced colitis) | 5 or 10 mg/kg | Upregulated expression |
Table 3: Comparison with Other Natural Compounds Targeting Macrophages in Colitis
| Compound | Source | Mechanism in Macrophages | Inflammatory Model | Reference |
| Ginsenoside Rg1 | Panax ginseng | Promotes M2 polarization, inhibits M1 phenotype | DSS-induced colitis | |
| Curcumin | Curcuma longa | Regulates M1/M2 macrophage polarization | DSS-induced colitis | |
| Lupeol | Various plants | Modulates macrophages toward M2 phenotype | DSS-induced colitis | |
| Rhein | Rhubarb | Regulates macrophage polarization toward M2 phenotype | DSS-induced colitis | |
| Palmatine | Herbal plants | Suppresses macrophage infiltration | DSS-induced colitis | |
| Secoisolariciresinol diglucoside (SDG) | Lignans | Attenuates macrophage infiltration | DSS-induced colitis |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its efficacy in a DSS-induced colitis model.
References
A Comparative Analysis of Panaxynol and Other Natural Compounds in Colitis Treatment
For Researchers, Scientists, and Drug Development Professionals
Ulcerative colitis, a chronic inflammatory bowel disease, presents a significant challenge in modern medicine. While conventional therapies exist, their efficacy can be limited, and they often come with undesirable side effects. This has spurred research into natural compounds as alternative or complementary treatments. This guide provides a detailed comparison of Panaxynol, a polyacetylene from American ginseng, with other well-studied natural compounds—Curcumin, Resveratrol, and Boswellic Acid—for the treatment of colitis. We will delve into their mechanisms of action, supported by experimental data, and provide detailed experimental protocols.
Mechanism of Action and Efficacy: A Comparative Overview
This compound has emerged as a promising natural compound for colitis treatment.[1][2] Studies have shown that it effectively treats colitis in dextran sulfate sodium (DSS)-induced mouse models by targeting macrophages, leading to DNA damage and apoptosis.[2][3] Its anti-inflammatory effects are also linked to the activation of the Nrf2 signaling pathway and potential modulation of the MAPK signaling pathway.[1]
In comparison, other natural compounds have also demonstrated significant potential in managing colitis through different mechanisms. Curcumin, the active component of turmeric, has shown efficacy in reducing disease symptoms and achieving clinical remission in ulcerative colitis patients, often as a complementary therapy to mesalamine. Resveratrol, a polyphenol found in grapes and other plants, is believed to modulate the gut microbiota, induce regulatory T cells (Tregs), and suppress Th17 cells. Boswellic acid, derived from the resin of the Boswellia serrata tree, acts as a specific inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of inflammatory leukotrienes.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy and dosage of this compound and other natural compounds in colitis treatment.
Table 1: this compound Efficacy in DSS-Induced Colitis Mouse Model
| Parameter | Vehicle Control | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) | This compound (0.5 mg/kg) | This compound (1 mg/kg) |
| Clinical Disease Index | High | Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Inflammation Score | High | Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| COX-2 Expression | High | Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Weight Loss | Significant | Halted | Halted | Halted | Halted |
Source: Data compiled from studies on DSS-induced colitis in mice.
Table 2: Comparative Efficacy of Natural Compounds in Clinical and Preclinical Studies
| Compound | Model | Key Efficacy Markers | Dosage | Outcome |
| This compound | DSS-induced colitis (mice) | Decreased Clinical Disease Index, inflammation, COX-2 expression; halted weight loss. | 0.01 - 1 mg/kg daily (oral gavage) | Effective in treating colitis symptoms. |
| Curcumin | Ulcerative Colitis (human RCTs) | Higher rates of clinical response, clinical remission, endoscopic response, and endoscopic remission (with mesalamine). | 3g daily | Significantly better outcomes compared to placebo with mesalamine. |
| Resveratrol | TNBS-induced colitis (mice) | Attenuated colonic inflammation and clinical symptoms; increased Tregs, decreased Th17 cells. | 100 mg/kg daily (oral administration) | Reversed microbial dysbiosis and attenuated colitis. |
| Boswellic Acid | Ulcerative Colitis (human clinical trial) | 82% of patients went into remission. | 350 mg thrice daily for 6 weeks | Similar remission rate to sulfasalazine (75%). |
Signaling Pathways
The therapeutic effects of these natural compounds are mediated through distinct signaling pathways.
References
- 1. "this compound’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]
- 2. preprints.org [preprints.org]
- 3. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panaxynol and its Synthetic Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Panaxynol, a naturally occurring polyacetylene found in plants of the Araliaceae family, notably American Ginseng (Panax quinquefolius), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This guide provides a comparative overview of the biological activities of this compound, summarizing key experimental data and outlining the methodologies used to evaluate its efficacy. While the exploration of synthetic analogs of this compound is an emerging area, this guide will focus on the established biological profile of the natural compound, laying a foundation for future comparative studies as more data on synthetic derivatives become available.
Biological Activity of this compound: A Quantitative Overview
This compound has demonstrated significant cytotoxic and anti-inflammatory effects across various preclinical models. The following table summarizes key quantitative data from these studies.
| Biological Activity | Cell Line/Model | Metric (e.g., IC50) | Observed Effect | Reference |
| Anti-proliferative Activity | HL-60 (Human promyelocytic leukemia) | Time and dose-dependent | Inhibition of proliferation and induction of apoptosis.[1][2] | |
| Cytotoxicity | RAW264.7 (Macrophage) | Dose-dependent | Induction of DNA damage and apoptosis.[3] | |
| Anti-inflammatory Activity | LPS-stimulated RAW264.7 cells | - | Suppression of iNOS expression.[4] | |
| Anti-inflammatory Activity | Collagen-Induced Arthritis (CIA) rat model | - | Alleviation of joint swelling and reduction in arthritis index. | |
| Neuroprotection | Cisplatin-induced renal damage in LLC-PK1 cells | 2 and 4 μM | Reduced cisplatin-induced apoptotic cell death. |
Note: Due to a lack of publicly available research on the biological activities of specific synthetic analogs of this compound, a direct comparative table is not currently feasible. The data presented here pertains to the natural compound this compound (also known as falcarinol).
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression. These include the Nrf2, NF-κB, and MAPK pathways.
This compound-Mediated Activation of the Nrf2 Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4] this compound post-transcriptionally activates Nrf2 by inhibiting its Keap1-mediated degradation, without affecting the binding of Keap1 to Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to minimally regulate the canonical NF-κB pathway while potently activating Nrf2 signaling. However, in the context of rheumatoid arthritis, this compound has been demonstrated to inhibit the TLR4/NF-κB pathway, leading to reduced secretion of pro-inflammatory cytokines. This suggests that this compound's anti-inflammatory effects may be context-dependent and involve both Nrf2 activation and, in some cases, NF-κB inhibition.
Modulation of the MAPK Signaling Pathway
RNA-seq analysis has suggested that this compound may exert its pro-apoptotic effects on macrophages through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Furthermore, studies on the related compound panaxydol have shown that it induces apoptosis through the activation of JNK and p38 MAPK.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol Outline:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
-
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation (e.g., phosphorylation of kinases or nuclear translocation of transcription factors).
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline for Nrf2 Nuclear Translocation:
-
Treat cells with this compound or vehicle control.
-
Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the Nrf2 signal to a nuclear loading control (e.g., Lamin B1) to quantify the amount of nuclear Nrf2.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for NF-κB Activation
ELISA can be used to measure the levels of specific proteins, such as the p65 subunit of NF-κB, in nuclear extracts to assess its activation.
-
Principle: This assay uses a pair of antibodies to capture and detect a specific protein. The detection antibody is typically linked to an enzyme that produces a colorimetric signal proportional to the amount of protein present.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for the NF-κB p65 subunit.
-
Isolate nuclear extracts from cells treated with this compound or vehicle control.
-
Add the nuclear extracts to the wells and incubate to allow the capture antibody to bind to p65.
-
Wash the wells and add a detection antibody that is biotinylated.
-
Wash the wells and add streptavidin-HRP.
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Quantify the amount of nuclear p65 based on a standard curve.
-
Future Directions: The Need for Synthetic Analogs
The potent biological activities of this compound highlight its potential as a lead compound for the development of novel therapeutics. However, natural product isolation can be challenging and may not yield sufficient quantities for extensive preclinical and clinical development. The synthesis of this compound analogs offers several advantages:
-
Improved Potency and Selectivity: Structural modifications can enhance the compound's activity against specific targets and reduce off-target effects.
-
Enhanced Pharmacokinetic Properties: Analogs can be designed to have better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Intellectual Property: Novel synthetic compounds can be patented, providing a commercial incentive for drug development.
Currently, there is a significant gap in the scientific literature regarding the synthesis and comparative biological evaluation of this compound analogs. Future research efforts should focus on designing and synthesizing novel derivatives and systematically evaluating their anti-inflammatory and anti-cancer activities in comparison to the parent compound. Such studies will be crucial for unlocking the full therapeutic potential of this promising natural product scaffold.
References
- 1. Induction of apoptosis in human promyelocytic leukemia HL60 cells by this compound and panaxydol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Promyelocytic Leukemia HL60 Cells by this compound and Panaxydol [mdpi.com]
- 3. This compound, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Panaxynol: A Comparative Guide to Key Research Findings
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Panaxynol's bioactivity, offering a comparative perspective against established alternatives and detailed experimental methodologies for replicating key findings.
This compound, a naturally occurring polyacetylene found in various plants of the Araliaceae family, notably ginseng (Panax species), has garnered significant scientific interest for its diverse biological activities. This guide synthesizes pivotal research on this compound's anti-cancer, anti-inflammatory, and neuroprotective properties. It provides a comparative analysis with other natural compounds that exhibit similar mechanisms of action, supported by quantitative data and detailed experimental protocols to aid in the replication and advancement of research in this field.
Anti-Cancer Activity: Targeting Cell Viability and Survival
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. Its primary mechanisms of anti-cancer action include the induction of apoptosis and the inhibition of key cellular machinery essential for cancer cell survival and proliferation.
Comparative Cytotoxicity of this compound and Alternative Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound and comparable natural compounds, showcasing their cytotoxic effects on various cancer cell lines.
| This compound | Cell Line | IC50 (µM) |
| Human Promyelocytic Leukemia | HL-60 | Not explicitly quantified, but showed marked inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | - | Micromolar concentrations for non-CSCs |
| Nanomolar concentrations for CSCs[1][2] |
| Curcumin | Cell Line | IC50 (µM) |
| Human Colorectal Carcinoma | HCT-116 | 10.03[3] |
| SW480 | 10.26 - 13.31[4] | |
| HT-29 | 10.26 - 13.31[4] | |
| Human Breast Cancer | MCF-7 | 44.61 |
| MDA-MB-231 | 54.68 | |
| Human Cervical Cancer | HeLa | 3.36 |
| Resveratrol | Cell Line | IC50 (µM) |
| Human Breast Cancer | MCF-7 | 51.18 - 101.1 |
| T47-D | 78.19 | |
| MDA-MB-231 | ~200-250 | |
| Human Colorectal Carcinoma | SW480 | ~70-150 |
| Human Cervical Cancer | HeLa | ~200-250 |
| Hepatocellular Carcinoma | HepG2 | 57.4 |
| Sulforaphane | Cell Line | IC50 (µM) |
| Human Breast Cancer | MCF-7 | 11.9 - 27.9 |
| MDA-MB-231 | 11.3 - 115.7 | |
| Human Ovarian Cancer | MDAH2774 | ~8 |
| SkOV-3 | ~8 | |
| Human Acute Lymphoblastic Leukemia | - | 7-13 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
MTT Assay Workflow Diagram
Anti-Inflammatory Effects: Modulation of NF-κB and Nrf2 Signaling
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response. Notably, it has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and activate the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a central regulator of inflammation. This compound has been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Comparative Efficacy of NF-κB Inhibitors:
| Compound | Assay | Effect |
| This compound | Western Blot (RA-FLS) | Inhibits TLR4/NF-κB pathway |
| Curcumin | NF-κB Luciferase Reporter Assay (RAW264.7 cells) | IC50: 18.2 ± 3.9 µM |
| Western Blot (HeLa cells) | Inhibits IKKβ and p65 phosphorylation | |
| Resveratrol | - | Blocks LPS-induced IκBα phosphorylation and degradation |
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB pathway, such as phosphorylated p65 and IκBα, by Western blotting.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis to quantify changes in protein expression or phosphorylation.
Western Blot Workflow for NF-κB Analysis
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. This compound has been identified as a potent activator of Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes.
Comparative Efficacy of Nrf2 Activators:
| Compound | Assay | Effect |
| This compound | Western Blot (RAW264.7 cells) | Upregulates Nrf2 protein expression and nuclear translocation |
| qPCR (RAW264.7 cells) | Activates expression of Nrf2 target gene NQO1 | |
| Sulforaphane | Nrf2 DNA-binding activity assay (BV2 microglia) | Increases Nrf2 activity |
| qPCR (mouse hippocampus) | Increases transcript levels of Nrf2 and its target genes |
Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
This compound (and other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a multi-well plate and treat them with various concentrations of this compound or other test compounds.
-
Incubation: Incubate the cells for a specified duration to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
Nrf2/ARE Luciferase Reporter Assay Workflow
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer development and progression. This compound has been identified as a natural inhibitor of Hsp90, disrupting its function by binding to its ATP-binding pockets.
Comparative Efficacy of Hsp90 Inhibitors:
| Compound | Assay | IC50 |
| This compound | - | Binds to N- and C-terminal ATP-binding pockets |
| Geldanamycin | Hsp90 ATPase Assay (yeast) | 4.8 µM |
| Radicicol | Hsp90 ATPase Assay (yeast) | 0.9 µM |
| Hsp90 binding assay | < 1 µM |
Experimental Protocol: Hsp90 ATPase Activity Assay
This assay measures the ATPase activity of Hsp90, which is essential for its chaperone function. Inhibition of this activity is a key indicator of Hsp90 inhibitor efficacy.
Materials:
-
Recombinant Hsp90 protein
-
ATP
-
Assay buffer
-
Malachite green reagent (for colorimetric detection of inorganic phosphate)
-
This compound (and other test compounds)
-
Microplate reader
Procedure:
-
Reaction Setup: In a multi-well plate, combine Hsp90, the test compound at various concentrations, and assay buffer.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stop Reaction and Color Development: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity relative to a no-inhibitor control and determine the IC50 value.
Hsp90 ATPase Activity Assay Workflow
In Vivo Models: Replicating Anti-Inflammatory and Anti-Cancer Effects
In vivo animal models are crucial for validating the therapeutic potential of compounds identified in in vitro studies. This compound has shown efficacy in murine models of colitis and colorectal cancer.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease.
Experimental Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Administer 2-3% DSS in the drinking water for 5-7 days to induce acute colitis. For chronic colitis, multiple cycles of DSS administration followed by recovery periods with regular water are used.
-
Treatment: Administer this compound (e.g., 2.5 mg/kg) or vehicle via oral gavage.
-
Assessment: Monitor disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding. At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers.
Azoxymethane (AOM)/DSS-Induced Colorectal Cancer Model
This model mimics inflammation-associated colorectal cancer.
Experimental Protocol:
-
Animals: C57BL/6 mice are often used.
-
Induction: Administer a single intraperitoneal injection of AOM (a pro-carcinogen) followed by one or more cycles of DSS in the drinking water to promote inflammation and tumor development.
-
Treatment: Administer this compound (e.g., 2.5 mg/kg, 3 times/week) or vehicle via oral gavage.
-
Assessment: Monitor clinical symptoms. At the end of the study, count and measure tumors in the colon. Collect tissues for histological analysis and to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).
In Vivo Experimental Model Workflows
This guide provides a foundational overview of the key bioactive properties of this compound and offers a framework for comparative analysis and experimental replication. Further in-depth investigation into the specific molecular interactions and the full therapeutic potential of this compound is warranted.
References
- 1. wcrj.net [wcrj.net]
- 2. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Panaxynol's Synergistic Potential with Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of panaxynol and its closely related polyacetylene, panaxytriol, with conventional anticancer agents. The focus is on presenting quantitative experimental data, detailed methodologies, and the underlying molecular mechanisms to support further research and drug development in this promising area. While direct synergistic data for this compound is still emerging, the well-documented synergy between panaxytriol and the microtubule-targeting agent fludelone offers a strong model for the potential of this class of compounds in combination cancer therapy.
Synergistic Anticancer Effects of Panaxytriol with Fludelone
Panaxytriol (PXT), a polyacetylene compound structurally similar to this compound, has demonstrated a moderate synergistic effect with the microtubule-stabilizing anticancer agent fludelone (FD) in preclinical studies. This synergy is significant because it suggests that the combination could achieve a greater therapeutic effect at lower, less toxic doses of each agent.
Quantitative Analysis of Synergy
The synergistic interaction between panaxytriol and fludelone was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The combination of panaxytriol and fludelone exhibited a synergistic effect in inhibiting the growth of the human breast cancer cell line MX-1 when the fraction of cells affected (Fa) was greater than 45%.[1][2] The Dose-Reduction Index (DRI) indicates the fold by which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level. Favorable dose reductions were observed for both fludelone and panaxytriol.
| Fractional Inhibition (Fa) | Combination Index (CI) | Dose-Reduction Index (DRI) for Fludelone | Dose-Reduction Index (DRI) for Panaxytriol |
| 0.50 | 0.836 | >1 | >1 |
| 0.75 | 0.715 | >1 | >1 |
| 0.90 | 0.609 | >1 | >1 |
Table 1: Synergistic Effect of Panaxytriol and Fludelone on MX-1 Breast Cancer Cells. Data from Zhang N, Fu JN and Chou TC. Am. J. Cancer Res. 6: 97-104, 2016.[1][2][3]
Experimental Protocols
The following is a detailed methodology for assessing the synergistic effects of panaxytriol and fludelone, based on the widely accepted Chou-Talalay method.
Cell Viability Assay for Synergy Analysis
1. Cell Culture:
-
The human breast cancer cell line MX-1 is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Fludelone (FD) and Panaxytriol (PXT) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Serial dilutions of each drug and their combination are prepared in the culture medium. For combination studies, a constant equipotency ratio of the two drugs is often used.
3. Experimental Setup:
-
MX-1 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of fludelone alone, panaxytriol alone, and the combination of both drugs at a constant ratio.
-
A set of wells is left untreated to serve as a control.
4. Cytotoxicity Measurement:
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the XTT assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the untreated control.
5. Data Analysis:
-
The dose-effect relationship for each drug and the combination is analyzed using the median-effect equation.
-
The Combination Index (CI) and Dose-Reduction Index (DRI) are calculated using specialized software like CompuSyn, based on the Chou-Talalay method.
Experimental workflow for synergy assessment.
Signaling Pathways and Mechanisms of Action
Understanding the individual mechanisms of action of panaxytriol and fludelone provides insight into their synergistic interaction.
Fludelone: As a second-generation epothilone, fludelone is a potent microtubule-stabilizing agent. It binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Panaxytriol: Panaxytriol, and likely this compound, exhibits moderate cytotoxic effects against various tumor cell lines. One of the proposed mechanisms for its anticancer and chemopreventive activity is the induction of phase 2 detoxifying enzymes. These enzymes play a crucial role in protecting cells from carcinogenic and toxic substances. Additionally, some studies suggest that polyacetylenes can induce cell cycle arrest.
Synergistic Interaction: The synergy between fludelone and panaxytriol likely arises from their complementary effects on cell cycle progression and apoptosis. Fludelone's potent ability to induce G2/M arrest creates a population of cells that are highly sensitized to the cytotoxic effects of other agents. Panaxytriol may then act on these arrested cells, possibly by further disrupting cell cycle checkpoints or by activating apoptotic pathways through an independent mechanism, leading to a greater-than-additive level of cell death.
Proposed synergistic mechanism of action.
Conclusion and Future Directions
The synergistic interaction between panaxytriol and fludelone provides a strong rationale for investigating similar combinations with this compound. The data presented here serves as a valuable reference for designing future studies to explore the full potential of this compound as a synergistic partner with a range of anticancer agents. Future research should focus on:
-
Directly assessing the synergistic effects of this compound with various chemotherapeutic drugs across different cancer cell lines.
-
Elucidating the specific signaling pathways involved in this compound-induced cytotoxicity and its synergistic interactions.
-
Evaluating the in vivo efficacy and safety of this compound-based combination therapies in animal models.
By systematically exploring these avenues, the scientific community can pave the way for the development of novel and more effective cancer treatment strategies that leverage the synergistic potential of natural compounds like this compound.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. combosyn.com [combosyn.com]
A Head-to-Head Comparison of Panaxynol and 17-AAG as HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins. This guide provides a detailed, data-supported comparison of Panaxynol, a naturally occurring polyacetylene, and 17-AAG (Tanespimycin), a well-characterized ansamycin antibiotic. Both compounds inhibit HSP90 function, but through distinct mechanisms, leading to different downstream cellular consequences.
Mechanism of Action: A Tale of Two Binding Sites
This compound presents a unique mechanism of action by targeting both the N-terminal and C-terminal ATP-binding pockets of HSP90.[1] This dual-binding modality is significant as it has been shown to disrupt HSP90 function without inducing the expression of the heat shock protein 70 (HSP70), a co-chaperone that can have a cytoprotective effect.[1]
In contrast, 17-AAG, a derivative of geldanamycin, is a classic N-terminal ATP-binding pocket inhibitor.[2][3] By competitively binding to the N-terminal domain, 17-AAG inhibits the intrinsic ATPase activity of HSP90, which is crucial for its chaperone function.[2] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins. A key distinction from this compound is that 17-AAG treatment often leads to a compensatory upregulation of HSP72 (the inducible isoform of HSP70).
Quantitative Comparison of Inhibitory Activity
Direct head-to-head quantitative comparisons of this compound and 17-AAG in the same study are limited. However, data from various sources allow for an indirect comparison of their potency.
| Parameter | This compound | 17-AAG (Tanespimycin) |
| Target | HSP90 (N- and C-terminal ATP-binding pockets) | HSP90 (N-terminal ATP-binding pocket) |
| HSP90 ATPase Inhibition IC50 | Data not available in a directly comparable format. | ~5 nM |
| Cell Viability Inhibition | Nanomolar concentrations for sphere-forming ability in NSCLC CSCs; Micromolar concentrations for viability of NSCLC non-CSCs. | IC50 values typically in the nanomolar to low micromolar range depending on the cell line. For example, 25-45 nM in various prostate cancer cell lines. |
| Induction of HSP70/HSP72 | No significant increase in HSP70 expression. | Induces expression of HSP72. |
Impact on Downstream Signaling Pathways
Both this compound and 17-AAG exert their anticancer effects by destabilizing a host of HSP90 client proteins, many of which are key nodes in oncogenic signaling pathways.
This compound's dual-inhibitory mechanism leads to the degradation of client proteins without the complication of a heat shock response. While specific client protein degradation profiles for this compound are still being fully elucidated, its ability to inhibit cancer stem cell populations suggests a broad impact on survival and proliferation pathways.
17-AAG has been extensively studied, and its inhibition of HSP90 is known to lead to the degradation of numerous oncoproteins, including:
-
Receptor Tyrosine Kinases: HER2, EGFR
-
Serine/Threonine Kinases: Akt, Raf-1, CDK4
-
Transcription Factors: HIF-1α
This leads to the simultaneous disruption of multiple signaling pathways crucial for tumor growth, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Comparative signaling pathways of this compound and 17-AAG.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and 17-AAG.
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 and is used to determine the inhibitory potency of compounds like this compound and 17-AAG. A common method is the Malachite Green assay.
Materials:
-
Recombinant human HSP90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Test compounds (this compound, 17-AAG) dissolved in DMSO
-
Malachite Green reagent
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant HSP90 protein to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released from ATP hydrolysis to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for HSP90 ATPase Activity Assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of HSP90 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, 17-AAG) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator and microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This technique is used to qualitatively and semi-quantitatively assess the levels of specific HSP90 client proteins following treatment with inhibitors.
Materials:
-
Cancer cell line
-
Test compounds (this compound, 17-AAG)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the client proteins of interest (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative protein levels.
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound and 17-AAG are both effective inhibitors of HSP90 but with key mechanistic differences that may have significant therapeutic implications. This compound's ability to inhibit both the N- and C-termini of HSP90 without inducing a heat shock response presents a potentially advantageous profile. In contrast, 17-AAG is a potent, well-characterized N-terminal inhibitor that serves as a benchmark for HSP90-targeted therapies. The choice between these or other HSP90 inhibitors will depend on the specific cancer type, the desired downstream effects, and the potential for combination therapies. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. This compound, a natural Hsp90 inhibitor, effectively targets both lung cancer stem and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Panaxynol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Panaxynol, a naturally occurring polyacetylene compound. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes standard laboratory attire such as safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and consult a physician.
This compound Disposal Protocol
The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations. The following procedure is a general guideline for the disposal of non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. Do not mix it with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
Place the this compound waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name ("this compound") and any other information required by your institution.
Step 3: Consultation with EHS
Consult your institution's EHS office for specific guidance on the disposal of this compound. They will provide information on the appropriate waste stream and any specific institutional protocols.
Step 4: Disposal Path
Based on the guidance from your EHS office, the this compound waste will likely be designated for one of the following disposal paths:
-
Chemical Waste Pickup: Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
In-lab Deactivation (if applicable): In some cases, for small quantities, there may be an approved in-lab procedure to deactivate the chemical before disposal. Do not attempt this without a validated and approved protocol from your EHS office.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data regarding disposal parameters for this compound, such as concentration limits for different disposal methods. The available Material Safety Data Sheet (MSDS) does not provide such information. Researchers should always refer to their local and institutional regulations for any quantitative thresholds for chemical waste disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulatory bodies. The responsibility for safe and compliant chemical waste disposal lies with the individual researcher and their institution.
Essential Safety and Logistical Information for Handling Panaxynol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Panaxynol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Risk Assessment
While a Material Safety Data Sheet (MSDS) for this compound indicates it is not classified as a dangerous substance under GHS and has no known OSHA hazards, it is crucial to treat it with caution due to limited toxicological data on the pure compound.[1] this compound's structural analog, Falcarinol, is known to cause contact dermatitis. Therefore, a conservative approach to handling is recommended to minimize exposure.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is required to provide an extra layer of protection against potential skin absorption. Nitrile gloves offer good resistance to a variety of chemicals. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat made of a low-permeability fabric should be worn to protect skin and clothing from splashes and spills. |
| Eye and Face Protection | Safety Goggles with Side Shields | Essential to protect against splashes of this compound solutions or airborne particles of the powder. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | When handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles. For handling larger quantities or when generating aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a site-specific risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Work Area Setup:
-
All work with this compound, especially the handling of its powdered form, must be conducted within a certified chemical fume hood to control airborne particles.
-
Before starting, ensure the work area is clean and uncluttered.
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled space.
-
An emergency eyewash station and safety shower must be readily accessible.
2. Weighing and Reconstitution:
-
When weighing solid this compound, use an analytical balance inside the fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
To reconstitute, slowly add the solvent (e.g., methanol, DMSO) to the this compound powder to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Handling Solutions:
-
Always handle solutions of this compound within the chemical fume hood.
-
Use appropriate labware (e.g., glass vials with PTFE-lined caps) for storage and handling.
-
Avoid creating aerosols. When transferring solutions, use pipettes with aerosol-resistant tips.
4. Post-Handling Procedures:
-
After handling is complete, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Caution: Research Chemical with Unknown Toxicity," "Skin Irritant").
3. Final Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
The MSDS for this compound suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained professionals at a licensed waste disposal facility.
Visual Guidance: Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
